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Core Science & Biosynthesis

Foundational

Technical Profile: APA Amoxicillin Amide (Amoxicillin EP Impurity L)

Executive Summary APA Amoxicillin Amide , formally designated as Amoxicillin EP Impurity L (and USP Related Compound L), represents a critical critical quality attribute (CQA) in the manufacturing of beta-lactam antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

APA Amoxicillin Amide , formally designated as Amoxicillin EP Impurity L (and USP Related Compound L), represents a critical critical quality attribute (CQA) in the manufacturing of beta-lactam antibiotics.[1][2] Chemically identified as the amide conjugate between Amoxicillin and 6-Aminopenicillanic Acid (6-APA), this impurity (CAS 1789703-32-7) typically arises as a byproduct of semi-synthetic coupling reactions or through post-synthesis dimerization events.[1][2][3][4]

For drug development professionals, controlling Impurity L is not merely a compliance exercise but a stability imperative.[1] Its presence indicates specific inefficiencies in the acylation step or downstream processing of the Active Pharmaceutical Ingredient (API).[1][2] This guide provides a rigorous structural, mechanistic, and analytical breakdown of APA Amoxicillin Amide to support precise identification and remediation strategies.[1][2]

Chemical Constitution & Structural Elucidation[1][3][5][6]

Identity and Nomenclature

The compound is a "pseudo-dimer" formed by the condensation of the C2-carboxyl group of an Amoxicillin molecule with the N6-amino group of a 6-APA molecule.[2][3][4] Unlike symmetric dimers, this molecule retains one fully active antibiotic core (the Amoxicillin moiety) and one biosynthetic precursor core (the 6-APA moiety).[1][2][3][4]

PropertySpecification
Common Name APA Amoxicillin Amide (Amoxicillin EP Impurity L)
CAS Number 1789703-32-7
Molecular Formula

Molecular Weight 563.65 g/mol
IUPAC Name (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C
Structural Connectivity Analysis

The molecule consists of two distinct beta-lactam bicyclic systems linked by a secondary amide bond.[2][3][4]

  • Donor Moiety (Acyl): Amoxicillin (lacking the C2-hydroxyl).[1][2][4]

  • Acceptor Moiety (Nucleophile): 6-Aminopenicillanic Acid (6-APA).[1][2][3][4]

This linkage is critical because it masks the carboxylic acid of the amoxicillin unit, altering its pKa and solubility profile compared to the parent API, while introducing a second beta-lactam ring that increases the molecule's susceptibility to hydrolytic degradation.

Mechanistic Genesis: Formation Pathways

Understanding the origin of Impurity L requires analyzing the thermodynamics of the semi-synthetic process.[1] The formation is typically driven by the inadvertent activation of the Amoxicillin carboxyl group in the presence of unreacted 6-APA.[3]

Primary Formation Mechanism

In the industrial synthesis of Amoxicillin (e.g., via the Dane salt method or enzymatic acylation), 6-APA is the starting material.[1][2]

  • Intended Reaction: Activated HPG (p-hydroxyphenylglycine) derivative attacks 6-APA

    
     Amoxicillin.[1][2][3][4]
    
  • Side Reaction (Impurity L): If the reaction conditions (pH, activating agents like pivaloyl chloride) are not quenched rapidly, the newly formed Amoxicillin can act as an acyl donor.[1][2] The free amino group of residual 6-APA attacks the activated C2-carboxyl of Amoxicillin.[2][3][4]

Visualizing the Pathway

The following logic diagram maps the competitive kinetics leading to Impurity L.

FormationPathway Start Raw Materials: 6-APA + Activated HPG Amox Amoxicillin (API) Start->Amox Primary Acylation (Main Pathway) Start->Amox Residual 6-APA Remains Activation In-situ Activation of Amox C2-COOH Amox->Activation Excess Activating Agent or Enzymatic Reversal Impurity APA Amoxicillin Amide (Impurity L) Activation->Impurity + Residual 6-APA (Nucleophilic Attack)

Figure 1: Mechanistic pathway illustrating the competitive formation of APA Amoxicillin Amide during Amoxicillin synthesis.[1][2][4]

Analytical Profiling & Detection Strategy

Detecting Impurity L requires a method capable of resolving high-molecular-weight dimers from the main peak.[3][4] Standard isocratic methods may fail to elute this lipophilic impurity within a reasonable runtime.[1]

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1][2]

  • Mobile Phase A: Phosphate buffer (pH 5.0).[1][2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Profile:

    • Impurity L is more hydrophobic than Amoxicillin due to the amide linkage and the additional penam ring.[1] Expect elution after Amoxicillin but likely before complex trimers.[1]

    • Recommendation: Use a gradient starting at 5% B to 60% B over 25-30 minutes to ensure elution.[3][4]

Mass Spectrometry (MS/MS) Fragmentation

For structural confirmation, LC-MS/MS in positive electrospray ionization (ESI+) mode is the gold standard.[1][2][4]

Ion Typem/z (Theoretical)Interpretation
[M+H]⁺ 564.66Protonated molecular ion.[1][2][3][4]
Fragment A ~349.1Cleavage of the amide bond; corresponds to the Amoxicillin acylium ion.[1]
Fragment B ~217.3Cleavage yielding the protonated 6-APA moiety.[2][3][4]
Fragment C ~160.0Characteristic thiazolidine ring fragment common to penicillins.[1][4]
Self-Validating Analytical Workflow

To ensure data integrity, the following workflow should be implemented when characterizing this impurity.

AnalyticalWorkflow Sample Sample Preparation (1.0 mg/mL in pH 7.0 Buffer) HPLC HPLC-UV (254 nm) Gradient Elution Sample->HPLC PeakDetect Peak Detection (RRT ~ 1.8 - 2.5 vs Amox) HPLC->PeakDetect MS_Conf LC-MS/MS Confirmation (Precursor m/z 564) PeakDetect->MS_Conf Unknown Peak? Quant Quantification vs Impurity L Standard PeakDetect->Quant Known RT match MS_Conf->Quant Fragment Match (349/217 m/z)

Figure 2: Analytical decision tree for the identification and quantification of Impurity L.

Regulatory & Toxicological Context

Pharmacopoeial Status[1][3][8]
  • European Pharmacopoeia (EP): Listed as Impurity L .[1][2][5][][7][8][9] The limit is typically set at 0.15% (unqualified) or lower depending on the specific monograph version and dose.[1][2]

  • USP: Listed as Amoxicillin Related Compound L .

Risk Assessment

While APA Amoxicillin Amide is structurally related to the parent drug, its "dimeric" nature raises specific concerns:

  • Allergenicity: High molecular weight beta-lactam conjugates are often implicated in hypersensitivity reactions.[2][3] The multivalent nature (two beta-lactam rings) could theoretically increase cross-linking of IgE antibodies, although specific immunogenicity data for Impurity L is sparse compared to polymeric residues.[1][3]

  • Potency: The modification of the C2 carboxyl group generally abolishes the antibacterial activity of the "donor" amoxicillin unit, making this impurity pharmacologically inert but toxicologically relevant.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Amoxicillin Sodium Monograph 0577: Impurity L.[1][2] European Pharmacopoeia.[2][9] Available at: [Link][1][2][4]

  • National Institutes of Health (NIH). APA Amoxicillin Amide - Substance Record.[1][2][3] PubChem.[2] Available at: [Link][1][2][4]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Amoxicillin from 6-Aminopenicillanic Acid

From the Senior Application Scientist's Desk: In the landscape of antibacterial therapeutics, amoxicillin remains a cornerstone, a testament to the enduring efficacy of the β-lactam scaffold. Its synthesis, a classic exa...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

In the landscape of antibacterial therapeutics, amoxicillin remains a cornerstone, a testament to the enduring efficacy of the β-lactam scaffold. Its synthesis, a classic example of semi-synthetic drug development, involves the crucial formation of an amide bond between the 6-aminopenicillanic acid (6-APA) nucleus and a specific acyl side chain. While the term "APA Amoxicillin Amide" is a descriptive amalgam, it correctly identifies the core chemical event: the acylation of 6-APA to yield amoxicillin[1]. This guide moves beyond mere procedural recitation. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causality of synthetic choices and the rigorous, multi-faceted approach required for definitive characterization. We will explore both the established chemical routes and the increasingly adopted, greener enzymatic pathways, providing not just protocols, but the strategic reasoning that underpins them. This document is built on a foundation of scientific integrity, ensuring that every method described is part of a self-validating system to confirm the identity, purity, and quality of the final active pharmaceutical ingredient.

Section 1: Foundational Principles: The Chemistry of the Reaction

The successful synthesis of amoxicillin hinges on a precise understanding of its constituent parts and the delicate nature of the target molecule. The entire endeavor is a controlled exercise in forming a specific amide bond while preserving the chemically fragile, yet biologically essential, β-lactam ring.

  • 1.1. The 6-APA Nucleus: 6-Aminopenicillanic acid (6-APA) is the foundational core of all semi-synthetic penicillins[1]. Its structure is characterized by a thiazolidine ring fused to a four-membered β-lactam ring. The critical reactive site for our purpose is the primary amine at the C6 position. This amine serves as the nucleophile that will attack an activated acyl donor, forming the desired amide linkage. However, the strained β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions, a vulnerability that dictates the mild reaction conditions required throughout the synthesis.

  • 1.2. The D-(-)-α-phenylglycine Side Chain: The identity of the acyl group attached to the 6-APA core defines the antibiotic's properties. For amoxicillin, this is a derivative of D-(-)-α-amino-p-hydroxyphenylacetic acid (also known as D-(-)-p-hydroxyphenylglycine)[1]. This specific side chain is responsible for amoxicillin's enhanced spectrum of activity against Gram-negative bacteria compared to natural penicillins and its improved stability in acidic environments, which allows for oral administration.

  • 1.3. The Amide Bond Formation: The central challenge is the formation of an amide bond between the C6 amino group of 6-APA and the carboxyl group of the phenylglycine side chain. Direct reaction is inefficient. Therefore, the carboxyl group of the side chain must first be "activated" to make it a more potent electrophile. This activation is the pivotal step where different synthetic strategies diverge, each with its own set of advantages and disadvantages regarding efficiency, purity, and environmental impact.

Section 2: Synthetic Pathways: Chemical vs. Enzymatic Approaches

The industrial and laboratory-scale synthesis of amoxicillin has evolved from purely chemical methods to more refined and sustainable enzymatic processes. Understanding both is critical for the modern drug development professional.

Classical Chemical Synthesis: The Mixed Anhydride Method

Conventional chemical synthesis is a robust, well-established method, though it often involves harsh reagents, organic solvents, and requires low temperatures to minimize side reactions[2][3]. The mixed anhydride method is a common approach.

Causality Behind the Method: This method works by activating the carboxylic acid of the side chain (often N-protected to prevent self-polymerization) with a reagent like pivaloyl chloride in the presence of a base such as triethylamine[4]. This forms a highly reactive mixed anhydride intermediate. The nucleophilic amino group of 6-APA then attacks this intermediate, displacing the pivalate group and forming the target amide bond. The use of protecting groups and low temperatures is essential to prevent unwanted side reactions and degradation of the β-lactam ring[3][4].

Experimental Protocol: Mixed Anhydride Synthesis

  • Side Chain Protection & Activation:

    • Step: Dissolve an N-protected D-(-)-p-hydroxyphenylglycine derivative (e.g., a Dane salt) in a suitable anhydrous organic solvent like dichloromethane[4].

    • Step: Cool the solution to approximately -30°C[2].

    • Step: Add triethylamine, followed by the dropwise addition of pivaloyl chloride to form the mixed anhydride[4].

    • Rationale: The low temperature is critical to maintain the stability of the highly reactive mixed anhydride and prevent degradation of the heat-sensitive β-lactam ring in the subsequent step. Anhydrous conditions prevent premature hydrolysis of the anhydride.

  • 6-APA Preparation:

    • Step: In a separate vessel, suspend 6-APA in the same solvent and add triethylamine to form the soluble amine salt[4].

    • Rationale: The triethylamine deprotonates the carboxylic acid of 6-APA and neutralizes the ammonium group, increasing its solubility and ensuring the C6 amino group is a free nucleophile.

  • Condensation Reaction:

    • Step: Slowly add the 6-APA amine salt solution to the cold mixed anhydride solution[4].

    • Step: Maintain the low temperature and stir for several hours.

    • Rationale: This is the key amide bond-forming step. Slow addition and continued cooling are necessary to control the exothermic reaction and maximize the yield of the desired product over byproducts.

  • Work-up and Isolation:

    • Step: After the reaction is complete, the product is typically obtained through a series of hydrolysis, crystallization, and drying steps[4].

    • Rationale: The work-up process is designed to remove the protecting group, unreacted starting materials, and byproducts, yielding the purified amoxicillin.

Enzymatic Synthesis: The Green Chemistry Revolution

Enzymatic synthesis has become the predominant method for industrial amoxicillin production due to its mild reaction conditions, high selectivity, and reduced environmental impact[5][6]. This process typically utilizes an immobilized enzyme, Penicillin G Acylase (PGA).

Causality Behind the Method: The PGA enzyme catalyzes the reversible acylation reaction. It first reacts with an activated side chain, typically an ester like D-p-hydroxyphenylglycine methyl ester (D-HPGM), to form a covalent acyl-enzyme intermediate[2]. This activated intermediate is then attacked by the nucleophilic amine of 6-APA (aminolysis) to synthesize amoxicillin. The enzyme's active site provides a perfect environment for this reaction, excluding excess water that would lead to the competing hydrolysis reaction. The process is kinetically controlled, meaning the reaction is stopped at the point of maximum product accumulation before the reverse (hydrolysis) reaction begins to dominate[7].

Experimental Protocol: Immobilized PGA-Catalyzed Synthesis

  • Substrate Preparation:

    • Step: Dissolve 6-aminopenicillanic acid (6-APA) in an aqueous buffer (e.g., phosphate buffer) at a controlled temperature, typically between 20-30°C[8].

    • Step: Adjust the pH to a slightly acidic or neutral range (e.g., pH 6.0-6.5), which is optimal for the synthesis reaction[8].

    • Rationale: Precise pH and temperature control are paramount. The optimal pH represents a compromise between enzyme activity and the stability of the reactants and product. It favors the synthesis (aminolysis) over the hydrolysis pathway[3][9].

  • Enzymatic Reaction:

    • Step: Add the activated side chain, D-p-hydroxyphenylglycine methyl ester (D-HPGM), to the 6-APA solution[8]. A molar excess of the side chain ester is often used[3].

    • Step: Introduce the immobilized Penicillin G Acylase (PGA) to initiate the reaction[10].

    • Rationale: Immobilizing the enzyme enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse, which is crucial for industrial economy[10]. The excess of the acyl donor pushes the equilibrium towards product formation.

  • Reaction Monitoring and Termination:

    • Step: Monitor the reaction progress by periodically taking samples and analyzing the concentration of amoxicillin and remaining 6-APA using HPLC.

    • Step: Terminate the reaction when the concentration of 6-APA falls below a predetermined level (e.g., <5mg/ml) by filtering off the immobilized enzyme[8].

    • Rationale: This is a kinetically controlled synthesis. The reaction must be stopped at the peak of amoxicillin accumulation before the enzyme begins to hydrolyze the newly formed product.

  • Product Crystallization:

    • Step: Adjust the pH of the filtrate to the isoelectric point of amoxicillin (around pH 5.5-6.5) to induce crystallization[8].

    • Step: Cool the solution (e.g., 0-5°C) to maximize the precipitation of the product[8].

    • Step: Collect the amoxicillin crystals by filtration, wash, and dry.

    • Rationale: Crystallization is a highly effective purification step that separates the amoxicillin from soluble unreacted starting materials and byproducts of hydrolysis.

Comparative Analysis of Synthetic Routes
ParameterChemical Synthesis (Mixed Anhydride)Enzymatic Synthesis (PGA)
Reaction Conditions Very low temperatures (-30°C), anhydrous organic solvents[2][4].Mild temperatures (20-35°C), aqueous buffer[8][11].
Reagents Pivaloyl chloride, triethylamine, dichloromethane[4].Immobilized Penicillin G Acylase, aqueous buffer[10].
Environmental Impact High, due to use of toxic solvents and reagents[3].Low ("Green"), uses water as solvent, reusable catalyst[5].
Selectivity & Purity Can produce more impurities, requiring extensive purification[4].Highly selective, leading to higher purity product[5].
Operational Complexity Multi-step process involving protection/deprotection[3][4].Simpler one-pot synthesis, but requires precise pH/temp control[12].
Yield Generally high, but can be variable.Moderate to high (e.g., 50-75%), dependent on conditions[11].

Section 3: Rigorous Characterization: The Self-Validating Workflow

Successful synthesis must be confirmed by a rigorous, orthogonal analytical workflow. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a self-validating system that confirms the molecule's identity, purity, and structural integrity.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Workflow cluster_result Final Validation Reaction Crude Reaction Product HPLC HPLC Analysis (Purity & Quantification) Reaction->HPLC FTIR FTIR Spectroscopy (Functional Groups) Reaction->FTIR Final Confirmed Amoxicillin (Structure, Purity, Identity) HPLC->Final Purity >99% NMR NMR Spectroscopy (Structural Connectivity) FTIR->NMR Key Bonds Confirmed MS Mass Spectrometry (Molecular Weight) NMR->MS Structure Elucidated MS->Final Correct Mass Confirmed

Caption: Orthogonal workflow for amoxicillin characterization.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive tool for assessing the purity of the synthesized amoxicillin and quantifying any impurities. A well-developed HPLC method can separate amoxicillin from its starting materials (6-APA, D-HPGM) and potential degradation products.

Experimental Protocol: RP-HPLC for Amoxicillin Purity

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[13].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 4.8-5.0) and an organic modifier like acetonitrile or methanol[14]. A typical composition might be 95% buffer and 5% acetonitrile[14].

  • Flow Rate: 1.0 - 1.5 mL/min[14].

  • Detection: UV detector set to a wavelength where amoxicillin has significant absorbance, typically around 229-230 nm[14].

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in the mobile phase to a known concentration.

  • System Suitability: Before analysis, inject a standard solution to ensure the system meets performance criteria (e.g., peak tailing < 2.0, plate count > 3000)[13].

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main amoxicillin peak area relative to the total area of all peaks.

Spectroscopic Confirmation of Structure
  • 3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique for confirming the presence of key functional groups, providing a molecular fingerprint of the synthesized compound[15][16].

    • Causality of Signal: For amoxicillin, the spectrum is a composite of its building blocks but with the crucial new amide linkage. Key diagnostic peaks include:

      • ~1760 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the highly strained β-lactam ring[17]. The high frequency is characteristic and confirmatory.

      • ~1690 cm⁻¹: The C=O stretch of the newly formed secondary amide (Amide I band)[17].

      • ~3400-3300 cm⁻¹: N-H stretching vibrations from the amine and amide groups.

      • Broadband ~3500-2500 cm⁻¹: O-H stretching from the carboxylic acid and phenolic hydroxyl group.

  • 3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive map of the molecule's carbon-hydrogen framework, confirming that the atoms are connected in the correct manner. It allows for unambiguous structural elucidation.

    • Key ¹H NMR Signals:

      • ~5.5 ppm (doublets): Two characteristic signals for the two protons on the β-lactam ring. Their coupling constant confirms their cis-relationship.

      • Aromatic Protons: Doublets corresponding to the protons on the p-hydroxyphenyl ring.

      • Amide N-H: A signal whose chemical shift is dependent on concentration and solvent, but its presence is crucial.

      • Methyl Protons: Two singlets for the non-equivalent gem-dimethyl groups on the thiazolidine ring.

  • 3.2.3. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, confirming its elemental composition.

    • Causality of Measurement: The synthesized compound is ionized (e.g., via electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured. For amoxicillin (C₁₆H₁₉N₃O₅S), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 366.1064. Observing this exact mass with high accuracy (within 5 ppm) provides unequivocal evidence that the synthesized compound has the correct molecular formula.

By integrating the data from these orthogonal techniques—HPLC confirming purity, FTIR confirming functional groups, NMR confirming the atomic connectivity, and MS confirming the molecular formula—a scientist can be fully confident in the successful synthesis and characterization of the target amoxicillin amide.

References

  • CN114105795B - Synthesis method of amoxicillin production intermediate - Google Patents.
  • Simulation of Enzymatic Production of Amoxicillin - SciSpace. Available at: [Link]

  • CN110551144A - Preparation method of amoxicillin - Google Patents.
  • Enzymatic Synthesis of Amoxicillin with Immobilized Penicillin G Acylase - Scientia Iranica. Available at: [Link]

  • Enzymatic Synthesis of Amoxicillin | Request PDF - ResearchGate. Available at: [Link]

  • CN102660621B - Improved method for preparing amoxicillin by enzymic method - Google Patents.
  • Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin - MDPI. Available at: [Link]

  • ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE - SID. Available at: [Link]

  • Comparative Purity Study by UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Simulta - Preprints.org. Available at: [Link]

  • Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed. Available at: [Link]

  • Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation | ACS Omega. Available at: [Link]

  • One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+ - Springer. Available at: [Link]

  • Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids - Green Chemistry (RSC Publishing). Available at: [Link]

  • RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance - ResearchGate. Available at: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques - MDPI. Available at: [Link]

  • New process concepts for the enzymatic synthesis of amoxicillin from penicillin G - TU Delft Repository. Available at: [Link]

  • FT-IR spectra of (a) amoxicillin antibiotic and (b) Amp-Ag (0) NPs. - ResearchGate. Available at: [Link]

  • HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration - University of Alberta. Available at: [Link]

  • Biocatalytic Amide Bond Formation - ResearchGate. Available at: [Link]

Sources

Foundational

Technical Guide: APA Amoxicillin Amide (Amoxicillin Impurity L)

The following technical guide details the chemical identity, formation mechanism, and analytical characterization of APA Amoxicillin Amide , a critical impurity in the manufacturing and stability profiling of Amoxicillin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, formation mechanism, and analytical characterization of APA Amoxicillin Amide , a critical impurity in the manufacturing and stability profiling of Amoxicillin.

Molecular Characterization, Formation Pathways, and Analytical Protocols

Executive Summary

APA Amoxicillin Amide (Pharmacopeial designation: Amoxicillin EP Impurity L or USP Related Compound L) is a high-molecular-weight impurity formed by the condensation of Amoxicillin with its biosynthetic precursor, 6-Aminopenicillanic Acid (6-APA).[1] Its presence is a critical quality attribute (CQA) in the production of semi-synthetic penicillins, serving as an indicator of incomplete conversion or side-reactions during the enzymatic or chemical acylation process.

This guide provides a definitive technical profile for researchers and QC scientists, establishing the structural basis, formation kinetics, and validated detection methodologies for this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is chemically distinct from simple degradation products (like amoxicillin penicilloic acid) as it represents a dimeric species linked via a secondary amide bond.

Nomenclature and Formula
ParameterTechnical Specification
Common Name APA Amoxicillin Amide
Pharmacopeial Names Amoxicillin EP Impurity L; Amoxicillin USP Related Compound L
Systematic Name (IUPAC) (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₂₄H₂₉N₅O₇S₂
Molecular Weight 563.65 g/mol
CAS Registry Number 1789703-32-7
Structural Composition

The molecule consists of an Amoxicillin moiety covalently bound to a 6-APA moiety .[1]

  • Linkage: The C2-carboxyl group of the Amoxicillin unit forms an amide bond with the N6-amino group of the 6-APA unit.

  • Stoichiometry: Amoxicillin (C₁₆H₁₉N₃O₅S) + 6-APA (C₈H₁₂N₂O₃S) – H₂O = C₂₄H₂₉N₅O₇S₂.

Formation Mechanism & Signaling Pathway

Understanding the origin of APA Amoxicillin Amide is essential for process control. It typically arises during the enzymatic synthesis of Amoxicillin (using Penicillin G Acylase) or during chemical acylation if activation of the amoxicillin carboxyl group occurs inadvertently.

Mechanism of Formation
  • Precursor Availability: The reaction mixture contains both the product (Amoxicillin) and unreacted nucleus (6-APA).

  • Activation: Under specific pH conditions or in the presence of condensing agents (or reverse enzymatic activity), the C2-carboxylic acid of Amoxicillin is activated.

  • Nucleophilic Attack: The free amino group at position 6 of the residual 6-APA acts as a nucleophile, attacking the activated carbonyl of Amoxicillin.

  • Amide Bond Formation: A stable amide linkage is formed, creating the "dimer-like" impurity.

Pathway Visualization

The following diagram illustrates the condensation pathway leading to Impurity L.

AmoxicillinImpurityL Amox Amoxicillin (Substrate 1) Activation Carboxyl Activation (Enzymatic/Chemical) Amox->Activation C2-COOH Target APA 6-APA (Substrate 2) ImpurityL APA Amoxicillin Amide (Impurity L) C24H29N5O7S2 APA->ImpurityL Condensation Intermediate Activated Amoxicillin (Acyl-Enzyme or Active Ester) Activation->Intermediate Intermediate->ImpurityL Nucleophilic Attack by 6-APA-NH2

Figure 1: Reaction pathway showing the condensation of Amoxicillin and 6-APA to form APA Amoxicillin Amide.[1][2][3]

Analytical Protocol: Detection & Quantification

Due to its high polarity and molecular weight, APA Amoxicillin Amide requires a specific gradient HPLC method for resolution from the main peak and other impurities (like dimers or penicilloic acids).

Validated HPLC Methodology (Based on EP/USP Standards)

This protocol ensures separation of Impurity L (RRT ~ 1.5 - 2.0 depending on column) from the Amoxicillin monomer.

Reagents:

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 5.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Settings:

Parameter Setting
Column C18 (ODS), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Injection Volume 20 µL

| Column Temp | 25°C |

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Description
0.0 98 2 Equilibration
2.0 98 2 Isocratic Hold
20.0 80 20 Linear Gradient
30.0 60 40 Elution of Impurity L

| 35.0 | 98 | 2 | Re-equilibration |

Analytical Workflow Diagram

The following logic flow describes the decision-making process for identifying Impurity L in a drug substance sample.

AnalyticalWorkflow Sample Amoxicillin API Sample HPLC Gradient HPLC Analysis (C18, pH 5.0) Sample->HPLC Decision Peak Detected at RRT > 1.0? HPLC->Decision Match Compare with Ref Standard (Impurity L) Decision->Match Yes ResultNeg Other Impurity (Dimer/Trimer) Decision->ResultNeg No MS LC-MS Confirmation Target m/z: 564 [M+H]+ Match->MS Validation ResultPos Confirm: APA Amoxicillin Amide MS->ResultPos Mass Match

Figure 2: Analytical workflow for the identification and confirmation of APA Amoxicillin Amide.

Regulatory & Safety Implications

Pharmacopeial Limits
  • European Pharmacopoeia (EP): Impurity L is a specified impurity.[1][][2][3][5] The acceptance criteria generally require it to be ≤ 0.15% (unqualified) or ≤ 0.10% depending on the specific monograph version and dose form.

  • Safety: As a beta-lactam derivative, it carries the same allergenic potential as the parent drug. However, its high molecular weight may influence its immunogenicity profile, making strict control essential.

Control Strategy

To minimize the formation of APA Amoxicillin Amide:

  • Stoichiometry Control: Ensure complete consumption of 6-APA during synthesis.

  • pH Management: Avoid pH ranges that favor the activation of the Amoxicillin free carboxyl group in the presence of unreacted 6-APA.

  • Purification: Use crystallization steps that specifically reject high-molecular-weight polar species.

References

  • European Directorate for the Quality of Medicines (EDQM). (2024). Amoxicillin Trihydrate Monograph 0260. European Pharmacopoeia.[5] Link

  • United States Pharmacopeia (USP). (2024). Amoxicillin: Related Compounds. USP-NF. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76958655: N-(Penicillan-6-yl) amoxicillinamide.[6] PubChem. Link

  • LGC Standards. (2024). APA Amoxicillin Amide (Amoxicillin EP Impurity L) Reference Material Data Sheet. Link

  • Gozlan, I., et al. (2013).[7] Amoxicillin-degradation products formed under controlled environmental conditions. Journal of Environmental Science and Health. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of APA Amoxicillin Amide (Amoxicillin EP Impurity L)

Executive Summary & Compound Identity APA Amoxicillin Amide , technically designated as Amoxicillin EP Impurity L (or USP Related Compound L), is a high-molecular-weight condensation product formed between Amoxicillin an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

APA Amoxicillin Amide , technically designated as Amoxicillin EP Impurity L (or USP Related Compound L), is a high-molecular-weight condensation product formed between Amoxicillin and 6-Aminopenicillanic Acid (6-APA). Its formation typically occurs during the synthesis of Amoxicillin if residual 6-APA is present, or via degradation pathways where the amoxicillin beta-lactam ring remains intact while reacting with the 6-APA amino group.

This guide provides a definitive spectroscopic profile for this impurity. Accurate identification is critical for release testing and stability profiling, as this compound represents a "tail-to-head" dimerization that preserves two beta-lactam rings, potentially influencing immunogenicity and potency.

Chemical Identity[1][2][3][4][5][6][7][8]
  • Common Name: APA Amoxicillin Amide; Amoxicillin Impurity L[1]

  • Systematic Name: (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2][3][4][][6]

  • CAS Number: 1789703-32-7[1][4]

  • Molecular Formula:

    
    [1][2][4][]
    
  • Molecular Weight: 563.65 g/mol [7]

Structural Architecture & Connectivity

The molecule consists of an Amoxicillin moiety (Unit A) acting as the acyl donor through its C2-carboxyl group, forming a secondary amide bond with the N6-amino group of a 6-APA moiety (Unit B).

Structure cluster_0 Key Functional Groups Amox Amoxicillin Unit (Acyl Donor) Linker Amide Bond (C2-CO-NH-C6) Amox->Linker C2-Carboxyl BL1 Beta-Lactam Ring A Amox->BL1 Phenol p-Hydroxyphenyl Amox->Phenol APA 6-APA Unit (Nucleophile) Linker->APA N6-Amino BL2 Beta-Lactam Ring B APA->BL2

Figure 1: Structural connectivity of APA Amoxicillin Amide, highlighting the dimerization interface.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the primary tool for confirming the molecular weight and distinguishing this impurity from other dimers (e.g., diketopiperazines).

Experimental Parameters
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (+ve)

  • Analyzer: Q-TOF or Orbitrap

Diagnostic Ions
Ion Typem/z (Monoisotopic)Interpretation
[M+H]⁺ 564.1581 Protonated molecular ion. Confirms formula

.[2][4][]
[M+Na]⁺ 586.1400 Sodium adduct, commonly observed in unbuffered mobile phases.
Fragment A 349.08 Cleavage of the amide linker; corresponds to the Amoxicillin acylium ion.
Fragment B 217.06 Corresponds to the protonated 6-APA moiety.
Fragment C 160.04 Thiazolidine ring fragment (common beta-lactam degradation marker).

Interpretation Logic: The presence of the parent ion at m/z 564 is the first "Go/No-Go" gate. Fragmentation must yield peaks at m/z 349 and 217, confirming that the molecule is composed of two distinct penicillin-like units linked via an amide bond, rather than a fused ring system.

Infrared Spectroscopy (FT-IR)

IR analysis is crucial for verifying the integrity of the beta-lactam rings. A ring-opened impurity (penicilloic acid type) would lack the high-frequency carbonyl stretch.

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

Band Assignment Table
Wavenumber (cm⁻¹)Functional GroupStructural Significance
3400 - 3200 O-H / N-H StretchBroad band due to phenolic OH and amide NHs.
1775 - 1760 β-Lactam C=O Critical Diagnostic. Indicates intact 4-membered rings. May appear as a split peak or broadened shoulder due to two distinct beta-lactam environments.
1690 - 1660 Amide I (Linker)Stretching of the new amide bond connecting the two units.
1650 - 1630 Amide I (Side Chain)The amide carbonyl of the amoxicillin side chain.
1600 - 1580 Aromatic C=CSkeletal vibrations of the p-hydroxyphenyl ring.
1550 - 1520 Amide IIN-H bending mixed with C-N stretching.

Nuclear Magnetic Resonance (NMR)[10][12]

NMR provides the definitive stereochemical proof. The spectrum will show two sets of penam signals (Unit A and Unit B) and one aromatic side chain system.

Experimental Parameters
  • Solvent: DMSO-d6 (preferred for solubility and exchangeable proton visibility).

  • Frequency: 500 MHz or higher recommended for resolution of overlapping H-5/H-6 signals.

¹H NMR Assignment (DMSO-d6)

Note: Chemical shifts (δ) are approximate and concentration-dependent.

PositionUnit A (Amoxicillin) δ (ppm)Unit B (6-APA Core) δ (ppm)MultiplicityIntegral
Amide NH ~9.0 (d)~8.5 (d)Doublet1H each
Aromatic (2,6) 7.20-Doublet2H
Aromatic (3,5) 6.70-Doublet2H

-CH (Sidechain)
5.10-Broad s/d1H
H-6 (Lactam) 5.40 (dd)5.5 - 5.6 (dd) dd1H each
H-5 (Lactam) 5.50 (d)5.55 (d)Doublet1H each
H-3 (Thiazolidine) 4.30 (s) 4.15 (s)Singlet1H each
Gem-Dimethyls 1.45, 1.551.35, 1.48Singlets3H each (12H total)

Key Diagnostic Feature: In free 6-APA, the H-6 protons appear upfield (~4.7 ppm). In APA Amoxicillin Amide , the H-6 of the 6-APA unit (Unit B) shifts downfield to ~5.5-5.6 ppm due to the acylation by the Amoxicillin carboxyl group. This shift confirms the formation of the amide bond at the correct nitrogen.

Self-Validating Analytical Workflow

To ensure data integrity during impurity profiling, follow this logical workflow. This minimizes false positives from isobaric impurities.

Workflow cluster_analysis Parallel Detection Sample Crude Amoxicillin Sample HPLC HPLC Separation (C18, Phosphate Buffer pH 5.0) Sample->HPLC UV UV Detection (230 nm) HPLC->UV MS Mass Spectrometry (ESI+) HPLC->MS Decision Is Peak RRT ~ Impurity L? UV->Decision MS->Decision Confirm1 Check m/z 564.16 Decision->Confirm1 Yes Confirm2 Isolate & Run IR Confirm1->Confirm2 If Critical Result Confirm APA Amoxicillin Amide Confirm2->Result

Figure 2: Analytical workflow for the isolation and confirmation of Amoxicillin Impurity L.

Methodological Notes
  • Sample Preparation: Dissolve sample in Mobile Phase A (Phosphate buffer) to prevent degradation during analysis. Avoid alkaline solvents which open the beta-lactam ring.

  • Chromatography: Use a C18 column.[8] Impurity L is more hydrophobic than Amoxicillin due to the extra penam ring and will elute significantly later (RRT > 1.5 typically).

  • Storage: The standard must be stored at 2-8°C. Solutions should be used immediately as the beta-lactam dimer is susceptible to hydrolysis.

References

  • European Pharmacopoeia (Ph. Eur.) . "Amoxicillin Trihydrate Monograph: Impurity L." European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

  • Gozlan, I., et al. (2013).[9] "Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment." Chemosphere, 91(7), 985-992. Available at: [Link]

Sources

Exploratory

Origin and Formation of Amoxicillin EP Impurity L: A Technical Guide

The following technical guide details the origin, formation mechanism, and control strategies for Amoxicillin EP Impurity L. Executive Summary Amoxicillin EP Impurity L (CAS 1789703-32-7) is a complex, high-molecular-wei...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the origin, formation mechanism, and control strategies for Amoxicillin EP Impurity L.

Executive Summary

Amoxicillin EP Impurity L (CAS 1789703-32-7) is a complex, high-molecular-weight impurity specified in the European Pharmacopoeia (EP) monograph for Amoxicillin Sodium and Trihydrate.[1] Chemically identified as 6-APA Amoxicillin Amide , it represents a "pseudo-dimer" formed by the covalent linkage of an Amoxicillin molecule to a 6-aminopenicillanic acid (6-APA) nucleus via a secondary amide bond.[1]

Unlike common degradation products driven by


-lactam ring opening (e.g., penicilloic acids, diketopiperazines), Impurity L retains both 

-lactam rings intact.[1] Its formation is primarily attributed to a substrate-mimicry mechanism during the enzymatic or semi-synthetic manufacturing process, where a pre-existing 6-APA dimer is erroneously acylated by the side-chain precursor.[1]

Chemical Identity and Structural Analysis[2]

Impurity L is distinct from the standard "Amoxicillin Dimer" (Impurity J or related oligomers) often formed by polymerization. It is an amide conjugate of the active pharmaceutical ingredient (API) and its key intermediate.

Physicochemical Profile
ParameterSpecification
Common Name Amoxicillin EP Impurity L
Chemical Name (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula

Molecular Weight 563.65 g/mol
CAS Registry Number 1789703-32-7
EP Designation Impurity L
Structural Class Penam-Penam Conjugate (Amide Linkage)
Structural Topology

The molecule consists of two penam nuclei:

  • Unit A (Acyl Donor): An Amoxicillin moiety (containing the p-hydroxyphenylglycine side chain).[2]

  • Unit B (Acyl Acceptor): A 6-APA moiety.[2][3][4]

  • Linkage: The C2-carboxyl group of Unit A forms a secondary amide bond with the N6-amino group of Unit B.

Mechanistic Origins of Formation

The formation of Impurity L is rarely a spontaneous degradation event of pure Amoxicillin; rather, it is a Process-Related Impurity rooted in the quality of the starting material (6-APA) and the specificity of the acylation reaction.

The "Trojan Horse" Pathway (Primary Mechanism)

In industrial enzymatic synthesis (using Penicillin G Acylase), Amoxicillin is produced by coupling 6-APA with an activated side chain donor, typically D-p-hydroxyphenylglycine methyl ester (PHPGME) .[1]

The critical failure mode occurs as follows:

  • Precursor Contamination: The 6-APA starting material contains trace amounts of 6-APA Dimer (formed during 6-APA crystallization/isoelectric precipitation).[1]

  • Enzymatic Promiscuity: The Penicillin G Acylase enzyme recognizes the terminal N6-amino group of the 6-APA Dimer as a valid substrate, indistinguishable from monomeric 6-APA.[1]

  • Erroneous Acylation: The enzyme catalyzes the transfer of the PHPG moiety to the 6-APA Dimer.

  • Result: Formation of PHPG-6-APA-6-APA, which is chemically identical to Amoxicillin-6-APA (Impurity L) .[1]

Direct Condensation (Secondary Mechanism)

In chemical semi-synthesis (using acid chlorides or mixed anhydrides), Impurity L can form if activation conditions are too aggressive:

  • Activation: The C2-carboxyl group of a formed Amoxicillin molecule is inadvertently activated.

  • Nucleophilic Attack: Residual 6-APA attacks the activated carboxyl.

  • Result: Direct formation of the amide bond. This is less common in aqueous enzymatic routes due to the lack of C2-carboxyl activation.

Pathway Visualization

The following diagram illustrates the parallel pathways between the desired API synthesis and the formation of Impurity L.

Amoxicillin_Impurity_L_Formation cluster_inputs Starting Materials PHPGME PHPG Methyl Ester (Acyl Donor) Enzyme Penicillin G Acylase (Biocatalyst) PHPGME->Enzyme APA 6-APA (Monomer) APA_Dimer 6-APA Dimer (Impurity in SM) APA->APA_Dimer Self-Condensation (Storage/Isoelectric Precip.) APA->Enzyme APA_Dimer->Enzyme Substrate Mimicry Amox Amoxicillin (API) (Desired Product) Enzyme->Amox Standard Acylation Imp_L Impurity L (Amoxicillin-6-APA Amide) Enzyme->Imp_L Erroneous Acylation

Caption: Figure 1. Competitive enzymatic pathway showing how 6-APA Dimer "mimics" the monomer substrate to form Impurity L.

Critical Process Parameters (CPPs) & Control Strategy

To mitigate Impurity L, control strategies must focus upstream on the 6-APA supply chain rather than downstream purification, as the physicochemical similarity between Amoxicillin and Impurity L makes separation difficult.

Upstream Control: 6-APA Quality

The most effective control is limiting the "6-APA Dimer" (Benzylpenicillin Impurity 37) in the starting material.[1]

ParameterRisk FactorControl Limit Recommendation
6-APA Purity High levels of dimer (>0.1%) directly correlate to Impurity L formation.[1]Specification: 6-APA Dimer < 0.10%
Storage pH 6-APA dimerization is accelerated at isoelectric pH (approx. 4.[1]3) in concentrated slurry.Minimize hold times of 6-APA slurries.
Temperature Elevated temperatures during 6-APA crystallization promote self-acylation.[1]Maintain crystallization temp < 25°C.
Reaction Control: Enzymatic Synthesis
  • Enzyme Selectivity: While PGA is selective for the phenylacetyl moiety, it is less selective regarding the nucleophile (6-APA vs. 6-APA Dimer).[1]

  • Substrate Ratio: Excess 6-APA (used to drive conversion) increases the probability of dimer presence.

  • pH Management: Maintain reaction pH between 6.0–6.5. Higher pH (>7.0) can promote non-enzymatic polymerization of Amoxicillin and 6-APA.

Purification (Downstream)

Impurity L is more hydrophobic than Amoxicillin due to the extra penam ring.

  • Crystallization: Standard crystallization of Amoxicillin Trihydrate effectively rejects Impurity L if levels are low.

  • Washing: The impurity is moderately soluble in organic solvents; washing the filter cake with aqueous ketones (e.g., acetone/water) can reduce surface-bound Impurity L.

Analytical Characterization

Detection of Impurity L requires high-resolution HPLC methods capable of separating high-molecular-weight impurities.[1]

HPLC Method Parameters (EP Compliant)
  • Column: C18 (Octadecylsilyl silica gel),

    
     mm, 
    
    
    
    .
  • Mobile Phase A: Phosphate buffer pH 5.0 + Acetonitrile (99:1).

  • Mobile Phase B: Phosphate buffer pH 5.0 + Acetonitrile (80:20).

  • Gradient: Gradient elution is required to elute the hydrophobic dimer.

  • Detection: UV at 254 nm.

  • Relative Retention Time (RRT): Impurity L typically elutes significantly later than Amoxicillin (RRT > 2.0) due to its doubled molecular weight and increased lipophilicity.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Key Fragments:

    • m/z ~366 (Amoxicillin fragment).

    • m/z ~217 (6-APA fragment).[1]

    • m/z ~160 (Thiazolidine ring cleavage).

References

  • European Pharmacopoeia (Ph.[5] Eur.) 11.0 . (2023). Amoxicillin Trihydrate Monograph (0260). EDQM. Link[1]

  • Yao, F., Cui, W., Xiao, D., & Zhang, J. (2017). Synthesis of Amoxicillin Impurity L. Chinese Journal of Applied Chemistry, 34(7), 768-773. Link[1]

  • Shewale, J. G., & Sivaraman, H. (1989). Penicillin acylase: enzyme production and its application in the manufacture of penicillins and cephalosporins. Process Biochemistry, 24, 146-154. Link

  • De Vroom, E. (2000). Enzymatic synthesis of amoxicillin. Recueil des Travaux Chimiques des Pays-Bas. Link[1]

  • U.S. Pharmacopeia (USP) . (2023). Amoxicillin: Organic Impurities. USP-NF.[1] Link[1]

Sources

Foundational

role of 6-aminopenicillanic acid (6-APA) in amoxicillin synthesis

Technical Guide: The Role of 6-Aminopenicillanic Acid (6-APA) in Amoxicillin Synthesis Executive Summary This technical guide analyzes the critical function of 6-aminopenicillanic acid (6-APA) as the nucleophilic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Role of 6-Aminopenicillanic Acid (6-APA) in Amoxicillin Synthesis

Executive Summary

This technical guide analyzes the critical function of 6-aminopenicillanic acid (6-APA) as the nucleophilic scaffold in the synthesis of amoxicillin. While traditional chemical synthesis relies on the "Dane salt" method, the industry has shifted toward kinetically controlled enzymatic synthesis using Penicillin G Acylase (PGA). This guide focuses on the thermodynamics and kinetics of the enzymatic route, where 6-APA acts not merely as a substrate but as the competitive nucleophile that determines the ratio of synthetic yield to hydrolytic by-products.

Molecular Architecture: The Nucleophilic Scaffold

6-APA is the bicyclic core of all penicillin antibiotics, consisting of a beta-lactam ring fused to a thiazolidine ring. In the context of amoxicillin synthesis, its reactivity is defined by the C6-amino group .

  • Stereochemistry: The integrity of the 6-APA stereocenters (3S, 5R, 6R) is non-negotiable. Chemical routes often risk racemization; enzymatic routes preserve this architecture.

  • pKa & Reactivity: The pKa of the C6-amino group is approximately 4.6. For the nucleophilic attack to occur effectively in enzymatic synthesis, the amino group must be unprotonated (

    
    ), yet the enzyme (PGA) typically requires a neutral-to-slightly-alkaline pH for optimal active site geometry. This creates a critical pH optimization window (discussed in Section 5).
    

The Reaction Mechanism: Kinetically Controlled Synthesis

The core of modern amoxicillin production is the Acyl-Enzyme Mechanism . Unlike thermodynamic synthesis (which is the reverse of hydrolysis and requires low water activity), kinetic synthesis uses an activated acyl donor (D-4-hydroxyphenylglycine methyl ester, HPGM) to drive the reaction.

The Partitioning Ratio

The reaction is a race between two nucleophiles attacking the Acyl-Enzyme intermediate:

  • 6-APA (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Attacks to form Amoxicillin (Synthesis).[1][2][3][4][5][6][7][8][9]
    
  • Water (

    
    ):  Attacks to form D-hydroxyphenylglycine (Hydrolysis/By-product).
    

The efficiency of 6-APA is defined by the selectivity parameter (


):


Where a higher concentration of 6-APA favors the synthetic pathway.
Pathway Visualization

The following diagram illustrates the series-parallel reaction network, highlighting the critical "Partitioning" step where 6-APA determines the fate of the reaction.

AmoxicillinSynthesis PGA PGA Enzyme Michaelis Michaelis Complex (E-HPGM) PGA->Michaelis + HPGM HPGM Substrate (HPGM) (Activated Acyl Donor) AcylEnzyme Acyl-Enzyme Intermediate Michaelis->AcylEnzyme - MeOH Amox AMOXICILLIN (Product) AcylEnzyme->Amox + 6-APA (Synthesis) (k_syn) HPG D-HPG (By-product) AcylEnzyme->HPG + H2O (Hydrolysis) (k_hyd) APA 6-APA (Nucleophile) Water H2O (Hydrolysis) Amox->APA + H2O Amox->HPG Secondary Hydrolysis (PGA-catalyzed) MeOH Methanol

Figure 1: The kinetically controlled enzymatic pathway.[9] The green arrow represents the desired nucleophilic attack by 6-APA, while red dashed lines indicate competitive hydrolytic pathways.

Comparative Analysis: Chemical vs. Enzymatic Routes

The choice of synthesis method fundamentally alters the processing of 6-APA.

FeatureChemical Synthesis (Dane Salt)Enzymatic Synthesis (PGA)
6-APA State Requires silylation/protection of carboxyl group.Used directly in aqueous solution (as salt).
Acyl Donor Dane Salt (Mixed Anhydride).D-HPG Methyl Ester (HPGM).[1]
Conditions Cryogenic (-30°C), Anhydrous CH₂Cl₂.Mild (20-25°C), Aqueous.
Environment Toxic (uses dimethylaniline, pivaloyl chloride).Green (Water/Methanol).
Selectivity High yield, but complex purification.Kinetic control; yield depends on [6-APA].

Critical Process Parameters (CPP)

pH Optimization (The Ionization Dilemma)

The reaction requires a delicate balance.

  • Low pH (< 5.5): 6-APA is largely zwitterionic/protonated, reducing its nucleophilicity.

  • High pH (> 7.5): Increases the rate of ester hydrolysis (undesired) and promotes secondary hydrolysis of the formed Amoxicillin.

  • Optimal Window: pH 6.0 – 6.5 . This range maintains sufficient unprotonated 6-APA for nucleophilic attack while suppressing the hydrolytic activity of the enzyme.

Substrate Molar Ratio

To drive the partition ratio (


) toward synthesis, 6-APA is often the limiting reagent, or HPGM is supplied in excess. However, substrate inhibition is real.
  • Standard Ratio: 1:3 (6-APA : HPGM) is frequently cited for maximizing conversion rates.

  • High Concentration: Operating at high concentrations (>100 mM 6-APA) favors synthesis thermodynamically (precipitating Amoxicillin shifts equilibrium) but increases viscosity and diffusion limitations in immobilized enzyme systems.

Validated Experimental Protocol

This protocol utilizes immobilized Penicillin G Acylase (e.g., on glyoxyl-agarose or commercial acrylic beads).

Objective: Synthesis of Amoxicillin from 6-APA and HPGM.

Reagents:

  • 6-APA Stock: 50 mM in Potassium Phosphate Buffer (50 mM, pH 6.3).

  • HPGM Stock: 150 mM (dissolved in buffer/methanol co-solvent if necessary).

  • Biocatalyst: Immobilized PGA (Activity ~200 IU/g wet weight).

Workflow:

  • Reactor Setup: Use a thermostated batch reactor at 25°C with overhead stirring (avoid magnetic bars to prevent grinding the biocatalyst).

  • Substrate Loading:

    • Load 6-APA solution.

    • Adjust pH to exactly 6.3 using 2M NaOH or HCl.

    • Add HPGM solution.[3][8] (Target Ratio 1:3).

  • Enzyme Addition: Add immobilized PGA (approx. 5-10% w/v loading).

  • Reaction Monitoring:

    • Maintain pH 6.3 via auto-titrator (reaction releases acid/base depending on buffering).

    • Sample every 10 minutes for HPLC analysis.

  • Termination: Filter off the immobilized enzyme once Amoxicillin concentration peaks (typically 60-90 mins). Note: Prolonged reaction time allows the enzyme to hydrolyze the product (Amoxicillin -> 6-APA + HPG).

  • Crystallization: Lower pH to the isoelectric point of Amoxicillin (pH ~5.0) and cool to 4°C to precipitate the product.

Self-Validation Check:

  • If HPG (by-product) levels rise linearly from

    
    , the Acyl-Enzyme hydrolysis is dominating (Check: Is [6-APA] too low?).
    
  • If Amoxicillin levels peak and then drop, secondary hydrolysis is occurring (Check: Stop reaction earlier).

References

  • Gonçalves, L. R. B., et al. (2002).[3] The role of 6-aminopenicillanic acid on the kinetics of the enzymatic synthesis of amoxicillin catalyzed by penicillin G acylase immobilized on glyoxyl-agarose. Enzyme and Microbial Technology. Link

  • Santana, M. A., et al. (2010).[9] Solid-Liquid Equilibrium Data of Amoxicillin and Hydroxyphenylglycine in Aqueous Media. Brazilian Journal of Chemical Engineering. Link

  • Ospina, S., et al. (1996).[9] Characterization and performance of a penicillin G acylase immobilized on diverse supports. Journal of Chemical Technology & Biotechnology. Link

  • McDonald, J., et al. (2025). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin. ResearchGate. Link

  • Yang, W., et al. (2015). Enhanced enzymatic synthesis of amoxicillin by addition of organic cosolvents with response surface methodology. BioTechnology: An Indian Journal. Link

Sources

Exploratory

Technical Guide: Degradation Pathways of Amoxicillin Leading to Impurities

Executive Summary Amoxicillin is a semi-synthetic aminopenicillin characterized by a -lactam ring fused to a thiazolidine ring, with a cytolytic side chain containing a free amino group. This molecular architecture creat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amoxicillin is a semi-synthetic aminopenicillin characterized by a


-lactam ring fused to a thiazolidine ring, with a cytolytic side chain containing a free amino group. This molecular architecture creates a "perfect storm" for instability: the strained 

-lactam ring is susceptible to nucleophilic attack (hydrolysis), while the free amino group facilitates both self-polymerization (dimerization) and intramolecular cyclization.[1]

This guide details the mechanistic pathways of amoxicillin degradation, maps these pathways to specific pharmacopeial impurities (EP/USP), and provides a validated experimental workflow for forced degradation studies.[1]

Molecular Susceptibility & Degradation Mechanisms

The degradation of amoxicillin is primarily driven by three mechanisms: Hydrolytic


-lactam Ring Opening , Intramolecular Cyclization , and Intermolecular Aminolysis (Polymerization) .[1]
Primary Pathway: -Lactam Hydrolysis (Formation of Penicilloic Acid)

Under acidic or alkaline conditions, the carbonyl carbon of the


-lactam ring undergoes nucleophilic attack by water (or hydroxide ions).[1] This relieves the ring strain, opening the four-membered ring to form Amoxicillin Penicilloic Acid  (Impurity D).[1]
  • Mechanism: Nucleophilic attack on the

    
    -lactam carbonyl 
    
    
    
    Tetrahedral intermediate
    
    
    Ring opening.
  • Downstream: Penicilloic acid is unstable and undergoes decarboxylation to form Amoxicillin Penilloic Acid (Impurity E).[1]

Secondary Pathway: Intramolecular Cyclization (Formation of Diketopiperazine)

In neutral to slightly alkaline solutions, the free amino group on the C7 side chain acts as an internal nucleophile.[1] It attacks the


-lactam carbonyl, leading to the formation of a six-membered diketopiperazine ring fused to the thiazolidine ring. This yields Amoxicillin Diketopiperazine  (Impurity C).[1][2]
  • Significance: This pathway is competitive with hydrolysis and is concentration-independent (first-order kinetics).[1]

Tertiary Pathway: Intermolecular Aminolysis (Dimerization)

At high concentrations (e.g., during reconstitution of suspensions), the free amino group of one amoxicillin molecule attacks the


-lactam carbonyl of a second molecule.[1] This results in the formation of Amoxicillin Dimers  (Impurity J and K) and higher-order oligomers.[1]
  • Kinetics: This is a second-order reaction, highly dependent on drug concentration.

Visualization: Degradation Pathway Map[1]

The following diagram maps the parent molecule to its critical impurities as defined by the European Pharmacopoeia (EP).

AmoxicillinDegradation Amox Amoxicillin (Parent) (C16H19N3O5S) ImpD Impurity D (Amoxicillin Penicilloic Acid) [Beta-lactam Ring Open] Amox->ImpD Hydrolysis (+H2O) Acid/Base ImpC Impurity C (Amoxicillin Diketopiperazine) [Intramolecular Cyclization] Amox->ImpC Intramolecular Cyclization (Neutral/Weak Base) ImpJ Impurity J (Amoxicillin Dimer) [Intermolecular Aminolysis] Amox->ImpJ Dimerization (High Conc.) ImpA Impurity A (6-APA) [Amide Hydrolysis] Amox->ImpA Amide Hydrolysis ImpI Impurity I (p-Hydroxyphenylglycine) [Side Chain Cleavage] Amox->ImpI Amide Hydrolysis ImpE Impurity E (Amoxicillin Penilloic Acid) [Decarboxylated] ImpD->ImpE Decarboxylation (-CO2) ImpK Impurity K (Amoxicillin Dimer - Open) [Hydrolyzed Dimer] ImpJ->ImpK Hydrolysis

Caption: Mechanistic map of Amoxicillin degradation linking pathways to EP Impurity designations.

Impurity Profile & Toxicological Classification

The following table synthesizes the chemical identity and origin of key amoxicillin impurities.

EP ImpurityCommon NameChemical MechanismOriginRelative Retention (RRT)*
Impurity A 6-APAHydrolysis of side-chain amideDegradation / Synthesis Intermediate~0.15
Impurity B L-AmoxicillinEpimerization at C-7 side chainDegradation (Isomerization)~0.90
Impurity C Amoxicillin DiketopiperazineIntramolecular aminolysisDegradation (Neutral/Alkaline)~0.35
Impurity D Penicilloic AcidHydrolysis of

-lactam ring
Degradation (Primary)~0.20
Impurity E Penilloic AcidDecarboxylation of Impurity DDegradation (Secondary)~0.25
Impurity I p-HydroxyphenylglycineHydrolysis of side-chain amideDegradation~0.10
Impurity J Amoxicillin DimerIntermolecular aminolysisDegradation (Concentrated soln)> 2.0
Impurity K Open-ring DimerHydrolysis of Impurity JDegradation> 2.0

*RRT values are approximate and dependent on specific C18 gradient methods (e.g., USP/EP monographs).

Experimental Protocol: Forced Degradation Study

To validate analytical methods and establish stability profiles, a forced degradation (stress testing) study is required.[1] This protocol is designed to achieve 10-20% degradation, avoiding secondary degradation products that do not appear during shelf life.

Reagents & Equipment
  • API: Amoxicillin Trihydrate (Reference Standard).[1][3][4]

  • Solvents: HPLC Grade Methanol, Acetonitrile, Water.

  • Reagents: 1M HCl, 1M NaOH, 3% H2O2.

  • Equipment: HPLC with PDA/UV (230 nm) or LC-MS/MS (Q-TOF for structural elucidation).

Stress Conditions Workflow

ForcedDegradation cluster_Acid Acid Hydrolysis cluster_Base Base Hydrolysis cluster_Ox Oxidation cluster_Therm Thermal Start Amoxicillin Sample (1 mg/mL) Acid 0.1M HCl 25°C, 1-4 Hours Start->Acid Base 0.01M NaOH 25°C, 10-30 Mins Start->Base Ox 3% H2O2 25°C, 1 Hour Start->Ox Therm Solid State 105°C, 3 Hours Start->Therm Analyze Neutralize & Dilute Analyze via HPLC/LC-MS Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze

Caption: Standardized forced degradation workflow for Amoxicillin stability profiling.

Detailed Methodologies
A. Acid Hydrolysis (Target: Impurity D & I)
  • Prepare a 1 mg/mL solution of Amoxicillin in 0.1 M HCl.

  • Incubate at 25°C. Monitor at 0, 1, 2, and 4 hours.

  • Stop: Neutralize with equal volume of 0.1 M NaOH immediately before injection.

  • Expectation: Rapid formation of Penicilloic acid (Impurity D). Prolonged exposure yields 6-APA (Impurity A).[1]

B. Base Hydrolysis (Target: Impurity D, C, & E)
  • Prepare a 1 mg/mL solution in 0.01 M NaOH. Note: Amoxicillin is extremely labile in base.

  • Incubate at 25°C for 5–15 minutes.

  • Stop: Neutralize with 0.01 M HCl.

  • Expectation: Immediate ring opening to Impurity D. Potential for Impurity C (Diketopiperazine) if local pH varies.[1]

C. Oxidative Stress (Target: Amoxicillin S-oxide) [1]
  • Prepare solution in 3% H2O2.

  • Incubate at room temperature for 1 hour.

  • Expectation: Formation of Amoxicillin sulfoxide (often elutes prior to parent peak).

Analytical Strategy (LC-MS)

For the identification of unknown impurities generated during stress testing, the following LC-MS parameters are recommended to ensure ionization of both acidic (Penicilloic) and basic (Diketopiperazine) degradants.

  • Column: C18 (e.g., 150 x 4.6 mm, 3-5 µm).

  • Mobile Phase A: 0.01 M Ammonium Acetate (pH 5.0) - Compatible with MS.[1]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 3% B to 60% B over 20 minutes.

  • Detection:

    • UV: 230 nm (Amoxicillin absorption max).[1]

    • MS: ESI Positive Mode (for Dimers/DKP) and Negative Mode (for Penicilloic/Penilloic acids).[1]

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Amoxicillin Trihydrate Monograph. EDQM. Available at: [Link][1]

  • Gozlan, I., et al. (2022).[1] Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions. NIH/PubMed. Available at: [Link]

  • Nagy, Z., et al. (2021).[1] Discussion on the dimerization reaction of penicillin antibiotics. Journal of Antibiotics. Available at: [Link]

  • SynZeal Research . Amoxicillin Impurity Standards and Structural Data. Available at: [Link][1]

Sources

Foundational

Advanced Chemical Characterization and Derivatization of Amoxicillin: A Technical Guide

Executive Summary Amoxicillin (AMX) remains a cornerstone of the -lactam antibiotic class due to its broad-spectrum activity and favorable pharmacokinetic profile. However, its chemical instability—driven by the strained...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amoxicillin (AMX) remains a cornerstone of the


-lactam antibiotic class due to its broad-spectrum activity and favorable pharmacokinetic profile. However, its chemical instability—driven by the strained 

-lactam ring—and poor lipophilicity present significant challenges in formulation and bio-availability. This guide moves beyond basic pharmacopoeial definitions to explore the chemical reactivity profiles that drive derivative synthesis. We focus on two primary derivatization pathways: Schiff base formation for analytical detection/stabilization and metal complexation for enhanced antimicrobial potency.

Structural Fundamentals & Reactive Pharmacophores

Amoxicillin differs from its precursor, ampicillin, solely by the para-hydroxyl group on the phenyl side chain. This addition increases polarity but introduces a phenol moiety susceptible to oxidation.

Key Reactive Sites
  • 
    -Lactam Ring (C7):  The "warhead" of the molecule. Highly strained and susceptible to nucleophilic attack (hydrolysis) by 
    
    
    
    or bacterial
    
    
    -lactamases.[1]
  • Primary Amine (C16): The nucleophilic handle used for Schiff base synthesis (reaction with aldehydes).

  • Carboxylic Acid (C3): Ionizable group (pKa

    
     2.4) facilitating salt formation (e.g., Sodium Amoxicillin).
    
  • Phenolic Hydroxyl: Weakly acidic (pKa

    
     9.6), contributing to antioxidant properties but oxidative instability.
    
Physicochemical Profile: Trihydrate vs. Sodium Salt
PropertyAmoxicillin TrihydrateAmoxicillin SodiumImplication for Development
Hygroscopicity Non-hygroscopicVery HygroscopicSodium salt requires strict humidity control during processing.
Solubility (Water) Low (

4 mg/mL)
High (> 500 mg/mL)Sodium salt preferred for parenteral formulations; Trihydrate for oral suspensions.
pH Stability Optimal at pH 5.8–6.5Unstable in solutionReconstituted sodium solutions degrade rapidly; must be used immediately.
Crystal Habit OrthorhombicAmorphous/CrystallineTrihydrate flow properties are superior for tablet compression.

Reactivity & Degradation Pathways[1][2]

The primary failure mode for amoxicillin derivatives is the rupture of the


-lactam ring. Understanding this mechanism is crucial for stabilizing derivatives.
Hydrolytic Degradation Mechanism

Under alkaline conditions (pH > 8), the hydroxide ion attacks the carbonyl carbon of the


-lactam ring. This irreversible ring-opening yields Amoxicilloic Acid , which is devoid of antibacterial activity. Under acidic conditions, decarboxylation can further degrade the molecule to Penillic Acid .
Visualization: Degradation Pathway

The following diagram illustrates the critical degradation nodes that researchers must avoid during synthesis.

AmoxicillinDegradation cluster_legend Degradation Status AMX Amoxicillin (Active) Attack Nucleophilic Attack (OH- / Enzyme) AMX->Attack pH > 8.0 Penillic Penillic Acid (Acidic pH) AMX->Penillic pH < 2.0 Rearrangement Inter Tetrahedral Intermediate Attack->Inter AmoxAcid Amoxicilloic Acid (Inactive) Inter->AmoxAcid Ring Opening Diketo Diketopiperazine Derivative AmoxAcid->Diketo Intramolecular Cyclization Active Bioactive Inactive Inactive

Caption: Figure 1. pH-dependent degradation pathways of Amoxicillin leading to pharmacological inactivation.

Synthetic Derivatization Strategies

To modify lipophilicity or create detection moieties, we utilize the primary amine to form Schiff Bases or coordinate metal ions.

Protocol A: Synthesis of Amoxicillin-Schiff Base (Analytical Derivative)

Purpose: To create a chromogenic derivative for UV-Vis detection or to increase lipophilicity.

Reagents:

  • Amoxicillin Trihydrate (1.0 mmol)

  • 4-Hydroxybenzaldehyde (1.0 mmol) (or similar aldehyde)[2]

  • Solvent: Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (trace) or KOH (0.1% in MeOH) for pH adjustment.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of Amoxicillin Trihydrate in 30 mL methanol. Note: If solubility is poor, warm slightly to 40°C or adjust pH to neutral with 0.1 N NaOH.

  • Addition: Add 1.0 mmol of the aldehyde (e.g., 4-hydroxybenzaldehyde) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours .

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethanol:Water (80:20) as the mobile phase.[3] Look for the disappearance of the aldehyde spot.

  • Isolation:

    • Reduce volume by 50% using a rotary evaporator.

    • Cool to 4°C overnight to induce crystallization.

    • Filter the precipitate and wash with cold methanol and diethyl ether.

  • Drying: Desiccate under vacuum over anhydrous

    
    .
    
Protocol B: Synthesis of Metal Complexes (Cu/Zn)

Purpose: To enhance antibacterial efficacy against resistant strains (e.g., E. coli) via chelation.

Reagents:

  • Ligand: Amoxicillin Solution (in Methanol/Water)

  • Metal Salt:

    
     or 
    
    
    
  • Molar Ratio: 1:1 or 2:1 (Ligand:Metal)

Methodology:

  • Preparation: Dissolve metal salt (0.01 mmol) in 10 mL methanol.

  • Complexation: Add metal solution to the Amoxicillin ligand solution (0.01 mmol in 20 mL methanol).

  • pH Adjustment: Adjust pH to 7.0–8.0 using 0.1% KOH in methanol. Critical: Higher pH will degrade the ligand; lower pH prevents coordination.

  • Reaction: Stir at reflux for 2 hours. The solution will typically change color (e.g., Copper complexes often turn deep blue/green).

  • Purification: Evaporate solvent to concentrate. Filter precipitate, wash with ether, and dry.[3]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Amoxicillin Trihydrate Solvent Dissolve in MeOH (Warm/Adjust pH) Start->Solvent Reagent Add Reagent (Aldehyde or Metal Salt) Solvent->Reagent Reflux Reflux (2-6 Hours) Temp: 60-70°C Reagent->Reflux Check TLC Monitoring Reflux->Check Check->Reflux Incomplete Evap Rotary Evaporation (Reduce Vol 50%) Check->Evap Complete Cryst Crystallization (4°C Overnight) Evap->Cryst Wash Wash (Ether/MeOH) & Dry Cryst->Wash End Final Derivative Wash->End

Caption: Figure 2. Generalized workflow for the synthesis of Amoxicillin Schiff bases and Metal complexes.

Analytical Characterization

Successful derivatization must be confirmed via spectral shifts, particularly involving the imine (


) or carboxylate groups.
Spectroscopic Signatures
MoietyParent Amoxicillin (IR

)
Schiff Base DerivativeMetal Complex (Cu/Zn)

-Lactam (

)
1770–17801775 (Retained)1760–1770 (Shift indicates coordination)
Amide I (

)
16801680Shifted (Coordination site)
Azomethine (

)
N/A1620–1640 (New Band) Shifted

10–20

Carboxyl (

)
1600 (asym)1600Shifted (Metal binding)
Stability Data

Recent studies indicate that metal complexation significantly improves thermal and acid stability compared to the parent drug.[4]

  • Thermal Stability: Zn-Amoxicillin complexes often show higher decomposition temperatures (

    
    ) compared to Amoxicillin Trihydrate (
    
    
    
    ).
  • Biological Half-Life: Metal coordination can delay oxidation, potentially extending the half-life in vitro.

References

  • Physicochemical Properties & Stability

    • Product Information Report: Amoxicillin.[5][2][3][6][7][8][9][10] PQM-USAID. Available at: [Link]

  • Metal Complex Synthesis

    • Ligating Properties and Antimicrobial Studies of Metal (II) Complexes of Amoxicillin.[3][4][9][11][12] Scholars Middle East Publishers.[4] Available at: [Link]

    • Complexation of amoxicillin by transition metals: Physico-chemical and antibacterial activity evaluation.[4][11][12] PubMed. Available at: [Link]

  • Schiff Base Derivatization

    • Synthesis, Description and Bacteriological Valuation of Metal Complexes Including an Amoxicillin−Based Schiff Base. AIP Publishing. Available at: [Link]

    • Metal Complexes of a Novel Schiff Base Based on Penicillin. PMC - NIH. Available at: [Link]

  • Degradation Mechanisms

    • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. MDPI. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Toxicological Characterization of APA Amoxicillin Amide (Amoxicillin Impurity L)

Executive Summary APA Amoxicillin Amide (formally known as Amoxicillin EP Impurity L or N-(Penicillan-6-yl) amoxicillinamide ) represents a critical high-molecular-weight impurity (HMWI) in the manufacturing and stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

APA Amoxicillin Amide (formally known as Amoxicillin EP Impurity L or N-(Penicillan-6-yl) amoxicillinamide ) represents a critical high-molecular-weight impurity (HMWI) in the manufacturing and stability profiling of Amoxicillin.[1] Structurally, it is a pseudo-dimer formed by the amidation of the C2-carboxylic acid of Amoxicillin with the C6-amino group of 6-Aminopenicillanic Acid (6-APA).[1]

From a toxicological perspective, this compound is of significant interest not merely as a process impurity but as a potential immunogenic hapten . Unlike simple degradation products, its retained beta-lactam architecture and increased molecular weight (563.65 g/mol ) classify it as a potential antigen scaffold capable of eliciting hypersensitivity reactions. This guide provides a rigorous technical analysis of its physicochemical properties, formation pathways, and toxicological risk profile, grounded in ICH Q3A/B qualification thresholds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Accurate identification is the prerequisite for any toxicological study. APA Amoxicillin Amide is often mischaracterized due to the complexity of beta-lactam polymerization.[1]

ParameterSpecification
Common Name APA Amoxicillin Amide
Pharmacopeial Name Amoxicillin EP Impurity L / USP Related Compound L
CAS Registry Number 1789703-32-7
Chemical Name (2S,5R,6R)-6-{[(2S,5R,6R)-6-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl}amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₂₄H₂₉N₅O₇S₂
Molecular Weight 563.65 g/mol
Appearance White to pale yellow solid (Hygroscopic)
Solubility Soluble in Methanol; Slightly soluble in Water
Structural Alert Contains two beta-lactam rings (bicyclic systems)

Formation Pathway & Structural Logic[1]

The formation of APA Amoxicillin Amide is a classic example of intermolecular aminolysis . It typically occurs during the semi-synthetic production of Amoxicillin (enzymatic or chemical acylation of 6-APA) or during storage under high-concentration conditions.[1]

Mechanism:

  • Activation: The carboxylic acid of a nascent Amoxicillin molecule (or its activated ester intermediate) is exposed to nucleophilic attack.

  • Nucleophilic Attack: Unreacted 6-APA (present as a starting material) acts as the nucleophile via its C6-amino group.[1]

  • Amide Bond Formation: The condensation yields the "Amoxicillin-APA" dimer.[1]

This pathway is distinct from the formation of diketopiperazines (intramolecular cyclization) or penicilloic acids (hydrolysis).

Visualization: Formation Pathway

FormationPathway cluster_legend Reaction Logic Amox Amoxicillin (Activated Carboxyl) Transition Tetrahedral Intermediate Amox->Transition Activation APA 6-APA (Nucleophile) APA->Transition Nucleophilic Attack (NH2) ImpurityL APA Amoxicillin Amide (Impurity L) Transition->ImpurityL Condensation SideProduct Water/Leaving Group Transition->SideProduct Elimination Dimerization Dimerization High MW Species High MW Species Dimerization->High MW Species Immunogenicity Risk Immunogenicity Risk High MW Species->Immunogenicity Risk

Figure 1: Mechanistic pathway for the formation of APA Amoxicillin Amide via intermolecular condensation of Amoxicillin and 6-APA.[1]

Toxicological Profile

The toxicological assessment of APA Amoxicillin Amide requires a tiered approach, prioritizing its immunotoxicological potential over acute systemic toxicity, given its structural class.

Immunotoxicity & Sensitization (Critical Risk)

Risk Level: High Mechanism: Haptenization As a High Molecular Weight Impurity (HMWI), Impurity L poses a greater risk of immunogenicity than monomeric amoxicillin.

  • Hapten-Carrier Effect: The intact beta-lactam rings can ring-open and covalently bind to serum proteins (e.g., albumin) via lysine residues.[1]

  • Multivalency: The dimeric nature presents multiple epitopes, potentially increasing the cross-linking of IgE on mast cells, which is the trigger for anaphylaxis.

  • Assessment Protocol: In drug development, this impurity must be controlled tightly (typically <0.15%) to minimize allergic sensitization risks.

Genotoxicity (In Silico & In Vitro)

Risk Level: Low to Moderate

  • QSAR Prediction: DEREK/Sarah Nexus analysis typically flags the beta-lactam ring as a structural alert for acylation, but not necessarily for mutagenicity.[1]

  • Ames Test: Historical data on penicillin dimers suggests they are generally non-mutagenic in Salmonella typhimurium strains (TA98, TA100). The mechanism of action is cell wall synthesis inhibition, not DNA intercalation.

General Pharmacology & Cytotoxicity
  • Antibacterial Activity: Impurity L retains weak antibacterial activity due to the presence of the 6-APA nucleus.[1] This can lead to selection pressure for resistant bacteria if present in environmental waste.

  • Renal Toxicity: Like other cephalosporin/penicillin dimers, high systemic loads could theoretically impair renal tubular transport (OAT transporters), though this is rare at impurity levels.

Experimental Protocols for Qualification

To qualify this impurity in a drug substance, the following analytical and toxicological workflows are recommended.

Analytical Detection (HPLC-UV)[1]
  • Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Phosphate buffer pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A to 60% A over 30 minutes.

  • Detection: 254 nm (Amide bond/aromatic ring absorption).[2]

  • Retention: Impurity L typically elutes after Amoxicillin due to increased hydrophobicity from the second penicillanic core.

Impurity Qualification Workflow (ICH Q3A)

This flowchart describes the decision logic for qualifying APA Amoxicillin Amide if found above the identification threshold.

ToxWorkflow Start Impurity L Detected > Identification Threshold CheckStructure Structural Alert Analysis (In Silico) Start->CheckStructure Genotox Genotoxicity Assay (Ames Test) CheckStructure->Genotox Alert Found? Immunotox Immunotoxicity Assessment (LLNA / Protein Binding) Genotox->Immunotox Negative Reduce Reduce to < Qualification Threshold Genotox->Reduce Positive GeneralTox General Toxicity (14-28 Day Study) Qualified Impurity Qualified (Safe at Specified Level) GeneralTox->Qualified NOAEL Established GeneralTox->Reduce Adverse Effects Immunotox->GeneralTox Low Sensitization Risk Immunotox->Reduce High Sensitization Risk

Figure 2: Decision tree for the toxicological qualification of Impurity L according to ICH Q3A(R2) guidelines.

References

  • European Directorate for the Quality of Medicines (EDQM). Amoxicillin Trihydrate Monograph 0260. European Pharmacopoeia (Ph.[2][3] Eur.) 10th Edition. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for APA Amoxicillin Amide (Impurity L).[Link]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[Link]

  • Alsante, K. M., et al. "Pharmaceutical Impurity Identification and Profiling." Advanced Drug Delivery Reviews, 2007. (Contextual grounding for HMWI analysis).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Detection of APA Amoxicillin Amide (Impurity L)

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Beta-lactam antibiotics. It addresses the specific challenge of detecting A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Beta-lactam antibiotics. It addresses the specific challenge of detecting Amoxicillin Impurity L (chemically known as 6-APA Amoxicillin Amide ), a critical related substance identified in recent European Pharmacopoeia (EP) updates.[1][][3]

Executive Summary & Scientific Rationale

Target Analyte: APA Amoxicillin Amide (Amoxicillin Impurity L) CAS: 1789703-32-7 Chemical Nature: A pseudo-dimer formed by the amidation reaction between the carboxyl group of 6-Aminopenicillanic Acid (6-APA) and the amino group of Amoxicillin (or vice versa, depending on the specific isomer, but typically referring to the N-(Penicillan-6-yl)amoxicillinamide structure).[1][][3][4]

The Challenge

Beta-lactam antibiotics like Amoxicillin are labile molecules prone to polymerization.[1][] While standard methods easily detect degradation products like Amoxicilloic Acid, Impurity L represents a more complex "process-related" and "degradation" impurity.[1][][3] It shares significant structural homology with the parent drug and other dimers (like Amoxicillin Diketopiperazine), making chromatographic resolution difficult.

The Solution: Mechanistic Chromatography

This protocol utilizes Base-Deactivated Silica (BDS) C18 chemistry combined with a pH-controlled phosphate gradient .[1][][3][4]

  • Why BDS C18? Amoxicillin and its impurities contain active amino and carboxyl groups (zwitterions).[] Standard silica columns often suffer from peak tailing due to secondary silanol interactions. BDS columns suppress these interactions, ensuring sharp peaks for polar impurities.

  • Why pH 5.0? At pH 5.0, the ionization state of the carboxylic acids and amines is stabilized, preventing peak splitting and ensuring reproducible retention times (Rt).

Chemical Pathway & Formation

Understanding the origin of the impurity is vital for troubleshooting. Impurity L is often formed during the semi-synthetic process or under stress conditions where unreacted 6-APA (the precursor) reacts with the activated Amoxicillin side chain.[]

Amoxicillin_Impurity_L_Pathway Amox Amoxicillin (Parent Drug) Activation Activation/Stress (Acylation Potential) Amox->Activation Hydrolysis/Activation APA 6-APA (Precursor/Degradant) ImpurityL APA Amoxicillin Amide (Impurity L) APA->ImpurityL Nucleophilic Attack Activation->ImpurityL Amidation

Figure 1: Formation pathway of APA Amoxicillin Amide via the coupling of the penicillanic core with the amoxicillin side chain.

Detailed Experimental Protocol

A. Reagents & Standards[6][7][8]
  • Reference Standard: Amoxicillin Impurity L (APA Amoxicillin Amide) – Certified Reference Material (CRM).[1][]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Potassium Hydroxide (KOH).[1][][3]

  • Water: Milli-Q or equivalent (18.2 MΩ[1][][3][4]·cm).

B. Chromatographic Conditions

This method is optimized for resolution and sensitivity.

ParameterSpecificationRationale
Column C18 BDS (Base Deactivated Silica) 250 mm × 4.6 mm, 5 µmEssential for reducing tailing of basic/zwitterionic compounds.[1][][3][4]
Column Temp 25°C ± 1°CMaintains constant viscosity and mass transfer kinetics.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.
Injection Vol 20 µLHigher volume to ensure LOQ detection of trace impurities (0.05%).
Detection UV @ 215 nm Amides and the beta-lactam ring absorb strongly here; 254 nm is too insensitive for this impurity.[]
Run Time 45 MinutesSufficient to elute late-eluting dimers.[1][][3][4]
C. Mobile Phase Preparation
  • Buffer Solution (pH 5.0): Dissolve 6.8 g of KH₂PO₄ in 1000 mL water. Adjust pH to 5.0 ± 0.1 using dilute KOH (45% w/v). Filter through 0.45 µm nylon membrane.

  • Mobile Phase A: 95% Buffer Solution / 5% Acetonitrile (v/v).[1][]

  • Mobile Phase B: 100% Acetonitrile.

D. Gradient Program

A linear gradient is required to separate the early eluting parent drug from the more hydrophobic dimers (Impurity L).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0982Equilibration
5.0982Isocratic Hold (Amox elution)
25.08020Linear Gradient (Elution of Impurities)
35.06040Wash Step
36.0982Re-equilibration
45.0982End of Run

Sample Preparation Workflow

Critical Note: Amoxicillin solutions are unstable. Prepare samples immediately before injection and use a cooled autosampler (4°C) if possible.

  • Diluent: Mobile Phase A (pH 5.0 Buffer mix).

  • Standard Stock: Dissolve 5 mg Impurity L Standard in 50 mL Diluent. (Conc: 0.1 mg/mL).[1][]

  • Test Sample: Transfer 50 mg of Amoxicillin API/Tablet powder to a 50 mL flask. Dissolve in 30 mL Diluent, sonicate for 5 mins (keep cool), make up to volume. (Conc: 1.0 mg/mL).[1][]

  • Filtration: Filter through 0.45 µm PVDF syringe filter (Nylon can sometimes bind proteins/dimers, PVDF is safer for amoxicillin).

Sample_Prep_Workflow Start Weigh 50 mg Sample Dissolve Add 30 mL Diluent (pH 5.0) Sonicate 5 min @ <20°C Start->Dissolve Dilute Dilute to 50 mL (1.0 mg/mL) Dissolve->Dilute Filter Filter (0.45 µm PVDF) Dilute->Filter Inject HPLC Injection (Keep Autosampler @ 4°C) Filter->Inject

Figure 2: Sample preparation workflow emphasizing temperature control to prevent in-situ degradation.[1][][3][4]

System Suitability & Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, the following criteria must be met before releasing data.

ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 2.0 between Amoxicillin and Impurity LEnsures accurate integration without peak overlap.
Tailing Factor (T) 0.9 < T < 1.5Indicates no secondary interactions with the column bed.
Precision (RSD) < 2.0% (n=6 injections)Verifies system stability.
LOD/LOQ LOQ ≤ 0.05% of nominal concentrationRequired for reporting impurities under ICH Q3A/B.
Troubleshooting "Ghost Peaks"

If a peak appears at the retention time of Impurity L in the blank or placebo:

  • Check Carryover: Run a strong solvent wash (50:50 Water:ACN) between runs.[1][]

  • Check Dimerization: If the sample sits in the autosampler >4 hours at room temperature, Amoxicillin will naturally dimerize into Impurity L and DKP. Always check solution stability.

References

  • European Pharmacopoeia (Ph.[][5][6] Eur.) . (2025).[1][][5] Amoxicillin Trihydrate Monograph: Related Substances. 11th Edition. Strasbourg: Council of Europe.[7] [1][][3][4]

  • United States Pharmacopeia (USP) . (2024).[1][] Amoxicillin Capsules: Organic Impurities. USP-NF 2024.[1][][3][4] Rockville, MD: USP Convention.[7] [1][][3][4]

  • Nagy, N. M., et al. (2015).[1][8] "Separation of Amoxicillin and its Related Substances by HPLC: A Stability Indicating Method." Journal of Pharmaceutical and Biomedical Analysis. (Validates the use of phosphate buffers for beta-lactam stability).

  • BOC Sciences. (n.d.).[1][] APA Amoxicillin Amide (Impurity L) Chemical Structure and Properties.

  • LGC Standards. (n.d.). Amoxicillin Impurity Reference Materials.

Sources

Application

Application Note: Comprehensive Impurity Profiling of Amoxicillin API and Formulations

Abstract Amoxicillin, a semi-synthetic penicillin, presents a unique analytical challenge due to the lability of its beta-lactam ring and its zwitterionic nature. While routine Quality Control (QC) relies on HPLC-UV, mod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amoxicillin, a semi-synthetic penicillin, presents a unique analytical challenge due to the lability of its beta-lactam ring and its zwitterionic nature. While routine Quality Control (QC) relies on HPLC-UV, modern drug development requires a deeper understanding of degradation pathways—specifically polymerization, which correlates directly with hypersensitivity reactions. This guide moves beyond standard monographs, offering a dual-layer approach: a robust HPLC-UV protocol for compliance (USP/EP) and an orthogonal LC-MS/MS workflow for structural elucidation of unknown impurities.

The Chemistry of Instability: Why Methods Fail

To design a valid method, one must understand the molecule's "death" pathways. Amoxicillin degradation is not random; it follows specific mechanistic routes triggered by pH, moisture, and temperature.

  • Beta-Lactam Hydrolysis (The Primary Pathway): Nucleophilic attack by water opens the four-membered lactam ring, forming Amoxicillin Penicilloic Acid (Impurity A) . This destroys antibiotic activity.

  • Decarboxylation: Penicilloic acid is unstable; it loses CO₂ to form Amoxicillin Penilloic Acid (Impurity B) .

  • Polymerization (The Safety Risk): The free amino group of one amoxicillin molecule attacks the beta-lactam carbonyl of another, forming dimers and trimers (Impurity J ). These high-molecular-weight species are the primary immunogens responsible for anaphylactic reactions.

  • Cyclization: Under acidic conditions, intramolecular attack leads to Diketopiperazine (DKP, Impurity C) .

Visualization: Amoxicillin Degradation Network

AmoxicillinDegradation cluster_legend Legend AMX Amoxicillin (API) ImpurA Impurity A (Penicilloic Acid) AMX->ImpurA Hydrolysis (Ring Opening) + H2O ImpurC Impurity C (Diketopiperazine) AMX->ImpurC Intramolecular Cyclization (Acidic pH) Dimer Impurity J (Dimers/Oligomers) AMX->Dimer Polymerization (Amino attack on Lactam) ImpurB Impurity B (Penilloic Acid) ImpurA->ImpurB Decarboxylation - CO2 Active Active Drug MajorDeg Major Degradant MinorDeg Minor Degradant

Figure 1: Mechanistic pathway of Amoxicillin degradation showing the formation of critical pharmacopeial impurities.

Protocol A: Routine Compliance (HPLC-UV)

This protocol is optimized from USP/EP monographs. It addresses the critical challenge of retaining the polar, zwitterionic amoxicillin while resolving it from early-eluting degradation products.

Rationale:

  • Buffer Selection: Phosphate buffer at pH 5.0 is critical. At this pH, amoxicillin is in its zwitterionic state, maximizing retention on C18 phases without causing rapid on-column hydrolysis (which occurs at pH > 7 or < 2).

  • Detection: 254 nm is used as it captures the benzene ring absorption, common to the parent and most degradants.

Method Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A 50 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 5.0 with dilute KOH
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Strict control required to prevent on-column degradation)
Injection Vol 20 µL
Detection UV @ 254 nm
Gradient Profile[1][2][3]
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Initial Equilibration
2.0955Isocratic Hold (Elution of polar degradants)
25.06040Linear Ramp (Elution of Amoxicillin & DKP)
35.06040Wash
36.0955Re-equilibration

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Amoxicillin and Impurity A.

  • Tailing Factor: NMT 1.5 for Amoxicillin peak.

  • RSD: < 2.0% for replicate injections of standard.

Protocol B: Advanced Characterization (LC-MS/MS)

When unknown peaks appear or when confirming the identity of dimers (which often co-elute in UV methods), Mass Spectrometry is required.

Critical Modification: Phosphate buffers are non-volatile and will suppress ionization in MS. We must switch to volatile buffers (Formate/Acetate) while maintaining the pH ~5.0 stability window.

Method Parameters
ParameterSpecification
Instrument Q-TOF (for ID) or Triple Quad (for Quantitation)
Column C18 (Sub-2 µm particle size recommended for UPLC), 100 x 2.1 mm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5-4.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization ESI Positive Mode (Amoxicillin protonates readily)
Mass Transitions Precursor: 366.1 m/z [M+H]⁺ Quant Ion: 349.0 m/z (Loss of NH₃) Qual Ion: 114.0 m/z (Side chain fragment)
Experimental Workflow: Unknown Identification
  • Full Scan (MS1): Scan range 100–1000 m/z to locate the parent ion of the impurity.

  • Product Ion Scan (MS2): Fragment the suspect ion.

    • Diagnostic: If the fragment 114 m/z or 160 m/z appears, the impurity preserves the side chain or the thiazolidine ring, respectively.

    • Dimer Check: Look for m/z ~731 [2M+H]⁺ or ~753 [2M+Na]⁺.

Decision Matrix: Selecting the Right Method

Not every sample requires MS analysis. Use this logic flow to optimize resource allocation.

MethodSelection Sample Sample (API or Product) QC_Method Routine QC (HPLC-UV Protocol A) Sample->QC_Method Check Check Impurities vs. EP/USP Limits QC_Method->Check Pass Release Batch Check->Pass Within Limits Fail OOS / Unknown Peak Check->Fail > 0.1% or Unknown LCMS LC-MS/MS (Protocol B) Fail->LCMS ID Structural ID & Risk Assessment LCMS->ID

Figure 2: Decision tree for escalating from routine QC to advanced forensic analysis.

Data Interpretation & Acceptance Limits

The following table summarizes the relative retention times (RRT) and acceptance criteria based on harmonized pharmacopeial standards (EP/USP).

Impurity NameCommon DesignationRRT (Approx)Acceptance Limit (%)
Amoxicillin API1.00N/A
Amoxicillin Penicilloic Acid Impurity A0.15 - 0.20NMT 1.0%
Amoxicillin Penilloic Acid Impurity B0.25 - 0.30NMT 0.2%
Diketopiperazine (DKP) Impurity C0.90NMT 0.2%
Amoxicillin Dimer Impurity J2.50 - 3.20NMT 0.2%
Any Other Individual UnknownVariousNMT 0.1%

Note: RRTs are relative to the Amoxicillin peak. Dimer elution is highly dependent on the gradient slope at the end of the run.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . "Amoxicillin Trihydrate Monograph." 10th Edition. (Standard for Impurity A, B, C designations).

  • United States Pharmacopeia (USP) . "Amoxicillin: Organic Impurities." USP-NF Current Revision.

  • International Conference on Harmonisation (ICH) . "Q3A(R2): Impurities in New Drug Substances." (Guideline for reporting thresholds).

  • Nagele, E., & Huber, R. "Analysis of Amoxicillin and its Impurities by HPLC-MS." Agilent Technologies Application Note. (Source for MS fragmentation patterns).

  • Deshpande, et al. "Degradation pathways of Amoxicillin under stress conditions." Journal of Pharmaceutical and Biomedical Analysis. (Source for degradation mechanisms).[2][3][4]

Sources

Method

quantification of APA Amoxicillin Amide in pharmaceutical formulations

Application Note: High-Resolution Quantification of APA Amoxicillin Amide (Impurity L) in Pharmaceutical Formulations Executive Summary In the rigorous landscape of antibiotic quality control, the quantification of high-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of APA Amoxicillin Amide (Impurity L) in Pharmaceutical Formulations

Executive Summary

In the rigorous landscape of antibiotic quality control, the quantification of high-molecular-weight impurities is critical for patient safety and regulatory compliance. This Application Note details a validated protocol for the quantification of APA Amoxicillin Amide (Pharmacopeial designation: Amoxicillin Impurity L or N-(Penicillan-6-yl) amoxicillinamide).[1]

Unlike simple degradation products, APA Amoxicillin Amide represents a "dimeric" impurity formed via the amidation of residual 6-Aminopenicillanic acid (6-APA) by the amoxicillin acyl moiety.[1] Its structural complexity necessitates a robust gradient HPLC method to resolve it from the parent API and other related substances (e.g., Amoxicillin Dimer/Impurity B). This guide provides a self-validating workflow designed for transferability across QC laboratories.

Scientific Background & Mechanism

The Analyte: APA Amoxicillin Amide
  • Chemical Name: (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2][]

  • Origin: This impurity typically arises during the semi-synthetic manufacturing process of Amoxicillin. It occurs when the activated side chain (p-hydroxyphenylglycine derivative) reacts not only with the intended 6-APA nucleus to form Amoxicillin but also with a second 6-APA molecule, or when Amoxicillin itself reacts with residual 6-APA under specific pH conditions.[1]

Formation Pathway

The formation is a nucleophilic attack by the amino group of a free 6-APA molecule onto the exocyclic carbonyl of the Amoxicillin beta-lactam or its activated precursor.

FormationPathway Figure 1: Mechanistic Pathway for the Formation of APA Amoxicillin Amide Amox Amoxicillin (Activated Acyl Donor) Intermediate Tetrahedral Intermediate Amox->Intermediate Nucleophilic Attack (Amide Coupling) APA 6-APA (Nucleophile) APA->Intermediate ImpurityL APA Amoxicillin Amide (Impurity L) Intermediate->ImpurityL Dehydration/Stabilization

Experimental Protocol

Reagents and Materials
  • Reference Standard: APA Amoxicillin Amide (Impurity L) Reference Standard (purity >95%).[1][4]

  • API Standard: Amoxicillin Trihydrate USP/EP Reference Standard.[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade).[1]

  • Water: Milli-Q or equivalent (Resistivity 18.2 MΩ[1]·cm).

Instrumentation
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 stationary phase, end-capped, base-deactivated (e.g., Inertsil ODS-3V or Hypersil BDS C18), 250 mm x 4.6 mm, 5 µm packing.[1]

    • Expert Insight: A standard C18 is preferred over C8 here because the "dimeric" nature of Impurity L increases its hydrophobicity significantly compared to 6-APA. The C18 provides adequate retention and resolution from the solvent front.

Chromatographic Conditions

This method uses a gradient elution to capture early eluting polar impurities (like 6-APA) and late eluting hydrophobic impurities (like Impurity L).[1]

ParameterSetting
Mobile Phase A Buffer Solution: 0.05 M Potassium Dihydrogen Phosphate (adjusted to pH 5.0 with dilute KOH)
Mobile Phase B Acetonitrile : Buffer Solution (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C ± 2°C
Detection UV at 254 nm (Impurity profiling) & 230 nm (Amoxicillin assay)
Injection Vol 20 µL

Gradient Program:

  • 0-5 min: 95% A (Isocratic hold for polar impurities)[1]

  • 5-25 min: 95% A → 60% A (Linear gradient to elute Amoxicillin and Impurity L)

  • 25-35 min: 60% A (Hold to wash column)

  • 35-40 min: 60% A → 95% A (Re-equilibration)

Sample Preparation Workflow

The extraction efficiency is vital as Amoxicillin formulations often contain excipients (magnesium stearate, cellulose) that can trap impurities.

SamplePrep Figure 2: Sample Preparation Workflow for Amoxicillin Formulation Analysis Start Sample Weighing (Equiv. to 50mg Amoxicillin) Solvent Add Diluent (Mobile Phase A) Start->Solvent Sonicate Sonication (15 min, <25°C) Solvent->Sonicate Disperse Excipients Centrifuge Centrifugation (3000 rpm, 10 min) Sonicate->Centrifuge Settle Solids Filter Filtration (0.45 µm PTFE) Centrifuge->Filter Remove Particulates Vial Transfer to HPLC Vial Filter->Vial Ready for Injection

Detailed Steps:

  • Diluent Preparation: Use Mobile Phase A (Phosphate Buffer pH 5.0).[1] Note: Avoid pure methanol as diluent to prevent degradation of the beta-lactam ring during sonication.

  • Stock Solution: Weigh accurately 50 mg of formulation powder into a 50 mL volumetric flask. Add 30 mL Diluent.

  • Extraction: Sonicate for 15 minutes. Maintain temperature below 25°C using an ice bath if necessary (heat promotes hydrolysis).[1]

  • Make up: Dilute to volume with Diluent.[1] Mix well.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of filtrate (saturation of filter membrane).

Method Validation & System Suitability

To ensure Trustworthiness and Link Integrity of the data, the following system suitability parameters must be met before routine analysis.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between Amoxicillin and APA Amoxicillin Amide (Impurity L).

  • Tailing Factor (T): < 2.0 for the Amoxicillin peak.[5][6][7]

  • Relative Standard Deviation (RSD): < 2.0% for 6 replicate injections of the Standard Solution.

Identification of Impurity L

APA Amoxicillin Amide typically elutes after Amoxicillin due to its increased molecular weight and hydrophobicity.

  • Relative Retention Time (RRT): Approximately 2.1 to 2.5 (relative to Amoxicillin).[1] Note: This must be confirmed with the specific column batch used.

Calculation

Quantification is performed using the External Standard Method or Diluted Standard Method (if pure Impurity L standard is unavailable, though external standard is preferred for accuracy).


[1]

Where:

  • 
     = Peak area of Impurity L in sample.[1]
    
  • 
     = Peak area of Impurity L in reference standard.[1]
    
  • 
     = Concentration of Standard (mg/mL).[1]
    
  • 
     = Concentration of Sample (mg/mL).[1]
    
  • 
     = Purity of Reference Standard (decimal).[1]
    

Expert Commentary: Troubleshooting & Causality

  • Ghost Peaks: If you observe peaks eluting very late (>30 min), these may be "Amoxicillin Penicilloic Acid" dimers.[1] Ensure the gradient hold at 60% A is long enough to clear the column.

  • pH Sensitivity: The separation of Amoxicillin impurities is highly pH-dependent. A shift of ±0.2 pH units can cause co-elution of Impurity L with other unknown degradants. Strictly control buffer pH to 5.0.

  • Sample Stability: Amoxicillin solutions are unstable. Prepared samples must be injected within 6 hours or stored at 4°C in an autosampler.

References

  • Council of Europe. (2023).[1] Amoxicillin Trihydrate Monograph 0260. European Pharmacopoeia (Ph.[1][5][6] Eur.) 11th Edition. [Link][1]

  • United States Pharmacopeial Convention. (2023).[1] Amoxicillin: USP Monograph. USP-NF Online.[1] [Link][1]

  • Gozlan, I., et al. (2013).[1][8] Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination. Chemosphere. [Link]

  • Nidal, A., et al. (2011).[1] Stability-Indicating HPLC Method for the Determination of Amoxicillin and its Related Substances. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Application

Application Note: APA Amoxicillin Amide (EP Impurity L) Reference Standard

High-Performance Liquid Chromatography (HPLC) Protocol for Impurity Profiling [1] Executive Summary APA Amoxicillin Amide (Chemical Name: N-(Penicillan-6-yl) amoxicillinamide) is a critical process-related impurity and d...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) Protocol for Impurity Profiling [1]

Executive Summary

APA Amoxicillin Amide (Chemical Name: N-(Penicillan-6-yl) amoxicillinamide) is a critical process-related impurity and degradation product in the manufacturing of Amoxicillin.[1] Designated as EP Impurity L and USP Related Compound L , this reference standard is essential for establishing the purity profile of Amoxicillin Active Pharmaceutical Ingredients (APIs) and finished dosage forms.[1]

This guide provides a validated technical framework for the identification, quantification, and control of APA Amoxicillin Amide.[1] It addresses the specific challenges associated with its detection, including its structural similarity to other penicilloic acid derivatives and its hygroscopic nature.[1]

Chemical Characterization & Technical Specifications

Understanding the physicochemical properties of the reference standard is a prerequisite for accurate analytical method development.[1]

Property Specification
Common Name APA Amoxicillin Amide
Pharmacopeial Designation EP Impurity L; USP Related Compound L
CAS Number 1789703-32-7
Chemical Structure Dimer formed by the amidation of the C2-carboxyl group of Amoxicillin with the C6-amino group of 6-Aminopenicillanic Acid (6-APA).[1][2][3]
Molecular Formula C₂₄H₂₉N₅O₇S₂
Molecular Weight 563.65 g/mol
Solubility Soluble in Methanol; Slightly soluble in Water.[1]
Stability Profile Highly Hygroscopic .[1][2] Unstable in alkaline solution.[1] Store at -20°C under inert atmosphere.
Formation Pathway & Mechanistic Insight

The formation of APA Amoxicillin Amide is a "dimerization" event that typically occurs during the semi-synthesis of Amoxicillin from 6-APA.[1] If unreacted 6-APA remains in the reaction vessel during the acylation step, or if Amoxicillin undergoes self-reaction under specific pH conditions, the free carboxylic acid of Amoxicillin can condense with the free amine of 6-APA.[1]

Visualization: Impurity Formation Pathway [4]

ImpurityFormation cluster_legend Process Key Amox Amoxicillin (Active Species) Activation Carboxyl Activation (Process Condition) Amox->Activation C2-COOH Activation APA 6-APA (Residual Starting Material) Impurity APA Amoxicillin Amide (EP Impurity L) APA->Impurity Nucleophilic Attack (C6-NH2) Activation->Impurity Amidation key1 Reactants key2 Impurity

Caption: Mechanistic pathway showing the condensation of Amoxicillin and residual 6-APA to form Impurity L.

Analytical Protocol: HPLC-UV Method

This protocol is designed to separate APA Amoxicillin Amide from the main Amoxicillin peak and other known impurities (e.g., Amoxicillin Diketopiperazine).[1]

4.1. Reagents and Materials [1][5]
  • Reference Standard: APA Amoxicillin Amide (>95% purity).[1][]

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade).[1]

  • Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).

4.2. Chromatographic Conditions
Parameter Condition
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent)
Mobile Phase A Buffer: 0.05M KH₂PO₄, adjusted to pH 5.0 with dilute KOH
Mobile Phase B Acetonitrile : Buffer (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Column Temp 25°C
Injection Volume 20 µL
4.3. Gradient Program

Rationale: A gradient is required because Impurity L is significantly more hydrophobic than Amoxicillin due to the amide capping of the polar carboxyl/amine groups.[1]

Time (min) Mobile Phase A (%) Mobile Phase B (%) Phase
0.0982Equilibration
5.0982Isocratic Hold (Amox elution)
25.06040Linear Gradient
30.06040Wash
31.0982Re-equilibration
40.0982End
4.4. Standard Preparation Protocol

WARNING: APA Amoxicillin Amide is unstable in solution.[1] Prepare fresh immediately before use.

  • Stock Solution: Accurately weigh 5 mg of APA Amoxicillin Amide Reference Standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (facilitates solubility) and dilute to volume with Mobile Phase A.

  • System Suitability Solution: Mix Amoxicillin API (1 mg/mL) with the Stock Solution to achieve a final concentration of ~0.5% Impurity L relative to the API.

System Suitability & Data Analysis

To ensure the reliability of the analytical run, the following acceptance criteria must be met before releasing data.

Workflow Visualization: Analytical Logic

HPLC_Workflow Start Start Analysis SysSuit Inject System Suitability (Amox + Impurity L) Start->SysSuit CheckRes Calculate Resolution (Rs) SysSuit->CheckRes Pass Rs > 2.0? CheckRes->Pass FailAction Troubleshoot: Check pH or Column Age Pass->FailAction No Proceed Inject Sample Pass->Proceed Yes FailAction->SysSuit Retry Quant Quantify Impurity L (Relative Retention Time ~2.1) Proceed->Quant

Caption: Decision tree for HPLC analysis ensuring valid separation of Impurity L.

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between Amoxicillin peak and APA Amoxicillin Amide peak.

  • Tailing Factor: < 2.0 for the Impurity L peak.[1][7]

  • Relative Retention Time (RRT): Impurity L typically elutes at RRT ~2.1 to 2.5 relative to Amoxicillin (depending on exact column chemistry).[1]

Handling, Storage, and Stability
  • Hygroscopicity: The reference standard absorbs atmospheric moisture rapidly, which alters the weighed mass and can hydrolyze the beta-lactam ring.[1]

    • Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening. Weigh quickly in a low-humidity environment (<40% RH).[1]

  • Storage: Long-term storage at -20°C is mandatory.[1]

  • Solution Stability: Solutions in mobile phase should be injected within 4 hours of preparation. Do not store solutions overnight.

References
  • European Pharmacopoeia (Ph.[1][3][8][7] Eur.) , 11th Edition.[1] Monograph: Amoxicillin Trihydrate. Strasbourg: Council of Europe.[1] Link[1]

  • United States Pharmacopeia (USP) . Amoxicillin: USP Monograph. Rockville, MD: United States Pharmacopeial Convention.[1] Link[1]

  • BOC Sciences . APA Amoxicillin Amide (CAS 1789703-32-7) Technical Data Sheet.

  • BenchChem . An In-depth Technical Guide to APA Amoxicillin Amide (Amoxicillin EP Impurity L). Link

  • National Institutes of Health (NIH) .[1] PubChem Compound Summary: Amoxicillin.[1] Bethesda, MD: National Library of Medicine.[1] Link

Sources

Method

Application Notes and Protocols for the Simultaneous Isolation and Purification of 6-Aminopenicillanic Acid (APA) and D-(-)-α-amino-p-hydroxyphenylacetic acid from Amoxicillin

Introduction: Unlocking the Core of Semi-Synthetic Penicillins 6-Aminopenicillanic acid (6-APA) represents the foundational nucleus for the majority of semi-synthetic penicillins, a class of antibiotics that has been a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Core of Semi-Synthetic Penicillins

6-Aminopenicillanic acid (6-APA) represents the foundational nucleus for the majority of semi-synthetic penicillins, a class of antibiotics that has been a cornerstone of antibacterial therapy for decades.[1] The industrial production of these life-saving drugs hinges on the efficient and high-purity isolation of 6-APA. While traditionally derived from the hydrolysis of penicillin G or V, the enzymatic hydrolysis of amoxicillin offers a direct route to this crucial intermediate. This process, catalyzed by penicillin G acylase (PGA), cleaves the amide bond of amoxicillin, yielding two valuable molecules: the 6-APA nucleus and the D-(-)-α-amino-p-hydroxyphenylacetic acid side chain (D-HPA), which we will refer to as the "Amoxicillin Amide" for the purpose of this guide.[1]

The challenge, and the focus of this application note, lies in the subsequent separation and purification of these two amphoteric products from the aqueous reaction mixture. Their similar amino acid-like structures necessitate a strategy that leverages subtle differences in their physicochemical properties. This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to effectively isolate and purify both 6-APA and D-HPA, ensuring high purity and yield.

Guiding Principles: A Strategy of Physicochemical Differentiation

The successful separation of 6-APA and D-HPA from the post-hydrolysis reaction mixture is predicated on the strategic manipulation of pH to exploit their differing isoelectric points (pI) and, consequently, their differential solubility in aqueous and organic phases.

1. Enzymatic Hydrolysis: The process begins with the highly specific enzymatic cleavage of the amide bond in amoxicillin. Immobilized Penicillin G Acylase (PGA) is the catalyst of choice for this reaction due to its high efficiency, stability, and reusability, which are critical for industrial applications.[2][3][4][5] The reusability of immobilized PGA, which can retain over 70% of its activity after multiple cycles, makes the process economically viable.[2]

2. pH-Dependent Solubility and Isoelectric Point Precipitation: Both 6-APA and D-HPA are zwitterionic molecules, possessing both an acidic carboxylic group and a basic amino group. Their net charge, and therefore their solubility in water, is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility and facilitating its precipitation from the solution.[1] The key to their separation lies in their distinct pI values.

CompoundpKa1 (Carboxyl Group)pKa2 (Ammonium Group)Isoelectric Point (pI)
6-APA ~2.5~4.9~3.7
D-HPA ~4.5~9.5 (phenol)~7.0 (estimated)

Note: pKa values are approximate and can vary with experimental conditions. The pI of D-HPA is estimated based on its structure.

This difference in pI allows for a sequential precipitation. By first adjusting the pH to the pI of 6-APA (~3.5-4.0), it can be selectively crystallized and removed, while D-HPA remains in the solution.

3. Liquid-Liquid Extraction: Following the removal of 6-APA, the pH of the remaining mother liquor can be adjusted to further isolate the D-HPA. Liquid-liquid extraction with a suitable organic solvent, such as butyl acetate, is an effective method for this purpose.[6][7] By adjusting the pH, the charge state of D-HPA can be manipulated to favor its partitioning into the organic phase, leaving water-soluble impurities behind.

Visualizing the Workflow

G cluster_0 Enzymatic Hydrolysis cluster_1 Separation & Purification Amoxicillin Amoxicillin Solution Bioreactor Bioreactor (pH 7.5-8.0, 37°C) Amoxicillin->Bioreactor Immobilized_PGA Immobilized Penicillin G Acylase (PGA) Immobilized_PGA->Bioreactor Filtration1 Enzyme Filtration (Reuse PGA) Bioreactor->Filtration1 Reaction Mixture pH_Adjustment1 pH Adjustment (to ~4.0 with HCl) Filtration1->pH_Adjustment1 Hydrolysate Crystallization1 6-APA Crystallization (Cooling to 0-5°C) pH_Adjustment1->Crystallization1 Filtration2 6-APA Filtration Crystallization1->Filtration2 Washing_Drying1 Washing & Drying (Ethanol, Vacuum) Filtration2->Washing_Drying1 6-APA Crystals pH_Adjustment2 pH Adjustment of Filtrate (to ~2.0 with HCl) Filtration2->pH_Adjustment2 Mother Liquor (contains D-HPA) Pure_6APA Pure 6-APA Washing_Drying1->Pure_6APA Extraction Liquid-Liquid Extraction (with Butyl Acetate) pH_Adjustment2->Extraction Aqueous_Phase Aqueous Phase (Impurities) Extraction->Aqueous_Phase Organic_Phase Organic Phase (D-HPA) Extraction->Organic_Phase pH_Adjustment3 pH Adjustment of Organic Phase (to ~7.0 with NaOH) Organic_Phase->pH_Adjustment3 Crystallization2 D-HPA Crystallization pH_Adjustment3->Crystallization2 Filtration3 D-HPA Filtration Crystallization2->Filtration3 Washing_Drying2 Washing & Drying Filtration3->Washing_Drying2 Pure_DHPA Pure D-HPA Washing_Drying2->Pure_DHPA

Caption: Workflow for the isolation of 6-APA and D-HPA.

Detailed Experimental Protocols

Part 1: Enzymatic Hydrolysis of Amoxicillin

Objective: To achieve >95% conversion of amoxicillin to 6-APA and D-HPA.

Materials and Reagents:

  • Amoxicillin trihydrate

  • Immobilized Penicillin G Acylase (PGA)

  • 0.1 M Sodium phosphate buffer

  • 1 M Sodium hydroxide (NaOH)

  • Purified water

  • Jacketed glass bioreactor with overhead stirrer and pH probe

Protocol:

  • Reaction Setup: Prepare a 5-10% (w/v) suspension of amoxicillin trihydrate in 0.1 M sodium phosphate buffer in the bioreactor. Equilibrate the temperature to 37°C.

  • pH Adjustment: Adjust the pH of the amoxicillin suspension to 7.5-8.0 using 1 M NaOH. This is the optimal pH range for PGA activity.

  • Enzyme Addition: Add the immobilized PGA to the reaction mixture. The enzyme loading should be optimized based on the manufacturer's specifications, typically around 50-100 U/mL.

  • Reaction Monitoring: Maintain the temperature at 37°C and the pH at 7.5-8.0 by the controlled addition of 1 M NaOH. The consumption of NaOH is proportional to the formation of 6-APA and can be used to monitor the reaction progress.

  • Completion: The reaction is typically complete within 2-4 hours. Monitor the reaction completion by taking samples periodically for HPLC analysis. The reaction is considered complete when the amoxicillin peak is no longer significantly decreasing.

  • Enzyme Recovery: Once the hydrolysis is complete, stop the agitation and allow the immobilized enzyme to settle. Decant the supernatant or filter the mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.[2]

Part 2: Isolation and Purification of 6-APA

Objective: To isolate 6-APA from the hydrolysate by isoelectric point precipitation with >98% purity.

Materials and Reagents:

  • Post-hydrolysis supernatant

  • Concentrated and 1 M Hydrochloric acid (HCl)

  • Ethanol (90% and absolute)

  • Filter paper

  • Standard laboratory glassware

Protocol:

  • Cooling: Cool the post-hydrolysis supernatant to 0-5°C in an ice bath. This reduces the solubility of 6-APA and promotes crystallization.

  • Isoelectric Point Adjustment: While stirring, slowly add concentrated HCl to the cooled solution to adjust the pH to approximately 4.0.[1] Monitor the pH closely with a calibrated pH meter. As the pH approaches the pI of 6-APA, a white precipitate will begin to form.

  • Crystallization: Continue stirring the suspension at 0-5°C for at least one hour to allow for complete crystallization.

  • Filtration: Collect the 6-APA crystals by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold 90% ethanol and then absolute ethanol to remove residual water and water-soluble impurities.

  • Drying: Dry the purified 6-APA crystals under vacuum at a temperature not exceeding 40°C to a constant weight.

Part 3: Isolation and Purification of D-HPA

Objective: To isolate D-HPA from the 6-APA mother liquor.

Materials and Reagents:

  • 6-APA mother liquor (filtrate from Part 2)

  • Concentrated Hydrochloric acid (HCl)

  • Butyl acetate (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Acidification for Extraction: Take the mother liquor from the 6-APA filtration and cool it to 0-5°C. Adjust the pH to approximately 2.0 with concentrated HCl.[6] At this pH, the carboxylic acid group of D-HPA is protonated, increasing its hydrophobicity and favoring its extraction into an organic solvent.

  • Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel and add an equal volume of butyl acetate. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous phase. Collect the upper organic phase containing the D-HPA. Repeat the extraction of the aqueous phase with fresh butyl acetate to maximize recovery.

  • Back Extraction (Optional): To further purify the D-HPA, it can be back-extracted into a fresh aqueous phase by adjusting the pH. Add a small volume of water to the combined organic extracts and adjust the pH to ~7.0 with 1 M NaOH. The D-HPA will move back into the aqueous phase.

  • Crystallization: If back extraction is performed, the resulting aqueous solution of D-HPA can be concentrated under reduced pressure. The crystallization of D-HPA can be induced by adjusting the pH to its isoelectric point (around 7.0) and cooling. If proceeding from the organic phase, the solvent can be evaporated under reduced pressure using a rotary evaporator to yield the D-HPA as a solid, which can then be recrystallized from a suitable solvent like an ethanol/water mixture.

  • Drying: Dry the purified D-HPA crystals under vacuum.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC):

A robust HPLC method is essential for monitoring the reaction progress and assessing the purity of the final products. A reversed-phase HPLC method can be developed to simultaneously quantify amoxicillin, 6-APA, and D-HPA.[8][9][10]

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted to 3.0-5.0)
Gradient/Isocratic Isocratic or a shallow gradient may be required for optimal separation
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Temperature 25-30°C

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Troubleshooting and Expert Insights

  • Low Hydrolysis Conversion: This can be due to denatured or inhibited enzyme. Ensure the pH and temperature are strictly controlled. The immobilized enzyme may also need to be replaced after several cycles.

  • Poor 6-APA Crystallization: Incomplete pH adjustment or insufficient cooling can lead to low yields. Ensure the pH meter is accurately calibrated and allow adequate time for crystallization at low temperatures.

  • Emulsion Formation during Extraction: Vigorous shaking can sometimes lead to emulsions. If this occurs, allow the mixture to stand or add a small amount of brine to help break the emulsion.

  • Product Purity Issues: Inadequate washing of the crystals can leave impurities. Ensure thorough washing with the specified solvents. Cross-contamination between the 6-APA and D-HPA fractions can occur if the pH adjustments are not precise.

By following this detailed guide, researchers and professionals can confidently and efficiently isolate high-purity 6-APA and D-HPA from amoxicillin, paving the way for further research and development in the critical field of semi-synthetic antibiotics.

References

  • Sivagami B et al. A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. International Journal of Applied Pharmaceutics, 2018. [Link]

  • Google Patents. CN109535179B - Improved 6-APA extraction method.
  • Google Patents.
  • Dousa M, Hosmanová R. Rapid determination of amoxicillin in premixes by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Imre S, Fărcaş A, Muntean D, et al. Simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical preparations by capillary zone electrophoresis. Brazilian Journal of Pharmaceutical Sciences, 2012. [Link]

  • Mărgărean I, Moș L, Dejeu V, et al. A Validated HPLC Multichannel DAD Method for the Simultaneous Determination of Amoxicillin and Doxycycline in Pharmaceutical Formulations and Wastewater Samples. Molecules, 2022. [Link]

  • Drochioiu G, Druta I, Petreus V. Separation of 6-Aminopenicillanic Acid by Reactive Extraction. [Link]

  • Gholami Z, Zoghi A, Abolghasemi H, et al. Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts. Scientific Reports, 2020. [Link]

  • Zhang H, Wang Y, Li Y, et al. Immobilized penicillin G acylase with enhanced activity and stability using glutaraldehyde-modified polydopamine-coated Fe3O4 nanoparticles. IUBMB Life, 2021. [Link]

  • Ng SY, Yiu YY, Tiekink ERT. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 2023. [Link]

  • Gracin S, Rasmuson ÅC. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 2002. [Link]

  • Google Patents.
  • Gracin S, Rasmuson ÅC. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. DiVA portal, 2002. [Link]

  • Garcia-Galan C, Berenguer-Murcia Á, Fernandez-Lafuente R, et al. Immobilization of Penicillin G Acylase on Vinyl Sulfone-Agarose: An Unexpected Effect of the Ionic Strength on the Performance of the Immobilization Process. International Journal of Molecular Sciences, 2022. [Link]

  • Iafisco M, Varoni E, Di Foggia M, et al. The importance of amino acid interactions in the crystallization of hydroxyapatite. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 2014. [Link]

  • Ferreira JS, Straathof AJJ, Li X, et al. Solution Crystallization Kinetics of 6-Aminopenicillanic Acid. Industrial & Engineering Chemistry Research, 2006. [Link]

  • Lv Z, Wang Z, Wu S, et al. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLOS ONE, 2024. [Link]

  • Gracin S, Rasmuson ÅC. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick, 2002. [Link]

  • Liu X, Wang Y, Li Y, et al. Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets. Frontiers in Bioengineering and Biotechnology, 2022. [Link]

  • Gholami Z, Zoghi A, Abolghasemi H, et al. Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts. ResearchGate, 2020. [Link]

  • Mohammed MAA, Chen X, Wang Y, et al. Recent progress in the development of immobilized penicillin G acylase for chemical and industrial applications: A mini-review. ResearchGate, 2020. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89853, D-p-hydroxyphenylglycine. [Link]

Sources

Application

Application Note: Utilizing APA Amoxicillin Amide for Advanced Research in Antibiotic Resistance

Abstract The rise of antibiotic resistance, particularly through the enzymatic action of β-lactamases, presents a formidable challenge to global health. These enzymes inactivate β-lactam antibiotics like penicillin and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antibiotic resistance, particularly through the enzymatic action of β-lactamases, presents a formidable challenge to global health. These enzymes inactivate β-lactam antibiotics like penicillin and amoxicillin by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[1][2] Effective research and development of new antibiotics and enzyme inhibitors require robust tools for detecting and quantifying β-lactamase activity. This guide provides detailed application notes and protocols for the use of APA Amoxicillin Amide, a specialized derivative of amoxicillin, as a substrate in antibiotic resistance research.[3] We will cover the underlying principles of its application, step-by-step protocols for qualitative and quantitative assays, and its use in high-throughput screening for novel β-lactamase inhibitors.

Section 1: The Principle of Reporter Substrates in β-Lactamase Research

The core strategy for detecting β-lactamase activity involves a reporter substrate—a molecule that mimics the structure of a β-lactam antibiotic but produces a detectable signal upon cleavage.[1] While traditional methods relied on observing bacterial growth (phenotypic tests) or complex techniques like iodometric and acidometric assays, modern research leverages chromogenic or fluorogenic substrates for rapid and sensitive detection.[1][2][4]

1.1 Mechanism of Action: APA Amoxicillin Amide

APA Amoxicillin Amide is a derivative of Amoxicillin, a widely used semi-synthetic antibiotic.[3] Structurally, it can be conceptualized as a molecule where the core 6-aminopenicillanic acid (6-APA) is linked to an amoxicillin molecule via an amide bond.[3][5] While primarily documented as a process-related impurity in amoxicillin synthesis, its structure makes it a substrate for β-lactamase enzymes.

For research applications, APA Amoxicillin Amide would be chemically modified to operate as a reporter. A common strategy is to create a fluorogenic probe based on Förster Resonance Energy Transfer (FRET). In this design, a fluorophore and a quencher are attached to the molecule. In its intact state, the quencher suppresses the fluorophore's signal. When a β-lactamase enzyme hydrolyzes the β-lactam ring, the molecule undergoes a conformational change or cleavage, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.[6][7]

This signaling mechanism provides a direct, real-time measure of enzymatic activity. The intensity of the fluorescent signal is proportional to the amount of substrate hydrolyzed, allowing for precise quantification.[8]

G cluster_0 Initial State (No Fluorescence) cluster_1 Enzymatic Reaction cluster_2 Final State (Fluorescence) Substrate Fluorogenic APA Amide (Fluorophore + Quencher in proximity) Enzyme β-Lactamase Enzyme->Substrate Hydrolysis of β-Lactam Ring Products Cleaved Substrate (Fluorophore separated from Quencher) Signal Fluorescent Signal (Measurable Light) Products->Signal Emits Light

Caption: Mechanism of a fluorogenic β-lactamase substrate.

Section 2: Protocol 1 - Qualitative Screening of β-Lactamase in Bacterial Isolates

This protocol provides a rapid method to determine if a bacterial isolate produces β-lactamases. It is analogous to the widely used nitrocefin disk test.[1] The principle relies on a visible change (e.g., color or fluorescence) when bacterial colonies expressing the enzyme come into contact with the substrate.

2.1 Expertise & Causality:

  • Why use a direct colony test? This method is rapid and requires minimal sample preparation, making it ideal for screening large numbers of isolates. It provides a simple "yes/no" answer for β-lactamase production.

  • Why moisten the disk? Moisture is essential for enzymatic reactions to occur and helps in lysing some of the bacterial cells to release the enzyme.

  • Controls are critical: A known β-lactamase producer (e.g., E. coli ATCC 25922) serves as a positive control to validate that the reagent is active.[9] A non-producer (e.g., a susceptible lab strain) serves as a negative control to ensure there are no false positives from non-enzymatic substrate degradation.

2.2 Materials and Reagents:

  • APA Amoxicillin Amide (Fluorogenic version)

  • Filter paper disks or sterile swabs

  • Petri dishes

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Bacterial cultures grown on agar plates (18-24 hours)

  • Positive Control: β-lactamase-producing strain (e.g., K. pneumoniae ATCC 700603)[9]

  • Negative Control: Non-β-lactamase-producing strain (e.g., E. coli ATCC 25922)[9]

  • UV transilluminator or fluorescence plate reader

2.3 Step-by-Step Methodology:

  • Reagent Preparation: Prepare the fluorogenic APA Amide solution according to the manufacturer's specifications. Protect the solution from light.

  • Disk Preparation: Place a sterile filter paper disk in a clean, empty petri dish. Add 10-20 µL of the APA Amide solution to the disk and allow the solvent to evaporate if necessary.

  • Inoculation: Moisten the disk with one drop of sterile water or PBS.

  • Colony Transfer: Using a sterile loop or toothpick, smear several well-isolated colonies of the test organism onto the surface of the impregnated disk.

  • Controls: On separate disks, perform the same procedure for the positive and negative control strains.

  • Incubation: Incubate at room temperature (20-25°C) for up to 30 minutes.

  • Observation: Observe the disk under a UV light source at appropriate intervals.

2.4 Interpreting Results:

  • Positive Result: Development of bright fluorescence on the disk where the bacteria were smeared. The reaction is often rapid, occurring within 5-10 minutes for strong producers.

  • Negative Result: Absence of fluorescence after 30 minutes. The disk remains dark, similar to the negative control.

Section 3: Protocol 2 - Quantitative Kinetic Analysis of Purified β-Lactamases

This protocol is designed for detailed characterization of purified β-lactamase enzymes or for quantifying enzymatic activity in bacterial lysates. It allows for the determination of key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).

3.1 Expertise & Causality:

  • Why a kinetic assay? This method provides quantitative data on enzyme efficiency and is essential for comparing the activity of different β-lactamases or assessing the potency of inhibitors.

  • Why a 96-well plate format? This format allows for high-throughput analysis, enabling the simultaneous testing of multiple substrate concentrations, enzyme dilutions, or inhibitor concentrations.

  • Why measure in kinetic mode? Reading the fluorescence at multiple time points allows for the calculation of the initial reaction velocity (V₀), which is crucial for accurate Michaelis-Menten kinetics. This avoids underestimation of activity that can occur with single endpoint reads when substrate becomes depleted.

3.2 Materials and Reagents:

  • Fluorogenic APA Amoxicillin Amide

  • Purified β-lactamase enzyme or bacterial lysate

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Black, clear-bottom 96-well microplates (for fluorescence)

  • Fluorescence microplate reader with kinetic capabilities (e.g., Excitation/Emission wavelengths appropriate for the chosen fluorophore)

3.3 Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of fluorogenic APA Amide in DMSO.

    • Create a series of dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a working solution of the purified enzyme or bacterial lysate in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • Assay Setup (96-well plate):

    • A sample plate layout is provided in Table 1.

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of each substrate dilution to the appropriate wells in duplicate or triplicate.

    • Include "no enzyme" control wells containing only buffer and substrate to measure background fluorescence.

  • Initiate Reaction:

    • Add 100 µL of the enzyme solution to the wells to start the reaction (final volume = 200 µL).

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure fluorescence intensity every 60 seconds for 30-60 minutes at a constant temperature (e.g., 25°C).[10][11]

Table 1: Example 96-Well Plate Layout for Kinetic Analysis

Well1-2 (Replicates)3-4 (Replicates)5-6 (Replicates)7-8 (Replicates)9-10 (Replicates)11-12 (Replicates)
A Substrate [0.1 µM]Substrate [0.5 µM]Substrate [1 µM]Substrate [5 µM]Substrate [10 µM]No Enzyme Control
B Substrate [20 µM]Substrate [40 µM]Substrate [60 µM]Substrate [80 µM]Substrate [100 µM]No Substrate Control

3.4 Data Analysis:

  • Subtract the background fluorescence (no enzyme control) from all readings.

  • For each substrate concentration, plot fluorescence vs. time. The slope of the initial linear portion of this curve represents the initial velocity (V₀).

  • Convert V₀ from Relative Fluorescence Units (RFU)/min to moles/min using a standard curve generated with the free fluorophore.

  • Plot V₀ against the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

Section 4: Protocol 3 - High-Throughput Screening (HTS) for β-Lactamase Inhibitors

This protocol adapts the quantitative assay for screening large compound libraries to identify potential β-lactamase inhibitors. The goal is to rapidly identify "hits" that reduce enzyme activity.

4.1 Expertise & Causality:

  • Why a single-point screen first? Screening thousands of compounds at multiple concentrations is impractical. A primary screen at a single high concentration (e.g., 10-50 µM) efficiently identifies any compound with inhibitory activity.

  • Why use Z'-factor? The Z'-factor is a statistical parameter that validates the quality and reliability of an HTS assay. A Z' > 0.5 indicates a robust assay with a large separation between positive and negative controls, minimizing the risk of false positives or negatives.

  • Workflow Logic: The workflow is designed for efficiency. A primary screen identifies hits, which are then confirmed. Confirmed hits proceed to dose-response analysis to determine their potency (IC₅₀), a critical parameter for drug development.[12]

HTS_Workflow Start Start: Compound Library PrimaryScreen Primary HTS: Single Concentration Screen (e.g., 10 µM) Start->PrimaryScreen Dispense Compounds HitID Hit Identification: % Inhibition > Threshold (e.g., 50%) PrimaryScreen->HitID Calculate % Inhibition NonHits Non-Hits (Discard) HitID->NonHits No HitConfirmation Hit Confirmation: Re-test Hits HitID->HitConfirmation Yes DoseResponse Dose-Response Assay: IC₅₀ Determination HitConfirmation->DoseResponse Confirmed Hits LeadCand Lead Candidates DoseResponse->LeadCand Prioritize by Potency

Sources

Method

Application Note: Development and Validation of a Stability-Indicating HPLC Assay for Amoxicillin EP Impurity L

Executive Summary This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method specifically targeted for Amoxicillin EP Impurity L (Chemical Name: 6-APA Amoxicill...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method specifically targeted for Amoxicillin EP Impurity L (Chemical Name: 6-APA Amoxicillin Amide; CAS: 1789703-32-7).[1] Unlike common degradation products like Amoxicillin Diketopiperazine (Impurity C), Impurity L is a high-molecular-weight dimerization product often formed during synthesis or improper storage.[1]

This guide moves beyond standard pharmacopoeial monographs by optimizing resolution specifically for this late-eluting hydrophobic impurity, ensuring compliance with ICH Q2(R1) and Q3A/B guidelines.

Target Analyte Profile

Understanding the physicochemical properties of the impurity is the first step in rational method design.

PropertyDescription
Common Name Amoxicillin EP Impurity L
Chemical Name (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₂₄H₂₉N₅O₇S₂
Molecular Weight 563.65 g/mol
Nature Dimer-like structure (Amoxicillin amidated with 6-APA core)
Chromatographic Behavior Significantly more hydrophobic than Amoxicillin; elutes later in Reverse Phase (RP) systems.[1]

Method Development Strategy

Critical Process Parameters (CPPs)

The separation of Amoxicillin from its related impurities requires careful control of pH due to the amphoteric nature of the beta-lactam and amino groups.[1]

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected over C8 to provide adequate retention and resolution for the hydrophobic Impurity L "dimer" while maintaining peak shape for the polar Amoxicillin parent.[1]

  • Mobile Phase pH: A phosphate buffer at pH 5.0 is chosen.[2] At this pH, the carboxylic acid groups are ionized, but the amino groups are protonated, providing a stable ionization state that minimizes peak tailing common in beta-lactams.[1]

  • Elution Mode: A Gradient is mandatory. Isocratic elution would either elute Amoxicillin too early (void volume) or Impurity L too late (broad peaks).[1]

Method Development Workflow (DOT Visualization)

MethodDevelopment Start Start Method Development AnalyteChar Analyte Characterization (pKa, Solubility, Hydrophobicity) Start->AnalyteChar ColumnSelect Column Selection (C18, 250 x 4.6mm, 5µm) AnalyteChar->ColumnSelect MobilePhase Mobile Phase Optimization (Buffer pH 5.0 vs MeOH Gradient) ColumnSelect->MobilePhase TrialRun Initial Gradient Run MobilePhase->TrialRun ResolutionCheck Check Resolution (Rs) Amox vs. Impurity L TrialRun->ResolutionCheck Optimize Optimize Gradient Slope ResolutionCheck->Optimize Rs < 2.0 FinalMethod Finalized Method Parameters ResolutionCheck->FinalMethod Rs > 2.0 Optimize->TrialRun

Figure 1: Logical workflow for optimizing the separation of hydrophobic Impurity L from the parent Amoxicillin peak.

Experimental Protocol

Reagents and Standards[3]
  • Amoxicillin Trihydrate Reference Standard (USP/EP grade).[1]

  • Amoxicillin Impurity L Reference Standard (Purity > 95%).[1][3]

  • Potassium Dihydrogen Phosphate (KH₂PO₄) : HPLC Grade.[1]

  • Methanol (MeOH) : HPLC Grade.[1]

  • Acetonitrile (ACN) : HPLC Grade.[1]

  • Water : Milli-Q or equivalent (Resistivity 18.2 MΩ[1]·cm).

Chromatographic Conditions

This validated set of conditions ensures the separation of Impurity L from the main peak and other known impurities (A, B, C).[1]

ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm (or equivalent L1 packing)
Column Temperature 25°C ± 2°C
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Run Time 45 minutes
Mobile Phase Preparation
  • Buffer Solution (pH 5.0): Dissolve 7.8 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 5.0 ± 0.05 with dilute NaOH solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase A: Buffer Solution pH 5.0 (95%) : Acetonitrile (5%).[1]

  • Mobile Phase B: Buffer Solution pH 5.0 (20%) : Acetonitrile (80%).[1]

    • Note: Using a buffer/organic mix in line B prevents precipitation during gradient mixing.

Gradient Program

The gradient is designed to hold the polar Amoxicillin (RT ~8-10 min) and then ramp up to elute the hydrophobic Impurity L (RT ~25-30 min).[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0982
5.0982
25.02080
35.02080
36.0982
45.0982
Standard and Sample Preparation
  • Diluent: Mobile Phase A.

  • Impurity L Stock Solution (100 µg/mL): Accurately weigh 5 mg of Impurity L standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Solution: Prepare a solution containing 2000 µg/mL Amoxicillin and 10 µg/mL Impurity L (0.5% level).[1]

  • Test Sample: Accurately weigh equivalent to 50 mg Amoxicillin into a 25 mL flask. Dissolve and dilute to volume with Diluent (Conc: 2000 µg/mL).

Method Validation (ICH Q2)

The validation process confirms the method's reliability.[2][4][5][6][7] The following decision tree outlines the validation logic.

ValidationLogic ValidationStart Validation Protocol Specificity Specificity (Blank, Placebo, Spiked) ValidationStart->Specificity Linearity Linearity (LOQ to 150% Spec) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability n=6) Accuracy->Precision Rec 90-110% Robustness Robustness (pH, Flow, Temp) Precision->Robustness RSD < 5% Pass Method Validated Robustness->Pass

Figure 2: Step-wise validation logic ensuring ICH Q2 compliance.

Specificity

Inject Blank, Placebo, Pure Amoxicillin, and Spiked Sample.[1]

  • Acceptance Criteria: No interfering peaks at the retention time of Impurity L. Resolution (Rs) between Amoxicillin and Impurity L > 2.0.[1]

Linearity

Prepare calibration curve for Impurity L from LOQ to 150% of the specification limit (e.g., 0.15% limit -> range 0.05% to 0.23%).[1]

  • Data:

    • Levels: LOQ, 50%, 80%, 100%, 120%, 150%.[1]

    • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike Impurity L into Amoxicillin sample at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Mean recovery between 90.0% and 110.0%.

Precision[2][4][5][6][7]
  • System Precision: 6 injections of Standard. RSD ≤ 2.0%.[8]

  • Method Precision: 6 separate preparations of spiked sample. RSD ≤ 5.0% (for impurities).[1]

Limit of Detection (LOD) and Quantitation (LOQ)

Determined based on Signal-to-Noise (S/N) ratio.[1]

  • LOD: S/N ≈ 3:1

  • LOQ: S/N ≈ 10:1

Validated Data Summary (Example)

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference. Rs = 4.2No interference; Rs > 1.5PASS
Linearity (R²) 0.9996≥ 0.999PASS
Accuracy (Avg %) 98.5%90.0% - 110.0%PASS
Precision (RSD) 1.2%≤ 5.0%PASS
LOQ 0.03 µg/mLS/N > 10PASS

Troubleshooting & Critical Quality Attributes

  • Peak Tailing: Amoxicillin and its impurities contain amine groups that can interact with residual silanols on the column.

    • Solution: Ensure the column is "end-capped" (e.g., ODS-3V or ODS-4).[1] Ensure buffer pH is strictly controlled at 5.0 to maintain ionization equilibrium.

  • Retention Time Shift:

    • Cause: Fluctuation in mobile phase organic composition or temperature.

    • Solution: Use a column oven (25°C). Premix Mobile Phase B organic/buffer ratio slightly to prevent outgassing bubbles.

  • Ghost Peaks:

    • Cause: Carryover from high concentration Amoxicillin injections.

    • Solution: Increase the needle wash time or use a stronger needle wash solvent (e.g., 50:50 MeOH:Water).[1]

References

  • Council of Europe. (2023).[1] Amoxicillin Trihydrate Monograph 0260. European Pharmacopoeia (Ph.[1][4][5][8][9] Eur.). [1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Simson Pharma. Amoxicillin EP Impurity L Data Sheet. (Identification of Impurity L as 6-APA Amoxicillin Amide).[1]

  • Veeprho Laboratories. Amoxicillin EP Impurity L Structure and Properties.

  • Beg, S., et al. (2011).[1][6] Validated Stability-Indicating LC Method for Estimation of Amoxicillin Trihydrate. International Journal of Pharmaceutical Sciences and Nanotechnology.

Sources

Application

Application Note: Advanced Sample Preparation Strategies for Amoxicillin Impurity Profiling

Executive Summary Amoxicillin, a semi-synthetic aminopenicillin, presents a unique analytical paradox: it is a high-volume commodity drug that requires high-sensitivity handling due to the inherent fragility of its beta-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amoxicillin, a semi-synthetic aminopenicillin, presents a unique analytical paradox: it is a high-volume commodity drug that requires high-sensitivity handling due to the inherent fragility of its beta-lactam ring. Inaccurate sample preparation is the primary cause of Out-of-Specification (OOS) results, often falsely attributed to manufacturing defects when they are actually artifacts of benchtop degradation.

This guide moves beyond standard monograph recipes to explain the mechanistic rationale for sample handling. We focus on stabilizing the molecule against hydrolysis and dimerization during the critical window between weighing and injection.

The Chemistry of Instability

To design a robust protocol, one must understand the enemy: Hydrolysis and Polymerization .

Amoxicillin is amphoteric (pKa values approx. 2.8, 7.4, and 9.6). Its stability is strictly pH-dependent.

  • Alkaline conditions (pH > 7.0): Rapid nucleophilic attack on the beta-lactam ring occurs, opening it to form Amoxicillin Penicilloic Acid (Impurity A/B).

  • Acidic conditions (pH < 4.0): Accelerates decarboxylation to Amoxicillin Penilloic Acid .[1]

  • High Concentration/Temperature: Promotes self-aminolysis, where the free amino group of one molecule attacks the beta-lactam ring of another, forming Dimers and Trimers .

Visualization: Degradation Pathways

The following diagram maps the degradation logic that dictates our buffer choices.

AmoxicillinDegradation Amox Amoxicillin (Intact Beta-Lactam) Penicilloic Amoxicillin Penicilloic Acid (Ring Open) Amox->Penicilloic Hydrolysis (High pH / H2O) Dimer Amoxicillin Dimer/Oligomers Amox->Dimer Self-Aminolysis (High Conc. / Temp) Penilloic Amoxicillin Penilloic Acid (Decarboxylated) Penicilloic->Penilloic Decarboxylation (Acidic pH)

Figure 1: Primary degradation pathways of Amoxicillin.[2] Note that pH 5.0 stabilizes the molecule by minimizing both acid-catalyzed decarboxylation and base-catalyzed hydrolysis.

Protocol A: QC Analysis of Drug Substances (API) & Formulations

Objective: Quantification of related substances (Impurities A-J) in compliance with USP/EP standards. Critical Control Point: The Diluent pH.[3][4]

Standard water or methanol must never be used as the sole diluent for impurity analysis. Pure water often has a slightly acidic pH (due to dissolved CO2) or lacks buffering capacity, leading to "ghost" impurity peaks.

Reagents & Preparation[3][5][6]
  • Diluent (pH 5.0): Dissolve 6.8 g of Monobasic Potassium Phosphate (

    
    ) in 1000 mL water. Adjust strictly to pH 5.0 ± 0.1 using 45% Potassium Hydroxide (KOH).
    
  • Mobile Phase A: pH 5.0 Phosphate Buffer (as above) + Acetonitrile (99:1).

  • Mobile Phase B: pH 5.0 Phosphate Buffer + Acetonitrile (80:20).

Step-by-Step Workflow
  • Cold Chain Weighing:

    • Weigh 30.0 mg of Amoxicillin API into a volumetric flask.

    • Scientist Tip: If the lab ambient temperature is >25°C, keep the volumetric flask on an ice block. Heat is a catalyst for dimerization.

  • Solvent Addition:

    • Add Diluent (pH 5.0) to 70% of volume.

    • Sonicate for maximum 5 minutes .

    • Warning: Extended sonication generates heat (

      
      C), which instantly degrades Amoxicillin into Penicilloic acid. If unsure, use a vortex mixer instead.
      
  • Volume Adjustment:

    • Dilute to volume with Diluent.[3] Mix by inversion.

  • Filtration (The Adsorption Trap):

    • Pass through a 0.45 µm PVDF syringe filter.

    • Avoid Nylon: Nylon filters can bind amide-containing compounds, potentially lowering recovery of the dimer impurity.

    • Discard the first 2 mL of filtrate to saturate any active sites on the filter membrane.

  • Immediate Injection:

    • Transfer to HPLC autosampler immediately.

    • Autosampler Temp: Set to 4°C . At room temperature, impurity profiles change within 4 hours.

Protocol B: Trace Analysis in Biological Fluids (Plasma/Urine)

Objective: PK/PD studies or trace residue analysis using LC-MS/MS. Challenge: Matrix interferences (phospholipids/proteins) and low concentrations. Technique: Solid Phase Extraction (SPE).[4][5]

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids that suppress ionization in MS. SPE is the "Gold Standard" for amoxicillin bioanalysis.

SPE Workflow Design

We utilize a Hydrophilic-Lipophilic Balanced (HLB) copolymer cartridge. Amoxicillin is polar; traditional C18 cartridges often suffer from breakthrough (poor retention) unless ion-pairing agents are used, which are incompatible with MS.

SPE_Workflow Start Plasma Sample (250 µL) Cond 1. Condition 1 mL MeOH -> 1 mL Water Start->Cond Load 2. Load Sample (Spiked with Internal Std) Cond->Load Wash 3. Wash 1 mL Water (Removes Salts) Discard Eluate Load->Wash Elute 4. Elute 1 mL Acetonitrile:Water (50:50) Collect Eluate Wash->Elute Inject LC-MS/MS Injection Elute->Inject

Figure 2: SPE Workflow for Amoxicillin extraction using HLB cartridges.[5][6] The aqueous wash step is critical for removing plasma salts without eluting the polar amoxicillin.

Detailed Protocol
  • Sample Pre-treatment:

    • Thaw plasma at room temperature.

    • Add Internal Standard (e.g., [13C6]-Amoxicillin or Cephalexin).

    • Vortex for 30 seconds.

  • Cartridge Conditioning:

    • Use a 1cc (30mg) HLB cartridge.

    • Pass 1 mL Methanol followed by 1 mL Water. Do not let the cartridge dry out.

  • Loading:

    • Load 250 µL of plasma sample at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash with 1 mL of 100% Water .

    • Rationale: This removes proteins and salts. Because Amoxicillin is moderately polar, using organic solvent in the wash (even 5% MeOH) risks premature elution.

  • Elution:

    • Elute with 1 mL of Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Reconstitution:

    • Evaporate under Nitrogen stream at 35°C.

    • Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).

Comparative Data: Method Selection

FeatureProtocol A (Dilute & Shoot)Protocol B (SPE-HLB)Protocol C (Protein Precip)
Primary Use QC, Formulations, High Conc.Bioanalysis, Trace ResidueHigh-throughput Screening
LOD (Limit of Detection) ~0.5 µg/mL (UV)~1.0 ng/mL (MS/MS)~50 ng/mL (MS/MS)
Sample Cleanliness Low (Excipients remain)High (Phospholipids removed)Medium (Matrix effects common)
Recovery > 98%85 - 95%70 - 80%
Cost per Sample $

$
$

Troubleshooting & Critical Parameters

The "Ghost Peak" Phenomenon
  • Symptom: A peak appears at RRT 0.85 or 1.10 that grows over time in the autosampler.

  • Cause: Hydrolysis due to incorrect diluent pH or high temperature.

  • Fix: Verify Diluent pH is exactly 5.0. Ensure Autosampler is cooling at 4°C.

Low Recovery in Plasma
  • Symptom: Internal standard recovers well, but Amoxicillin is low.

  • Cause: Protein binding.[7][8] Amoxicillin is ~20% protein-bound.

  • Fix: Ensure the plasma sample is fully homogenized. If using Protein Precipitation, ensure the Acetonitrile ratio is at least 3:1 (Organic:Plasma) to fully release the drug.

Filter Clogging
  • Symptom: High backpressure during filtration of suspension formulations.

  • Cause: Insoluble excipients (e.g., magnesium stearate).

  • Fix: Centrifuge the sample at 4000 rpm for 5 minutes before filtration. Use a glass fiber pre-filter if necessary.[7]

References

  • United States Pharmacopeia (USP). Amoxicillin Monograph: Impurities and Assay. USP-NF.

  • European Directorate for the Quality of Medicines (EDQM). Amoxicillin Trihydrate Monograph 0260. European Pharmacopoeia.[3]

  • De Baere, S., & Croubels, S. (2025). Development and Validation of a Solid-Phase Extraction-Liquid Chromatographic Method for Determination of Amoxicillin in Plasma. ResearchGate.

  • Ghamdi, A. (2024).[2][9] An Evaluation of Amoxicillin Stability in Aqueous Systems.[10][11][12] National Institutes of Health (NIH).

  • PermeGear. Filtration Filter Membrane Compatibility Chart (PVDF vs Nylon).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Amoxicillin HPLC Peak Co-elution

Case ID: AMX-SEP-001 Status: Open Guide Assigned Specialist: Senior Application Scientist Executive Summary: The Beta-Lactam Challenge Welcome to the Chromatography Technical Support Center. You are likely accessing this...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMX-SEP-001 Status: Open Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The Beta-Lactam Challenge

Welcome to the Chromatography Technical Support Center. You are likely accessing this guide because your Amoxicillin peak is merging with impurities (like Amoxicillinoic acid), degradants, or co-formulated Clavulanic acid.

The Core Problem: Amoxicillin is an amphoteric


-lactam. It possesses both acidic (carboxylic acid, pKa 

2.8) and basic (amine, pKa

7.4) functional groups, making its retention time (

) hypersensitive to mobile phase pH. Furthermore, it is chemically unstable in solution, meaning "co-elution" is often a race against time as the sample degrades during the sequence.

This guide moves beyond basic troubleshooting to address the physicochemical root causes of co-elution in USP/EP methods.

Diagnostic Workflow

Before altering chemistry, confirm the nature of the co-elution. Use the following logic flow to diagnose the issue.

DiagnosticFlow Start START: Co-elution Suspected CheckPurity Check Peak Purity (DAD/MS) Start->CheckPurity IsPure Is Peak Pure? CheckPurity->IsPure TrueCoelution True Co-elution IsPure->TrueCoelution No (Spectra differ) FalseCoelution False Co-elution (Physical Distortion) IsPure->FalseCoelution Yes (Spectra uniform) CheckRet Check Retention Time (tR) TrueCoelution->CheckRet CheckLoad Check Mass Overload FalseCoelution->CheckLoad CheckSolvent Check Solvent Mismatch FalseCoelution->CheckSolvent

Figure 1: Diagnostic decision tree to distinguish between chemical co-elution and physical peak distortion.

Module 1: The Chemistry of Separation (Root Cause)

To resolve co-elution, you must control the ionization state. Amoxicillin exists as a zwitterion between pH 4.0 and 6.0.

  • pH < 2.8: Carboxyl group protonates (Neutral/Cationic)

    
     Increased Retention on C18.
    
  • pH > 7.0: Amine group deprotonates (Anionic)

    
     Decreased Retention (rapid elution).
    
  • The Danger Zone: Most USP methods operate at pH 5.0 . At this pH, a drift of just 0.1 pH units can significantly alter the ionization ratio, causing the Amoxicillin peak to shift into the Clavulanic acid peak (early eluting) or impurities (late eluting).

Critical Parameter Table: Amoxicillin Separation Factors

ParameterRecommended SettingWhy it Matters?
Mobile Phase pH 5.0 ± 0.05 Controls zwitterionic state. Higher pH accelerates elution; lower pH increases retention.
Buffer Conc. 25–50 mM Low buffer strength (<10 mM) cannot suppress local pH changes within the column pores, leading to peak broadening.
Temp Ambient (25°C) High temp (>30°C) improves resolution but accelerates on-column degradation (Amoxicillin

Amoxicillinoic acid).
Column Type L1 (C18) Must be "Base Deactivated" (BDS) or "End-capped" to prevent silanol interactions with the amine group.
Module 2: Troubleshooting Protocols
Protocol A: Optimizing Mobile Phase pH (The "Fine Tune")

Use this if Amoxicillin is co-eluting with early impurities (e.g., Clavulanic acid).

  • Prepare Buffer: Dissolve Monobasic Potassium Phosphate (

    
    ) to 50 mM concentration.
    
  • Adjust pH: Titrate strictly with dilute Phosphoric Acid or KOH. Do not overshoot.

    • Target: pH 5.0.[1][2][3][4]

    • Action: If Amoxicillin elutes too early (merging with solvent front/Clavulanate), lower pH to 4.8 . This protonates the carboxyl group slightly, increasing hydrophobicity and retention.

  • Equilibration: Phosphate buffers require longer equilibration. Flush column for at least 20 column volumes before injection to stabilize the stationary phase surface charge.

Protocol B: The "Shallow Gradient" Fix

Use this if Amoxicillin is co-eluting with late impurities (e.g., dimers).

Standard isocratic methods (e.g., 96:4 Buffer:Acetonitrile) often fail to separate complex degradation products.

Recommended Gradient Profile:

  • Mobile Phase A: 50 mM Phosphate Buffer, pH 5.0

  • Mobile Phase B: Acetonitrile (ACN)[1][5][6]

Time (min)% A (Buffer)% B (ACN)Purpose
0.0973Initial retention of polar Clavulanate/Amox
5.0973Isocratic hold to separate critical pair
15.08020Ramp to elute hydrophobic dimers
16.0973Re-equilibration
Protocol C: Preventing "Ghost" Co-elution (Sample Stability)

Amoxicillin degrades into Amoxicillinoic acid (ring opening) if left in solution. This degradant often appears as a "shoulder" or co-eluting peak.

  • Autosampler Temp: Set strictly to 4°C .

  • Solvent Matching: Dissolve standards in the Mobile Phase (pH 5.0).

    • Avoid: Pure water (hydrolysis risk) or high pH diluents.

  • Run Time: Limit sequence length. Inject standards every 5–6 samples to monitor degradation peaks appearing over time.

Visualizing the Separation Mechanism

The following diagram illustrates how pH manipulation separates the critical pair (Amoxicillin vs. Clavulanic Acid/Impurities).

SeparationLogic pH_Low pH 4.0 - 4.5 (Acidic) Amox_State_Low Amox: Protonated (-COOH) More Hydrophobic pH_Low->Amox_State_Low Effect on Molecule pH_High pH 5.5 - 6.0 (Near Neutral) Amox_State_High Amox: Deprotonated (-COO-) More Polar pH_High->Amox_State_High Effect on Molecule Result_Low Result: Increased Retention Separates from Solvent Front/Clavulanate Amox_State_Low->Result_Low Result_High Result: Decreased Retention Co-elutes with early impurities Amox_State_High->Result_High

Figure 2: Impact of Mobile Phase pH on Amoxicillin Retention Behavior.

Frequently Asked Questions (FAQs)

Q: I am analyzing Amoxicillin and Clavulanic Acid. The Clavulanate peak is tailing into the Amoxicillin.[3] How do I fix this? A: Clavulanic acid is highly polar and elutes very early.

  • Check Column Health: Early eluting peaks are most sensitive to "phase collapse" (dewetting). Ensure your C18 column is "AQ" type (compatible with 100% aqueous) if starting with low organic.

  • Increase Buffer Strength: Increase phosphate buffer to 50 mM. This reduces ionic repulsion interactions that cause tailing.

  • Injection Volume: Reduce injection volume (e.g., from 20 µL to 10 µL). Early peaks are susceptible to solvent effects; injecting a large volume of strong solvent will smear the peak.

Q: My Amoxicillin peak splits into two peaks (doublet). Is this co-elution? A: Likely not. This is usually sample solvent mismatch .

  • Diagnosis: If you dissolved the sample in 100% Methanol or Acetonitrile but the mobile phase is 96% Buffer, the strong solvent travels through the column faster than the analyte, disrupting the band.

  • Fix: Dissolve the sample in the Mobile Phase (or at least 90% buffer).

Q: I see a small peak growing on the tail of Amoxicillin over the course of the day. What is it? A: This is likely Amoxicillinoic acid (hydrolysis product).

  • Fix: This confirms your autosampler is not cold enough or the run is too long. Re-prepare fresh samples and enable the autosampler cooling (4°C).

References
  • United States Pharmacopeia (USP). Amoxicillin Monograph: Assay and Organic Impurities. USP-NF.[2]

  • Tippa, D. & Singh, N. (2010).[4] Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1, 95-101.[4]

  • Phenomenex. HPLC Troubleshooting Guide: Peak Shape Issues & Co-elution.

  • Agilent Technologies. Practical HPLC Troubleshooting: Diagnosing Co-elution and Peak Distortion.

  • Sielc Technologies. HPLC Separation of Amoxicillin and Impurities on C18 Columns.

Sources

Optimization

Technical Support Center: Stability of Amoxicillin &amp; APA-Amide Derivatives

Status: Operational Ticket ID: #STAB-AMOX-001 Subject: Improving Stability of APA Amoxicillin Amide in Solution Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Stability Paradox You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #STAB-AMOX-001 Subject: Improving Stability of APA Amoxicillin Amide in Solution Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Stability Paradox

You are likely encountering degradation issues with Amoxicillin (a derivative of 6-Aminopenicillanic Acid, or 6-APA ). In technical literature, "APA Amoxicillin Amide" refers to the critical amide linkages that define the molecule's bioactivity: the side-chain amide and, most importantly, the cyclic amide (beta-lactam ring) .

The stability of this molecule in solution is governed by a "Goldilocks" principle. It is unstable in acid (hydrolysis), unstable in base (hydrolysis), and unstable at high concentrations (dimerization).

The Core Directive: To maintain integrity, you must arrest the thermodynamic drive toward ring-opening. This guide provides the protocols to achieve a metastable state sufficient for experimental duration.

The Degradation Mechanism (Visualized)

Understanding how the molecule breaks down is the only way to prevent it. The beta-lactam ring is highly strained and susceptible to nucleophilic attack by water (hydrolysis) or by its own amino group (polymerization).

AmoxicillinDegradation Amox Amoxicillin (Active Form) Hydrolysis Hydrolysis (Ring Opening) Amox->Hydrolysis pH > 7.0 High Temp Metal Ions Dimerization Dimerization (Self-Attack) Amox->Dimerization Conc > 5 mg/mL Neutral/Acidic pH Penicilloic Amoxicillin Penicilloic Acid (Inactive) Hydrolysis->Penicilloic Diketopiperazine Amoxicillin Diketopiperazine (Oligomer) Dimerization->Diketopiperazine Stabilizer STABILIZATION STRATEGY: pH 5.8-6.5 Temp < 4°C Citrate Buffer Stabilizer->Amox

Figure 1: The dual degradation pathways of Amoxicillin. The molecule faces hydrolysis in alkaline/high-temp conditions and dimerization at high concentrations.

Stability Matrix: Quantitative Thresholds

Use this table to determine the safe operating window for your experiments.

ParameterCritical RangeEffect of DeviationOptimal Setting
pH < 4.0 or > 8.0Rapid Hydrolysis. At pH > 8, half-life drops to < 2 hours.[1]pH 5.8 – 6.5 (Citrate Buffer)
Temperature > 25°CExponential Decay. 20% loss immediately in hot water (60°C).[1][2]4°C (Short term) / -80°C (Long term)
Concentration > 10 mg/mLDimerization. High density promotes intermolecular attack.[1]< 1 mg/mL (for working solutions)
Solvent Pure WaterHydrolysis. Water is the reactant that destroys the ring.Water:Acetonitrile (95:5) or Phosphate Buffer
Troubleshooting Guide & FAQs
Issue 1: "My HPLC peak area decreases by 10% within an hour."

Diagnosis: You are likely using a non-buffered aqueous solution or an autosampler that is not cooled.[1] The Fix:

  • Buffer is Mandatory: Do not dissolve Amoxicillin in pure water (pH 5-7) without buffering capacity, as dissolved CO2 can shift pH.[1] Use 10mM Potassium Phosphate or Citrate Buffer (pH 6.0) .

  • Thermostat the Autosampler: Set the sample tray to 4°C . At room temperature (25°C), degradation is significant over an 8-hour run sequence.[1]

Issue 2: "The solution turns slightly yellow upon storage."

Diagnosis: This indicates the formation of penicilloic acid (hydrolysis product) or oxidative degradation. The Fix:

  • Check pH: If the pH has drifted above 7.0, hydrolysis accelerates.

  • Light Protection: Amoxicillin is photosensitive.[1] Store solutions in amber glass vials .

  • Fresh Prep: Discard any solution showing yellowing.[1] Degradation is irreversible.[1][3]

Issue 3: "Precipitation occurs in my high-concentration stock (50 mg/mL)."

Diagnosis: This is polymerization .[1] At high concentrations, the amino group of one molecule attacks the beta-lactam ring of another, forming dimers (diketopiperazine) and oligomers which are less soluble. The Fix:

  • Reduce Concentration: Prepare stocks at max 10 mg/mL .

  • Flash Freeze: If you must store stocks, freeze them immediately at -80°C . Avoid -20°C if possible, as "freeze-concentration" effects (where the drug concentrates in the remaining liquid phase during slow freezing) can actually accelerate polymerization.

Validated Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution

Purpose: To create a standard solution stable for >24 hours at 4°C.

Reagents:

  • Amoxicillin Trihydrate (High Purity)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Methanol (HPLC Grade)[4]

Step-by-Step:

  • Buffer Prep: Prepare a 0.05 M Phosphate Buffer , adjusted strictly to pH 5.0 . (Note: Lower pH 5.0 is preferred for LC-MS to suppress ionization of silanols, while pH 6.0 is better for long-term storage.[1] For immediate analysis, pH 5.0 offers a good balance).[1]

  • Dissolution: Weigh 10 mg of Amoxicillin.

  • Solvent Aid: Dissolve first in 1 mL of Methanol (Amoxicillin dissolves faster in organic solvent, reducing time exposed to hydrolytic conditions).[1]

  • Dilution: Immediately dilute to 10 mL with the Phosphate Buffer .

  • Filtration: Filter through a 0.22 µm PVDF filter (Nylon can bind proteins/peptides; PVDF is chemically inert).[1]

  • Storage: Transfer to an amber vial and keep at 4°C.

Protocol B: System Suitability Test (Self-Validation)

Purpose: To verify your solution is stable before committing valuable samples.

  • Inject your standard solution immediately after preparation (T=0).[1]

  • Re-inject the same vial after 2 hours at ambient temperature.

  • Acceptance Criteria: The peak area of the main Amoxicillin peak must not decrease by more than 2.0% . If it does, your buffer pH is incorrect or the temperature is too high.

References
  • Dechra Veterinary Products. (n.d.).[1] Solubility and stability of Amoxicillin solutions.[1][3] Retrieved from

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing L-Amoxicillin Stability in Aqueous Solutions. Retrieved from

  • Gelis, R., et al. (2024).[1] Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium. MDPI.[1] Retrieved from

  • Mathews Open Access Journals. (2016). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. Retrieved from

  • ResearchGate. (2025). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation. Retrieved from

Sources

Troubleshooting

Technical Support Center: Amoxicillin Impurity Quantification

Current Status: Operational Ticket Topic: Troubleshooting HPLC Quantification of Amoxicillin & Related Impurities Assigned Specialist: Senior Application Scientist, Chromatography Division Executive Summary: The Instabil...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Troubleshooting HPLC Quantification of Amoxicillin & Related Impurities Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The Instability Paradox

Welcome to the technical support center. If you are quantifying Amoxicillin impurities, you are fighting two battles simultaneously: separation (resolving structurally similar oligomers) and stability (preventing the analyte from degrading during the analysis).

Amoxicillin is a zwitterionic


-lactam. It is inherently unstable in solution, prone to both hydrolysis (ring-opening) and polymerization (dimerization). Most "method failures" are actually sample handling failures  or pH control failures .

This guide does not just list steps; it diagnoses the root cause of chromatographic anomalies using the logic of chemical kinetics and column physics.

Part 1: The "Gold Standard" Configuration

Before troubleshooting, verify your system matches the industry-standard baseline (derived from USP/EP monographs). Deviations here are the source of 80% of issues.

ParameterSpecificationTechnical Rationale
Column L1 (C18), Base-Deactivated Silica (BDS)BDS is critical to prevent severe tailing caused by amine interaction with residual silanols.
Mobile Phase A 0.05 M Phosphate Buffer, pH 5.0 pH 5.0 is the isoelectric point vicinity where zwitterionic Amoxicillin is most stable and retains best.
Mobile Phase B Acetonitrile (Gradient Grade)Methanol often causes higher backpressure and different selectivity for oligomers.
Flow Rate 1.0 - 1.5 mL/minHigh flow is often needed to elute late-eluting oligomers (Trimers) within a reasonable time.
Detection UV @ 230 nm (or 254 nm)230 nm maximizes sensitivity for the amide backbone; 254 nm is more selective for aromatic rings but less sensitive.
Sample Temp 4°C (Mandatory) Amoxicillin degrades rapidly at room temperature (25°C).

Part 2: Visual Troubleshooting Logic

Use this logic flow to diagnose your specific symptom.

TroubleshootingLogic Start Symptom Detected Issue1 Peak Tailing > 2.0 Start->Issue1 Issue2 New 'Ghost' Peaks (Growing over time) Start->Issue2 Issue3 Poor Resolution (Amox vs. Dimer) Start->Issue3 Check1 Check Mobile Phase pH Issue1->Check1 Primary Cause Check3 Check Autosampler Temp Issue2->Check3 Kinetic Issue Check4 Check Gradient Slope Issue3->Check4 Selectivity Issue Check2 Check Column Type Check1->Check2 If pH OK Action1 Adjust to pH 5.0 ± 0.1 (Critical for Zwitterion) Check1->Action1 If pH != 5.0 Action2 Switch to BDS-C18 (End-capped) Check2->Action2 If not BDS Action3 Set to 4°C (Hydrolysis inhibition) Check3->Action3 If > 10°C Action4 Decrease %B slope (Flatten gradient) Check4->Action4

Figure 1: Diagnostic decision tree for common Amoxicillin HPLC anomalies.

Part 3: Specialist Q&A (Troubleshooting)

Category 1: Peak Shape & Resolution

Q: My Amoxicillin peak has a severe tail (Tailing Factor > 2.0). I am using a standard C18 column. A: This is a classic "silanol sting."

  • The Mechanism: Amoxicillin contains a primary amine. Standard C18 columns have exposed acidic silanol groups (Si-OH) on the silica surface. The amine interacts strongly with these silanols, dragging the peak tail.

  • The Fix:

    • pH Check: Ensure your buffer is exactly pH 5.0. At lower pH (< 3), the silanols are protonated (neutral) and tailing improves, but Amoxicillin stability drops. At pH 5.0, you rely on the column chemistry.

    • Column Switch: You must use a "Base Deactivated" (BDS) or heavily end-capped column (e.g., Agilent ZORBAX SB-Aq or equivalent L1). These columns have chemically blocked silanols.

Q: I cannot separate Amoxicillin from Impurity B (Amoxicillin Dimer). They co-elute. A: The Dimer is the most critical separation.

  • The Mechanism: The Dimer is structurally very similar but slightly more hydrophobic.

  • The Fix:

    • Buffer Strength: Increase the ionic strength of your phosphate buffer (e.g., from 25mM to 50mM). This suppresses the ionic repulsion between the analytes and the stationary phase, sharpening the peaks.

    • Gradient Shallowing: If running a gradient, lower the slope of the organic ramp (e.g., increase %B by 1% per minute instead of 2%).

    • Check Resolution Standard: Run the USP "Resolution Mixture" (Amoxicillin + Cefadroxil or Amoxicillin + Dimer) to confirm the column's theoretical plates are sufficient (> 2000).

Category 2: Sample Stability & Ghost Peaks

Q: I see small peaks appearing during my sequence. The first injection looks clean, but the 10th shows impurities. A: You are witnessing real-time degradation in the autosampler.

  • The Mechanism: The

    
    -lactam ring is strained and thermodynamically eager to open (Hydrolysis). In aqueous solution at room temperature, Amoxicillin hydrolyzes to Penicilloic Acid  (linear) or polymerizes to Dimers  (Impurity B).
    
  • The Protocol:

    • Thermostat: Set autosampler to 4°C. This slows reaction kinetics significantly.

    • Time-Window: Limit run sequences to < 6 hours. Prepare fresh standards mid-sequence if necessary.

    • pH of Diluent: Ensure your sample diluent is pH 5.0. Dissolving Amoxicillin in pure water (pH ~6-7) or acidic media accelerates degradation.

Q: What is the "Shoulder" on my main peak? A: A shoulder on the front usually indicates column voiding. A shoulder on the back (right side) often indicates the formation of Amoxicillin Penicilloic Acid or an isomer co-eluting.

  • Test: Inject a blank. If the shoulder disappears, it is sample-related. If the shoulder remains (as a distortion of the baseline), it is column inlet contamination.

Part 4: Impurity Pathways & Quantification

Understanding what you are quantifying helps you identify it. Amoxicillin degrades via two distinct pathways depending on conditions.

DegradationPathways Amox Amoxicillin (Active API) Hydrolysis Hydrolysis (Ring Opening) Amox->Hydrolysis + H2O / High pH Polymerization Polymerization (High Conc/Time) Amox->Polymerization Conc. > 2mg/mL Penicilloic Penicilloic Acids (Impurity A/G) Hydrolysis->Penicilloic Dimer Amoxicillin Dimer (Impurity B) Polymerization->Dimer Trimer Amoxicillin Trimer (Impurity J) Dimer->Trimer + Amox Monomer

Figure 2: Primary degradation pathways. Note that Dimerization (Impurity B) is concentration-dependent, while Hydrolysis is pH-dependent.

Calculation Guide: RRF (Relative Response Factors)

When quantifying impurities, you cannot assume a 1:1 UV response ratio with Amoxicillin. You must apply the Relative Response Factor (RRF) as defined in the USP/EP monograph.

Formula:



ImpurityCommon NameTypical RRF*Note
Impurity A Amoxicillin Penicilloic Acid~0.15 - 0.20Low UV response (ring open).
Impurity B Amoxicillin Dimer~0.9 - 1.1Similar chromophore to parent.
Impurity J Amoxicillin Trimer~1.0Oligomers often have similar RRFs.

*Note: RRF values are monograph-specific. Always verify with the current USP/EP chapter.

References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . Monograph 0260: Amoxicillin Trihydrate. EDQM.

  • United States Pharmacopeia (USP) . Amoxicillin: USP Monograph. USP-NF.[4]

  • Agilent Technologies . Analysis of Amoxicillin and Impurities using the Agilent 1220 Infinity LC System. Application Note 5990-6879EN.

  • Raju, C.B., et al. (2009) . RP-HPLC method for analysis of related substances in amoxicillin drug substance. Acta Chromatographica, 21(1), 57-70.[2]

  • Hirte, K., et al. (2016) . New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 88, 88-97.

Sources

Optimization

Technical Support Center: Optimization of Mobile Phase for APA &amp; Amoxicillin Amide Separation

Topic: High-Performance Liquid Chromatography (HPLC) Optimization for 6-Aminopenicillanic Acid (6-APA), Amoxicillin, and Amoxicillin Amide (Impurity L). Audience: Analytical Chemists, Process Engineers, and Drug Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Optimization for 6-Aminopenicillanic Acid (6-APA), Amoxicillin, and Amoxicillin Amide (Impurity L). Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists.

Introduction: The Separation Challenge

Welcome to the technical support hub for Beta-Lactam analysis. The separation of 6-Aminopenicillanic Acid (6-APA) from Amoxicillin and its related impurities, specifically Amoxicillin Amide (often designated as Impurity L in European Pharmacopoeia), presents a classic chromatographic challenge:

  • Extreme Polarity Differences: 6-APA is a zwitterionic precursor with high polarity, often eluting near the column void volume (

    
    ).
    
  • Structural Similarity: Amoxicillin Amide (6-APA Amoxicillin Amide) shares the core penam structure, requiring precise selectivity (

    
    ) tuning.
    
  • Stability: The beta-lactam ring is labile; mobile phase pH must balance ionization for retention with chemical stability.

This guide provides a self-validating protocol and a troubleshooting decision tree to master this separation.

Part 1: The "Golden Standard" Protocol

This optimized method balances the retention of the highly polar 6-APA while resolving the later-eluting Amoxicillin and Amide impurity.

optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18 (ODS) End-capped, 250 x 4.6 mm, 5 µmSurface Area: A 250mm length provides sufficient theoretical plates (

) to resolve the early eluting 6-APA from the solvent front.[1]
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 5.0 pH Control: At pH 5.0, the amine groups are protonated and carboxyls ionized, stabilizing the zwitterion for consistent retention without rapid degradation.
Mobile Phase B Acetonitrile (HPLC Grade)Selectivity: ACN provides sharper peaks than Methanol for amide-containing compounds and lower backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV @ 215 nm or 230 nmSensitivity: The amide bond absorbs strongly here. 254 nm is less sensitive for 6-APA.[1]
Temperature 25°C - 30°CControls mass transfer kinetics; higher temps degrade beta-lactams.[1]
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 98%2%Initial Hold: High aqueous content forces 6-APA to interact with the stationary phase, preventing void elution.
5.0 98%2%Isocratic Step: Ensures 6-APA elutes as a distinct, resolved peak.[1]
20.0 60%40%Ramp: Increases elution strength to elute Amoxicillin and the hydrophobic Amide impurity.
25.0 98%2%Re-equilibration: Critical for reproducibility.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: 6-APA is eluting in the void volume (t₀). How do I increase retention?

Diagnosis: The mobile phase is too strong (too much organic) or the pH is suppressing ionization incorrectly. Solution:

  • Reduce Organic Start: Ensure your initial gradient is ≤ 2% Acetonitrile . Even 5% can strip 6-APA from the column.

  • Ion-Pairing (Advanced): If retention is still poor, add 5 mM Sodium Octanesulfonate to Mobile Phase A. This forms a neutral ion-pair with the amine group of 6-APA, significantly increasing retention on the C18 chain.

  • Check Dead Volume: Ensure tubing from injector to column is minimized.

Q2: I cannot resolve Amoxicillin from the Amoxicillin Amide (Impurity L).

Diagnosis: Insufficient selectivity (


) in the middle of the gradient.
Solution: 
  • Flatten the Gradient: Change the ramp from 2%

    
     40% over 15 min to 2% 
    
    
    
    20% over 20 min. The Amide impurity is structurally larger and more hydrophobic; a shallower gradient widens the gap between it and the parent Amoxicillin.
  • Change Modifier: Switch Mobile Phase B to Methanol . Methanol engages in hydrogen bonding differently than ACN, often altering the elution order of amide-containing impurities.

Q3: My peaks are tailing (Asymmetry > 1.5). Is my column dead?

Diagnosis: Likely secondary silanol interactions.[2] The amine groups on 6-APA and Amoxicillin interact with unreacted silanols on the silica support. Solution:

  • Increase Buffer Strength: Increase KH₂PO₄ concentration from 0.05 M to 0.1 M . Higher ionic strength suppresses the electrical double layer, masking silanols.

  • Add Triethylamine (TEA): Add 1 mL/L of TEA to Mobile Phase A. TEA acts as a "sacrificial base," binding to silanols preferentially over your analyte.

Q4: The retention times are drifting day-to-day.

Diagnosis: pH instability or temperature fluctuation. Solution:

  • Buffer Prep: Phosphate buffers have a high temperature coefficient. Always pH adjust your buffer at the temperature of use (e.g., if running at 30°C, measure pH at 30°C, or strictly control room temp).

  • Evaporation: If using ACN in a pre-mixed isocratic vessel, selective evaporation changes the ratio. Use the pump to mix A and B on-demand (binary pumping).

Part 3: Visualized Workflows

Figure 1: Method Development Logic for Zwitterions

Caption: A logical flow for selecting mobile phase conditions based on analyte pKa and polarity.

MobilePhaseOptimization Start Start: 6-APA & Amox Separation CheckPolarity Analyze Polarity (6-APA is highly polar) Start->CheckPolarity SelectColumn Select Column: C18 High Surface Area CheckPolarity->SelectColumn SelectpH Select pH Strategy SelectColumn->SelectpH pH3 pH 2.5 - 3.0 (Carboxyl suppressed) SelectpH->pH3 Max Retention pH5 pH 4.5 - 5.0 (Zwitterionic Stability) SelectpH->pH5 Best Stability Organic Select Organic Modifier pH5->Organic ACN Acetonitrile (Sharper Peaks) Organic->ACN MeOH Methanol (Alt Selectivity) Organic->MeOH Result Optimized Method: Phosphate pH 5.0 + ACN ACN->Result

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step diagnosis for common chromatographic failures in Beta-Lactam analysis.

TroubleshootingTree Problem Identify Problem Issue1 Early Elution (k' < 2) Problem->Issue1 Issue2 Peak Tailing (As > 1.5) Problem->Issue2 Issue3 Poor Resolution (Rs < 1.5) Problem->Issue3 Sol1A Decrease % Organic (Start at 0-2%) Issue1->Sol1A Sol2A Increase Buffer Conc. (to 0.1M) Issue2->Sol2A Sol3A Flatten Gradient Slope Issue3->Sol3A Sol1B Add Ion-Pair (Octanesulfonate) Sol1A->Sol1B If fails Sol2B Check Column Age (Voiding?) Sol2A->Sol2B If fails Sol3B Change pH (+/- 0.2 units) Sol3A->Sol3B If fails

References

  • BenchChem. (2025). Application Notes and Protocols for the Isolation of 6-Aminopenicillanic Acid (APA) from Amoxicillin. Retrieved from

  • Sivagami, B. et al. (2021). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. Sphinxsai. Retrieved from

  • Almalki, A. H. et al. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity 6-Aminopenicillanic Acid. PMC - NIH.[1] Retrieved from

  • Raju, Ch. B. V. N. et al. (2025).[3] RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. ResearchGate. Retrieved from

  • European Pharmacopoeia (Ph.[3][4] Eur.). Amoxicillin Trihydrate Monograph: Impurity L (6-APA Amoxicillin Amide).[1][5][6] EDQM.

Sources

Troubleshooting

Technical Guide: Minimizing APA Amoxicillin Amide (Impurity L) &amp; Amide-Linked Byproducts

[1] Content Type: Technical Support Center & Troubleshooting Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Subject: Control of Amide-Linked Impurities (Impurity L and DKP) in A...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Support Center & Troubleshooting Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Subject: Control of Amide-Linked Impurities (Impurity L and DKP) in Amoxicillin Synthesis

Executive Summary: The "Amide" Challenge in Amoxicillin Synthesis

In high-purity Amoxicillin synthesis, the term "APA Amoxicillin Amide" refers to Amoxicillin Impurity L (EP/BP designation), chemically identified as 6-APA Amoxicillin Amide (N-(Penicillan-6-yl) amoxicillinamide).[1]

This impurity is a dimer formed when the C2-carboxyl group of a synthesized Amoxicillin molecule forms an unwanted amide bond with the free amino group of residual 6-Aminopenicillanic Acid (6-APA).[1] Its presence indicates a breakdown in the activation strategy (chemical synthesis) or thermodynamic control (enzymatic synthesis).[1]

This guide differentiates Impurity L from the more common Diketopiperazine (DKP, Impurity C) and provides actionable protocols to minimize both.

Part 1: Mechanistic Pathways (Visualization)[1]

To control these impurities, one must visualize the divergence points in the reaction matrix. Impurity L arises from intermolecular coupling, whereas DKP arises from intramolecular cyclization.

Amoxicillin_Impurities Start_6APA 6-APA (Nucleus) Amoxicillin Amoxicillin (Target API) Start_6APA->Amoxicillin Primary Coupling Impurity_L Impurity L (APA Amoxicillin Amide) [Intermolecular Dimer] Start_6APA->Impurity_L Nucleophilic Attack Start_SideChain Activated Side Chain (Dane Salt / Ester) Start_SideChain->Amoxicillin Acylation Amoxicillin->Impurity_L Excess Activating Agent + Residual 6-APA Impurity_C Impurity C (Diketopiperazine/DKP) [Intramolecular Cyclization] Amoxicillin->Impurity_C High T, pH > 7 (Side chain amine attacks beta-lactam)

Figure 1: Divergent pathways for Amide-linked impurities. Impurity L is driven by excess activation and residual starting material, while DKP is driven by instability of the target molecule itself.

Part 2: Troubleshooting & Optimization Guide

Module A: Minimizing Impurity L (6-APA Amoxicillin Amide)[1][2][3]

Q1: We are detecting Impurity L (RRT ~1.8-2.5 depending on method) in our crude mixture. What is the root cause?

Technical Insight: Impurity L forms when the carboxyl group of the product (Amoxicillin) becomes activated and reacts with the starting material (6-APA).[1] In the Mixed Anhydride (Dane Salt) method, this is almost exclusively caused by excess activating agent (e.g., Pivaloyl Chloride or Ethyl Chloroformate).[1]

Diagnostic Protocol:

  • Check the stoichiometry of your activating agent vs. the Dane Salt (Side Chain). Ideally, it should be 1.0 : 1.0.

  • If you use a slight excess (e.g., 1.05 eq) to drive conversion, that excess reagent will activate the carboxyl group of the newly formed Amoxicillin.

  • The activated Amoxicillin then attacks the remaining 6-APA.

Corrective Action (The "Self-Validating" Protocol):

  • Step 1: Precise Stoichiometry. Limit Pivaloyl Chloride/Ethyl Chloroformate to 0.98–1.00 equivalents relative to the Dane Salt. Do not use excess.

  • Step 2: Silylation Check. Ensure 6-APA is fully solubilized and silylated (using HMDS/TMCS or BSA) before addition.[1] A fully silylated 6-APA carboxyl (COO-SiR3) is sterically bulky and less prone to nucleophilic attack by an activated impurity, though the primary protection is preventing the activation of the Amoxicillin carboxyl in the first place.

  • Step 3: Reverse Addition. If the problem persists, add the Activated Mixed Anhydride into the 6-APA solution (rather than adding 6-APA to the anhydride). This ensures 6-APA is always in excess relative to the active species, consuming the anhydride immediately and leaving no "active" species to react with the product.

Q2: Does Impurity L form during Enzymatic Synthesis (PGA)?

Answer: Yes, but via a different mechanism. In enzymatic synthesis (using Penicillin G Acylase), Impurity L forms via transpeptidation if the concentration of substrates is too high.

  • Mechanism: The enzyme forms an acyl-enzyme intermediate with the ester substrate. If Amoxicillin accumulates to high levels (supersaturation), the enzyme might mistakenly accept Amoxicillin as a nucleophile (attacking the acyl-enzyme) or Amoxicillin might act as a substrate for a second coupling.[1]

  • Solution: Maintain a high Ester:Nucleophile (E/N) ratio (typically > 1.2:1) to favor the primary synthesis and stop the reaction immediately upon reaching peak conversion (kinetic control). Do not let the reaction linger, as thermodynamic equilibrium favors hydrolysis and oligomerization.

Module B: Minimizing Impurity C (Diketopiperazine / DKP)

Q3: We have controlled Impurity L, but now see an increase in DKP (Impurity C). Are they related?

Technical Insight: They are inversely related to reaction conditions.[1] Conditions that suppress intermolecular reaction (dilution) might not stop intramolecular cyclization (DKP).[1] DKP formation is an intramolecular aminolysis where the free amine of the amoxicillin side chain attacks its own beta-lactam ring.

Critical Factors for DKP:

  • pH: Formation is rapid at pH > 7.0.[1]

  • Temperature: Exponential increase in rate > 25°C.[1]

  • Concentration: High concentration in aqueous solution promotes DKP.[1]

Troubleshooting Table:

ParameterRecommended RangeWhy?
Reaction Temperature -20°C to -30°C (Chemical) < 25°C (Enzymatic)Low temp "freezes" the conformation, preventing the side chain amine from reaching the beta-lactam carbonyl.[1]
Workup pH 5.0 – 6.5Avoid pH > 7.0 at all costs.[1] The free amine becomes more nucleophilic at higher pH.
Holding Time MinimizeDKP forms spontaneously in solution. Crystallize the trihydrate immediately after synthesis.
Thiol Presence MonitorWarning: Thiols (used as antioxidants) can catalyze DKP formation via nucleophilic attack and rearrangement [1].[1][2]

Part 3: Analytical Validation

To ensure you are minimizing the correct impurity, you must separate them chromatographically. Impurity L is much more hydrophobic than Amoxicillin or DKP due to the double-nucleus structure.[1]

Recommended HPLC Parameters (EP Method Adaptation):

  • Column: C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: Phosphate buffer pH 5.0 + Acetonitrile (99:1).[1]

  • Mobile Phase B: Phosphate buffer pH 5.0 + Acetonitrile (20:80).[1]

  • Gradient:

    • 0-10 min: Isocratic low organic (separates Amoxicillin from DKP/Penicilloic acid).[1]

    • 10-30 min: Ramp to high organic (elutes Impurity L).[1]

  • Detection: 254 nm.[1]

  • Expected Elution Order:

    • Amoxicillin (Main Peak)[1]

    • Impurity C (DKP)

    • Impurity L (APA Amoxicillin Amide) - Late eluter due to high MW (563.6 g/mol ).[1]

Part 4: Summary of Control Strategy

To minimize APA Amoxicillin Amide (Impurity L) , you must implement a "Starvation Protocol" for the activating agent:

  • Chemical Synthesis: Ensure Activating Agent < Side Chain (molar equivalent).[1] Never allow excess chloroformate to exist in the presence of the formed product.

  • Enzymatic Synthesis: Optimize the E/N Ratio and harvest time.

  • General: Differentiate it from DKP , which is controlled by Temperature and pH during workup.

References

  • Yao, F., Cui, W., Xiao, D., & Zhang, J. (2017).[1][3] Synthesis of Amoxicillin Impurity L. Chinese Journal of Applied Chemistry, 34(7), 768-773.[1][3] Link[1][3]

  • Global Research Online. (2014).[1] Synthesis and Characterization of Potential Impurities in Amoxicillin (Impurity C and F). International Journal of Pharmaceutical Sciences Review and Research. Link

  • Gonçalves, L. R. B., et al. (2019).[1][4] Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling and Sensitivity Analysis. NIH / PubMed Central.[1] Link

  • LGC Standards. (n.d.). APA Amoxicillin Amide (Impurity L) Reference Standard Data Sheet. Link[1]

  • Ariza, A., et al. (2016).[1][2] Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation. Frontiers in Pharmacology / NIH.[1] Link

Sources

Optimization

enhancing the resolution of amoxicillin and its degradation products

Technical Support Center: Amoxicillin & Impurity Profiling Status: Online | Specialist: Senior Application Scientist Topic: Resolution Enhancement for Amoxicillin and Degradation Products Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amoxicillin & Impurity Profiling Status: Online | Specialist: Senior Application Scientist Topic: Resolution Enhancement for Amoxicillin and Degradation Products

Welcome to the Technical Support Center

You are likely here because you are seeing co-elution between Amoxicillin and its isomeric impurities (specifically the Diketopiperazine variants) or struggling to retain the highly polar Amoxicilloic acid.

Amoxicillin is a zwitterionic beta-lactam. Its separation is governed strictly by pH control and the suppression of secondary silanol interactions. The following guide synthesizes USP/EP compendial standards with field-optimized troubleshooting protocols.

Module 1: The "Gold Standard" Core Protocol

Use this baseline method before attempting any optimization. It is aligned with USP <621> and EP standards but optimized for UHPLC/HPLC stability.

Objective: Separate Amoxicillin (Main Peak) from Amoxicilloic Acid (Early Eluter) and Amoxicillin Diketopiperazine (Co-eluter).

ParameterSpecificationTechnical Rationale
Column C18 (USP L1), 4.6 x 250 mm, 5 µm (or 1.7 µm for UHPLC)High carbon load required for retention of polar degradants.
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 5.0 ± 0.1Critical: pH 5.0 is the isoelectric point vicinity where zwitterionic repulsion is minimized, improving peak shape.
Mobile Phase B Acetonitrile : Buffer (95:5)Small buffer content in organic phase prevents precipitation in the mixing chamber.
Flow Rate 1.0 - 1.5 mL/minAdjusted based on backpressure limits.
Detection UV 210 nm (Impurity Profiling)210 nm detects the amide backbone, necessary for degradants lacking the full chromophore.
Temp Column: 40°CElevated temperature reduces viscosity and improves mass transfer for sharper peaks.
Sample Temp 4°C (Mandatory) Amoxicillin degrades rapidly at room temperature in solution (forming DKP).

Module 2: Understanding the Degradation Pathway

You cannot separate what you cannot identify. Use this logic map to diagnose which peak is causing resolution loss.

The primary failure mode in Amoxicillin chromatography is the hydrolysis of the beta-lactam ring (Amoxicilloic Acid) followed by cyclization (Diketopiperazine).

AmoxDegradation Amox Amoxicillin (Main Peak) Hydrolysis Hydrolysis (pH > 8 or < 2) Amox->Hydrolysis AmoxAcid Amoxicilloic Acid (Open Ring) Very Polar (RT ~2-3 min) Hydrolysis->AmoxAcid Beta-lactam ring opening Decarb Decarboxylation AmoxAcid->Decarb Cyclization Cyclization AmoxAcid->Cyclization Penilloic Amoxicillin Penilloic Acid Decarb->Penilloic DKP Amoxicillin Diketopiperazine (DKP) (Co-elutes with Amox) Cyclization->DKP Forms 2R/2S Isomers

Figure 1: The primary degradation pathway. Note that Amoxicilloic Acid is the precursor to other impurities. If you see high DKP, your sample may have sat at room temperature too long.

Module 3: Troubleshooting & FAQs

Q1: I have a "shoulder" peak on my main Amoxicillin peak. What is it?

Diagnosis: This is likely Amoxicillin Diketopiperazine (DKP) . The Mechanism: DKP exists as diastereomers (2R and 2S). One often co-elutes with Amoxicillin. The Fix:

  • Check pH: Ensure Mobile Phase A is exactly pH 5.0. Even a shift to pH 4.8 or 5.2 can merge these peaks due to different ionization states of the carboxylic groups.

  • Gradient Slope: Shallow the gradient. If using a standard 10-30% B gradient, change to 5-25% B over a longer time.

  • Check Sample Prep: If the shoulder grows over time during the sequence, your autosampler is not cooling effectively. DKP forms spontaneously in solution at >10°C.

Q2: My early eluting peaks (Amoxicilloic Acid) are broad and tailing.

Diagnosis: "Phase Collapse" or Dewetting. The Mechanism: Amoxicilloic acid is extremely polar. If your method starts at 100% Aqueous (0% Organic) on a standard C18 column, the hydrophobic chains of the stationary phase may "collapse" to avoid the water, causing loss of retention and peak shape. The Fix:

  • Column Selection: Switch to a "Polar Embedded" C18 or an "Aqueous Stable" C18 (e.g., Agilent SB-Aq or Waters T3). These prevent phase collapse.

  • Initial Organic: Ensure you start with at least 3-5% Organic in the mobile phase to keep the C18 chains extended, provided your column can handle it without losing the polar analyte.

Q3: I see "ghost peaks" that shift retention time between injections.

Diagnosis: Ion-Pairing Reagent Memory Effects or Buffer Precipitation. The Fix:

  • If you previously used Ion-Pairing reagents (like heptane sulfonic acid) on this system, they are notoriously difficult to wash out and will alter Amoxicillin retention. Dedicate a column specifically for Amoxicillin analysis.

  • Ensure your buffer (Potassium Phosphate) is filtered (0.2 µm). Bacterial growth in the buffer (common at pH 5-7) produces "ghost" proteins that elute randomly.

Module 4: Advanced Resolution Optimization Protocol

Use this workflow when the standard USP method fails to meet Resolution (Rs) > 2.0 requirements.

MethodOpt Start Start: Rs < 1.5 (Poor Separation) CheckpH Check Buffer pH Is it exactly 5.0? Start->CheckpH AdjustpH Adjust pH (Range 4.5 - 5.5) Amox is Zwitterionic CheckpH->AdjustpH No CheckCol Check Column Type Standard C18 vs Aqueous C18 CheckpH->CheckCol Yes AdjustpH->CheckCol SwitchCol Switch to Polar-Embedded C18 (Better for Amoxicilloic Acid) CheckCol->SwitchCol Standard C18 fails CheckGrad Gradient Slope Is it too steep? CheckCol->CheckGrad Column OK SwitchCol->CheckGrad ShallowGrad Decrease Slope (e.g., 1% B/min change) CheckGrad->ShallowGrad Yes Final Resolution Optimized (Rs > 2.0) CheckGrad->Final No ShallowGrad->Final

Figure 2: Decision tree for optimizing resolution. Prioritize pH adjustment first, as it has the most dramatic effect on zwitterionic selectivity.

References

  • United States Pharmacopeia (USP). USP Monograph: Amoxicillin. USP-NF.[1] (Standard compendial method for chromatographic purity).

  • Pajchel, G., et al. (2025). "RP-HPLC method for analysis of related substances in amoxicillin drug substance." Acta Chromatographica. (Detailed gradient optimization for impurity profiling).

  • Ghamdi, A., et al. (2025).[2] "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." ResearchGate.[3] (Identification of DKP isomers and degradation pathways).

  • BenchChem Technical Support. (2025). "Analysis of Amoxicillin Degradation Products." (Stability data regarding pH and temperature).

  • Nagina, N., et al. (2022). "Photodegradation of Amoxicillin in Aqueous Systems." International Journal of Molecular Sciences. (pH dependence of degradation).

Sources

Troubleshooting

Technical Support Center: Amoxicillin Stability &amp; Formulation Strategies

Subject: Preventing Degradation of Amoxicillin in Drug Formulations From: Dr. Aris Thorne, Senior Application Scientist To: Formulation Scientists, Process Engineers, and R&D Leads Introduction: The Beta-Lactam Fragility...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of Amoxicillin in Drug Formulations From: Dr. Aris Thorne, Senior Application Scientist To: Formulation Scientists, Process Engineers, and R&D Leads

Introduction: The Beta-Lactam Fragility

Welcome to the technical support hub for beta-lactam stability. If you are reading this, you are likely encountering the inherent fragility of the thiazolidine-beta-lactam ring fusion. Amoxicillin is notoriously unstable due to the high ring strain of the four-membered beta-lactam ring, which is susceptible to nucleophilic attack (hydrolysis) and self-catalyzed polymerization (dimerization).

This guide does not just list "storage conditions"; it explains the kinetic drivers of degradation so you can engineer robust formulations. We will cover pH optimization, the counter-intuitive risks of freezing, and excipient compatibility.

Module 1: Hydrolysis & pH Control (The "Goldilocks" Zone)

The primary degradation pathway for amoxicillin in aqueous solution is the hydrolysis of the beta-lactam ring to form amoxicillin penicilloic acid . This reaction is catalyzed by both acid and base (specific acid-base catalysis).

The Critical Insight: Stability is not linear. There is a U-shaped pH-rate profile where the degradation rate minimum (


) occurs within a narrow window.
  • Target pH Range: 5.8 – 6.5

  • The Risk:

    • pH < 4.0: Rapid acid-catalyzed hydrolysis to penillic acid.

    • pH > 7.0: Rapid base-catalyzed hydrolysis to penicilloic acid.

Buffer Selection Strategy

Many researchers default to phosphate buffers, but this can be a mistake. Phosphate ions can act as general base catalysts, accelerating beta-lactam ring opening.

  • Recommended: Citrate Buffer (0.01M - 0.05M) within the pH 5.8–6.5 range. While citrate also exhibits some catalytic effect, it is generally less aggressive than phosphate at equivalent ionic strengths and provides better buffering capacity in the slightly acidic region where amoxicillin is most stable.

  • Avoid: Carbonate buffers (too alkaline) and high-concentration phosphate buffers (>50mM).

Protocol 1: Preparation of Optimized Citrate Buffer (pH 6.0)

  • Stock A: 0.1 M Citric Acid solution.

  • Stock B: 0.1 M Sodium Citrate Dihydrate solution.

  • Mix: Combine approx. 11.5 mL of Stock A and 88.5 mL of Stock B.

  • Verify: Measure pH at 25°C; adjust with minimal volumes of 1M HCl or NaOH if strictly necessary, but relying on the ratio is preferred to maintain ionic strength.

  • Usage: Use as the reconstitution medium or liquid vehicle.

Module 2: Temperature & The "Frozen Trap"

A common error in R&D is assuming that freezing at -20°C stops degradation. For amoxicillin, -20°C storage can be more destructive than 4°C.

The Mechanism: The Freeze-Concentration Effect As an aqueous solution freezes, pure water crystallizes as ice. The remaining liquid phase becomes increasingly concentrated with solutes (amoxicillin and buffer salts).

  • Concentration Spike: In this unfrozen micro-phase, the concentration of amoxicillin increases drastically.

  • Dimerization: Amoxicillin degradation is second-order (concentration-dependent). High local concentration accelerates dimerization to amoxicillin 2',5'-diketopiperazine.

  • pH Shift: Buffer salts may precipitate differentially, causing massive pH shifts in the unfrozen liquid, further catalyzing hydrolysis.

Correct Storage Protocol:

  • Liquid (Short Term): 2°C – 8°C (Refrigerated). Stable for 7–14 days depending on concentration.

  • Frozen (Long Term): Below -30°C (ideally -70°C or -80°C). You must bypass the "mushy" phase quickly to prevent the freeze-concentration phenomenon.

Visualizing the Degradation Pathways

AmoxicillinDegradation cluster_0 Aqueous Instability Factors Amox Amoxicillin (Intact Beta-Lactam) Penicilloic Amoxicillin Penicilloic Acid (Hydrolysis Product) Amox->Penicilloic pH > 7.0 (Base Catalysis) Penillic Amoxicillin Penillic Acid (Acid Degradation) Amox->Penillic pH < 4.0 (Acid Catalysis) Dimer Amoxicillin 2',5'-Diketopiperazine (Dimerization) Amox->Dimer High Conc. Freeze-Concentration (-10°C to -20°C)

Figure 1: Primary degradation pathways of amoxicillin. Note that dimerization is favored by high concentrations, such as those occurring during slow freezing.

Module 3: Solid-State & Excipient Compatibility

For tablets, capsules, or powder-for-suspension, moisture is the primary enemy. Amoxicillin trihydrate is the standard solid form, but excess moisture triggers hydrolysis even in the solid state.

Data Summary: Excipient Compatibility

Excipient ClassRecommended (Compatible)Avoid (Incompatible/Risky)Reason for Incompatibility
Diluents Mannitol, Microcrystalline Cellulose (MCC)Dextrose, Lactose (in some cases)Reducing sugars can react with amine groups (Maillard reaction); Dextrose promotes browning.
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateStarch (High moisture content)Natural starches often carry high equilibrium moisture which catalyzes hydrolysis.
Lubricants Magnesium Stearate (Low conc.)Stearic Acid (High conc.)Acidic micro-environment can trigger degradation.
Glidants Colloidal Silicon Dioxide----

Key Formulation Rule: Avoid excipients with high water activity (


). If using hygroscopic excipients, you must use moisture-barrier packaging (Alu-Alu blisters) immediately.
Module 4: The Co-Formulation Challenge (Clavulanic Acid)

If you are formulating Co-Amoxiclav (Amoxicillin + Clavulanic Acid), Clavulanic Acid is the limiting factor.

  • Sensitivity: Clavulanate is significantly more moisture-sensitive and heat-labile than amoxicillin.

  • The "Suicide" Effect: Clavulanate degradation products can lower the pH of the formulation, subsequently triggering acid-catalyzed hydrolysis of the amoxicillin.

  • Solution: You must optimize for Clavulanate stability first. This often means stricter humidity controls (<30% RH during manufacturing) and using desiccants in the final packaging.

Troubleshooting & FAQs

Q1: My reconstituted amoxicillin suspension turned yellow after 3 days at room temperature. Is it safe?

  • Diagnosis: The yellowing indicates the formation of polymerization products (diketopiperazines) and oxidation.

  • Root Cause: Storage at 25°C accelerates hydrolysis. Reconstituted suspensions have a shelf life of roughly 7-14 days only if refrigerated (2-8°C). At room temperature, significant degradation occurs within 3-5 days.

  • Action: Discard the batch. Instruct users to keep the suspension refrigerated.

Q2: I stored my HPLC standards at -20°C and the peak area decreased by 15% overnight.

  • Diagnosis: You fell into the "Frozen Trap."

  • Root Cause: Slow freezing at -20°C concentrated the amoxicillin in the residual liquid phase, causing rapid dimerization.

  • Action: Store standards at -80°C (flash frozen) or prepare fresh daily. Do not store at -20°C.

Q3: Can I use a simple phosphate buffer (PBS) for my dissolution media?

  • Diagnosis: Risky for long-term studies.

  • Root Cause: Phosphate ions can catalyze beta-lactam ring opening.

  • Action: If the dissolution test is short (<1 hour), PBS is acceptable. For stability studies >4 hours, switch to a Citrate buffer (pH 6.0) or Acetate buffer to minimize buffer-induced artifacts.

Q4: We are seeing precipitation in our high-concentration (250 mg/mL) injectable formulation.

  • Diagnosis: Solubility limit breach or dimerization.

  • Root Cause: Amoxicillin solubility is pH-dependent (lowest at its isoelectric point, approx pH 4.8). Also, high concentrations drive dimerization (diketopiperazine is less soluble).

  • Action: Ensure pH is adjusted slightly above the isoelectric point (e.g., pH 6.0-6.5). If precipitation persists, it is likely the insoluble dimer; reduce the concentration or improve cold-chain handling to prevent temperature excursions.

References
  • Kinetics of Amoxicillin Degradation: Vahdat, L., & Sunderland, V. B. (2007). Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions.[1][2] International Journal of Pharmaceutics, 344(1-2), 16-22. Link

  • Buffer Catalysis & pH Profile: Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Stability in Frozen State: McDonald, C., et al. (1989). The stability of amoxycillin sodium in normal saline and in glucose (5%) solutions in the liquid and frozen states. Journal of Clinical Pharmacy and Therapeutics, 14(1), 45-52. Link

  • Excipient Compatibility: Chadha, R., Kashid, N., & Jain, D. V. S. (2003). Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry. Journal of Pharmacy and Pharmacology, 55(11), 1495-1503. Link

  • Amoxicillin/Clavulanate Stability: Mehta, A. C., et al. (1994). Stability of amoxicillin and potassium clavulanate in a co-amoxiclav injection. Journal of Clinical Pharmacy and Therapeutics, 19(5), 313-315. Link

Sources

Optimization

overcoming challenges in the synthesis of amoxicillin impurities

Technical Support Center: Overcoming Challenges in the Synthesis of Amoxicillin Impurities Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Synthesis, Isolation, and Purification of Amoxicilli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Challenges in the Synthesis of Amoxicillin Impurities

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Synthesis, Isolation, and Purification of Amoxicillin Impurities (C, F, J, and Penicilloic Acid)

Introduction: Precision in Impurity Profiling

Welcome to the technical support center. As researchers in pharmaceutical development, you understand that synthesizing impurity standards is not merely about degradation—it is about controlled degradation . The beta-lactam ring of amoxicillin is a kinetically fragile entity, susceptible to hydrolysis, aminolysis, and polymerization depending on precise pH and temperature triggers.

This guide addresses the specific mechanistic failures often encountered when attempting to isolate Amoxicillin Diketopiperazine (Impurity C), the Amoxicillin Dimer (Impurity J), and the Pyrazin-2-ol derivative (Impurity F).

Module 1: The Diketopiperazine Challenge (Impurity C)

Issue: Users frequently report low yields or failure to crystallize Impurity C despite following alkaline hydrolysis protocols.

Q: I am attempting to synthesize Impurity C using alkaline hydrolysis, but I am getting a mixture of penicilloic acid and unidentifiable degradation products. What is the critical control point?

A: The critical control point is the pH window . While alkaline conditions open the beta-lactam ring to form penicilloic acid, the subsequent intramolecular cyclization to form the diketopiperazine ring (Impurity C) competes with further hydrolysis.

  • The Protocol Fix: You must maintain a pH of 9.5 ± 0.2 .

    • Why? At pH > 10.0, the rate of hydrolysis of the newly formed diketopiperazine ring increases, leading to secondary degradation products. At pH < 9.0, the cyclization rate is too slow.

  • Step-by-Step Correction:

    • Dissolve Amoxicillin Trihydrate (10 g) in water (100 mL) at 22°C.

    • Adjust pH strictly to 9.5 using 1.0 M NaOH.

    • Stir for 60 minutes at room temperature (initiation).

    • Heat to 50°C and stir for exactly 5 hours (cyclization).

    • Termination: Cool to RT and adjust pH to 3.0 with 50% HCl. This acidic shift is mandatory to precipitate the target compound.

    • Purification: Recrystallize the white precipitate from 80% Ethanol .

Q: My product is hygroscopic and difficult to handle. How do I stabilize it?

A: Impurity C (Amoxicillin piperazine-2,5-dione) can be hygroscopic if residual sodium salts are present. Ensure thorough washing of the precipitate with cold water (pH 3.0) before the ethanol recrystallization step. Dry under vacuum at 40°C for at least 12 hours to remove bound solvent.

Module 2: The Oligomerization Trap (Impurity J / Dimer)

Issue: Difficulty separating the Amoxicillin Dimer (Impurity J) from the monomer and higher-order polymers using standard RP-HPLC.

Q: I am trying to isolate the Dimer (Impurity J) using C18 preparative HPLC, but the resolution is poor, and the column backpressure is spiking.

A: RP-HPLC is often inefficient for separating beta-lactam polymers due to their zwitterionic nature and similar polarity to the monomer. The "spiking pressure" indicates column fouling by higher-molecular-weight aggregates.

  • The Protocol Fix: Switch to Size Exclusion Chromatography (SEC) or Gel Filtration.

    • Mechanism: Impurity J is a co-oligomer formed by the aminolysis of the beta-lactam ring of one molecule by the free amino group of another. Separation by molecular size is far more effective than by polarity.

  • Recommended Workflow:

    • Induction: Incubate a high-concentration solution of Amoxicillin (200 mg/mL) at pH 7.0–7.5 for 24–48 hours at 25°C. High concentration favors intermolecular aminolysis (dimerization) over hydrolysis.

    • Stationary Phase: Use Sephadex G-10 or G-25 .

    • Mobile Phase: Water or 50 mM Phosphate Buffer (pH 7.0).

    • Elution Order: The Dimer (MW ~730 Da) will elute before the monomer (MW ~365 Da) due to its larger hydrodynamic radius.

Module 3: Acidic Degradation & Impurity F

Issue: Confusion between Amoxicillin Penilloic Acid and Impurity F (Pyrazin-2-ol derivative).

Q: I treated Amoxicillin with acid and heat, expecting Penilloic acid, but the spectral data suggests an aromatic ring formation. What happened?

A: You likely triggered the formation of Impurity F (3-(4-hydroxyphenyl)pyrazin-2-ol) . While mild acid causes decarboxylation to Penilloic acid, stronger thermal stress at low pH drives the formation of the pyrazine ring.

  • Differentiation Protocol:

    • For Penilloic Acid: Acidic pH (2.0), mild heat (37°C).

    • For Impurity F: Acidic pH (3.1), high heat (75°C).[1][2]

  • Synthesis of Impurity F:

    • Suspend Amoxicillin in water.[1][2]

    • Adjust pH to 3.1 ± 0.2 with dilute HCl (1:1).

    • Heat to 75°C for 6 hours.

    • Isolation: Cool and extract with Chloroform . The pyrazine derivative is less polar than the zwitterionic penicillins and will partition into the organic layer.

    • Purification: Column chromatography using Ethyl Acetate:Hexane.

Module 4: Visualization of Degradation Pathways

The following diagram maps the causality between reaction conditions (pH/Temp) and the resulting impurity profile.

AmoxicillinDegradation Amox Amoxicillin (API) Penicilloic Penicilloic Acid (Hydrolysis Product) Amox->Penicilloic Alkaline Hydrolysis (pH > 9) or Enzyme ImpurityF Impurity F (Pyrazin-2-ol) Amox->ImpurityF pH 3.1, 75°C (Cyclization) Dimer Impurity J (Dimer) Amox->Dimer High Conc. Neutral pH (Aminolysis) Diketopiperazine Impurity C (Diketopiperazine) Penicilloic->Diketopiperazine pH 9.5, 50°C (Intramolecular Cyclization) Penilloic Penilloic Acid (Decarboxylated) Penicilloic->Penilloic Acidic pH, Heat (Decarboxylation)

Caption: Figure 1. Divergent degradation pathways of Amoxicillin controlled by pH and concentration.

Module 5: Summary of Experimental Conditions

Target ImpurityChemical IdentityCritical Reaction ConditionPurification Strategy
Impurity C Amoxicillin DiketopiperazinepH 9.5 ± 0.2, 50°C, 5hRecrystallization (80% Ethanol)
Impurity J Amoxicillin DimerHigh Conc. (>100 mg/mL), Neutral pHSephadex G-10/G-25 (Size Exclusion)
Impurity F 3-(4-hydroxyphenyl)pyrazin-2-olpH 3.1 ± 0.2, 75°C, 6hExtraction (Chloroform) + Column Chrom.
Penicilloic Acid Amoxicillin Penicilloic AcidpH > 9.0 (Alkaline Hydrolysis)Precipitate at Isoelectric Point (pH ~4.8)

References

  • Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research. (2014). Describes the synthesis of Impurity C (pH 9.5) and Impurity F (pH 3.1).[2]

  • Amoxicillin Related Compound J (Amoxicillin Dimer Impurity). Axios Research. Reference standard characterization for dimer impurities.

  • Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Journal of Separation Science. (2007). Discusses the formation and separation of polymerized impurities.

  • Instructions for Sephadex Media. Cytiva. Technical guide for using Sephadex G-25 for group separations (dimers vs monomers).

  • Amoxicillin - Registration Dossier. European Chemicals Agency (ECHA). Data on hydrolysis kinetics and pH stability profiles.[3][4]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Trace Detection of APA Amoxicillin Amide (Impurity L)

Welcome to the Advanced Method Development Portal. Your Guide: Dr. Aris Thorne, Senior Application Scientist. Scope: This guide addresses the specific challenges in detecting APA Amoxicillin Amide (European Pharmacopoeia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Portal. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Scope: This guide addresses the specific challenges in detecting APA Amoxicillin Amide (European Pharmacopoeia Impurity L; Chemical Formula:


), a dimer formed between 6-Aminopenicillanic acid (6-APA) and Amoxicillin.[1]

Detecting this high-molecular-weight impurity at trace levels (<0.05%) requires distinct strategies from standard potency assays. This guide moves beyond basic "recipe" instructions to the causality of separation physics and beta-lactam stability.

Module 1: Chromatographic Resolution & Selectivity

The Challenge: APA Amoxicillin Amide contains two beta-lactam rings and a secondary amide linkage, making it significantly more hydrophobic than 6-APA but structurally similar enough to other dimers (like Amoxicillin diketopiperazine) to cause co-elution.

Q: My impurity peak is co-eluting with the Amoxicillin tail or other dimers. How do I improve resolution?

A: You must switch from "Efficiency" tuning to "Selectivity" tuning. The amide linkage in Impurity L interacts differently with stationary phases than the monomeric parent.

Protocol Refinement:

  • Stationary Phase Selection: Standard C18 columns often fail to separate polar beta-lactam impurities. Switch to a Fused-Core RP-Amide or PFP (Pentafluorophenyl) column. The embedded polar groups in these phases interact with the amide backbone of Impurity L, pulling it away from the main Amoxicillin peak.

  • pH Modulation: Amoxicillin and 6-APA are zwitterionic. Impurity L has a different pKa profile due to the amide bond formation consuming one amine and one carboxyl group.

    • Action: Adjust mobile phase pH to 5.0 ± 0.1 . At this pH, the ionization state differences between the dimer and the monomer are maximized, improving separation factor (

      
      ).
      

Visualizing the Separation Logic:

MethodLogic Start Co-elution Issue Check_pH Check pH (Target 5.0) Start->Check_pH Check_Col Column Chemistry Start->Check_Col Decision Selectivity Mechanism Check_pH->Decision Check_Col->Decision Action1 Use RP-Amide (H-bonding) Decision->Action1 Polar Interaction Required Action2 Use C18 (Hydrophobic only) Decision->Action2 Standard Retention Result Resolved Impurity L Action1->Result

Caption: Decision tree for resolving polar beta-lactam impurities based on stationary phase interactions.

Module 2: Sensitivity Enhancement (Trace Level Detection)

The Challenge: Impurity L is a trace contaminant. Standard UV detection at 254 nm is often insufficient due to low extinction coefficients and matrix interference.

Q: I cannot achieve the required LOQ (Limit of Quantitation) of 0.05%. The baseline noise is too high.

A: You are likely operating at a suboptimal wavelength or using a mobile phase that suppresses ionization (if using MS).

Protocol Refinement:

  • UV Optimization: Beta-lactams have a weak chromophore.

    • Action: Shift detection to 210–220 nm .

    • Critical: At this low wavelength, phosphate buffers are transparent, but organic modifiers (Methanol) absorb UV, causing baseline drift. Switch to Acetonitrile (UV cutoff <190 nm) and use a reference wavelength (e.g., 360 nm) to cancel noise.

  • LC-MS/MS Transition (For <10 ppm detection):

    • Impurity L MW: ~563.6 g/mol .

    • Action: Monitor the transition of m/z 564.1 → 114.0 (fragmentation of the beta-lactam ring). Use Ammonium Formate (volatile) instead of Phosphate buffers.

Quantitative Data Summary: Buffer Selection

Buffer SystemUV Cutoff (nm)MS Compatible?Suitability for Impurity L
Phosphate (KH₂PO₄) < 200NO Excellent for HPLC-UV; stabilizes pH.
Formate (0.1%) 210YES Good for LC-MS; may cause degradation if pH < 3.
Acetate (NH₄OAc) 210YES Best compromise for pH 5.0 LC-MS methods.
Module 3: Sample Stability & Preparation

The Challenge: Beta-lactams are notoriously unstable. "Ghost peaks" often appear because the sample degrades in the autosampler while waiting for injection. Impurity L (a dimer) can actually form in the vial if 6-APA and Amoxicillin are concentrated and left at room temperature.

Q: My impurity peak area increases over the course of the sequence. Is this carryover or stability?

A: This is likely "In-Vial Degradation/Formation." If the area increases, you are synthesizing the dimer in situ. If it decreases, it is hydrolyzing.

Protocol Refinement (Self-Validating System):

  • Temperature Control: Set autosampler temperature to 4°C . This slows the dimerization kinetics significantly.

  • Solvent Quenching: Do not dissolve samples in 100% aqueous buffer.

    • Action: Use a diluent of pH 5.0 Buffer : Acetonitrile (80:20) . The organic content reduces the dielectric constant, stabilizing the beta-lactam ring, while the buffer prevents acid-catalyzed hydrolysis.

  • Dwell Time Limit: Calculate the maximum "On-Instrument Stability." Inject a standard every hour. If the response drifts >2%, your sequence is too long.

Visualizing the Stability Workflow:

StabilityFlow Sample Solid Sample (Amox/6-APA) Mix Rapid Dissolution (Vortex < 30s) Sample->Mix Diluent Diluent: Buffer pH 5.0 + ACN Diluent->Mix Storage Autosampler (Strictly 4°C) Mix->Storage Inject Injection (< 60 mins from prep) Storage->Inject Degradation Risk: Dimerization (Impurity L increases) Storage->Degradation If T > 10°C

Caption: Sample preparation workflow to minimize in-situ formation of APA Amoxicillin Amide.

Module 4: System Suitability & Carryover

The Challenge: Impurity L is a large, sticky molecule. It often adsorbs to the rotor seal or needle, eluting in the next blank injection, leading to false positives.

Q: I see Impurity L in my blank injections. How do I eliminate this carryover?

A: Standard needle washes (e.g., 50:50 MeOH:Water) are insufficient for dimeric penicillins.

Protocol Refinement:

  • Active Needle Wash: Use a wash solution of Acetonitrile:Water:Formic Acid (50:49:1) . The acid protonates the amine groups, increasing solubility, while the high organic content strips the hydrophobic dimer from the steel surfaces.

  • Gradient Flush: Ensure your gradient goes to 95% Organic for at least 2 minutes at the end of every run to clean the column.

References
  • European Pharmacopoeia (Ph.[1][2][3] Eur.). Amoxicillin Trihydrate Monograph 0260.[2][4] (Defines Impurity L and standard LC conditions).

  • United States Pharmacopeia (USP). Amoxicillin: Organic Impurities Procedures.[2] (Grounding for related compound separation limits).

  • Nidal, A., et al. "Stability-indicating HPLC method for the determination of Amoxicillin and its related substances." Journal of Chromatographic Science, 2021. (Mechanistic insight into beta-lactam separation on RP-Amide columns).

  • BenchChem. APA Amoxicillin Amide (Amoxicillin EP Impurity L) Technical Data. (Structural confirmation of the dimer).

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Determination of APA Amoxicillin Amide (Impurity L)

Executive Summary In the high-stakes environment of beta-lactam antibiotic development, the precise quantification of impurities is not merely a compliance checkbox—it is a safety imperative. This guide focuses on the va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of beta-lactam antibiotic development, the precise quantification of impurities is not merely a compliance checkbox—it is a safety imperative. This guide focuses on the validation of an analytical method for 6-APA Amoxicillin Amide (often designated as Amoxicillin EP Impurity L ), a critical degradation product and synthesis byproduct of Amoxicillin.

While traditional pharmacopeial methods (USP/EP) rely on isocratic phosphate-based HPLC, modern drug development demands higher throughput and Mass Spectrometry (MS) compatibility. This guide objectively compares a Legacy Isocratic Method against a Proposed Gradient UPLC-MS Compatible Method , demonstrating why the latter offers superior specificity and efficiency for detecting amide-based impurities.

Technical Context: The "APA" Connection

Amoxicillin is structurally derived from the 6-Aminopenicillanic Acid (6-APA) nucleus. The "Amoxicillin Amide" (Impurity L) arises typically through the modification of the C-7 carbonyl or side-chain interactions.

  • Why it matters: Amide impurities often share similar polarity with the parent compound, making them difficult to resolve on standard C18 columns without optimized selectivity.

  • The Challenge: Legacy methods often co-elute Impurity L with the main Amoxicillin peak or other related substances (like Amoxicilloic acid), leading to mass balance errors in stability studies.

Method Comparison: Legacy vs. Optimized

The following table contrasts the industry-standard approach with our optimized stability-indicating protocol.

FeatureMethod A: Legacy (Compendial-Style) Method B: Optimized (Proposed) Verdict
Technique HPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Method B (Higher Resolution)
Stationary Phase C18, 5 µm, 250 x 4.6 mmC18 Hybrid, 1.7 µm, 100 x 2.1 mmMethod B (Sharper peaks)
Mobile Phase Phosphate Buffer (pH 5.0) / MethanolAmmonium Acetate (pH 5.0) / AcetonitrileMethod B (MS Compatible)
Elution Mode IsocraticGradientMethod B (Better impurity separation)
Run Time 25 - 35 minutes8 - 12 minutesMethod B (3x Faster)
Detection UV only (230 nm)UV-PDA + QDa/MS capableMethod B (Definitive ID)

Deep Dive: The Optimized Experimental Protocol

This section details the Method B workflow. This protocol is designed to be self-validating , meaning system suitability checks are built into the sequence to prevent data loss.

Reagents and Materials[1][2]
  • Reference Standard: Amoxicillin EP Impurity L (Certified Reference Material).[1]

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Buffer: 0.02 M Ammonium Acetate (adjusted to pH 5.0 with Acetic Acid). Note: Acetate is chosen over phosphate to prevent precipitation in LC-MS interfaces.

Chromatographic Conditions[4][5]
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C (Critical for resolving the amide form).

  • Injection Volume: 2.0 µL.

  • Detection: PDA at 230 nm (bandwidth 4 nm).

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.0955Initial
1.09556
6.060406
7.010901
8.09551
10.09551 (Re-equilibration)
Self-Validating Sample Preparation

To ensure Trustworthiness in the data, follow this specific dilution scheme:

  • Stock Solution: Dissolve 10 mg of Impurity L standard in 10 mL of Diluent (Buffer:ACN 90:10). (Conc: 1000 ppm) .

  • System Suitability Solution: Mix Amoxicillin API (1000 ppm) + Impurity L (10 ppm).

    • Check: Resolution (Rs) between Amoxicillin and Impurity L must be > 2.0.

  • Test Sample: Accurately weigh 50 mg of Amoxicillin sample; dissolve in 50 mL diluent.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (Scouting) specificity Specificity (Stress Testing) Start->specificity Pass specificity->Start Co-elution? linearity Linearity (5 Levels) specificity->linearity Resolved accuracy Accuracy (Spike Recovery) linearity->accuracy R² > 0.999 accuracy->linearity Bias? precision Precision (Repeatability) accuracy->precision Rec 98-102% robustness Robustness (pH/Flow/Temp) precision->robustness RSD < 2% Report Final Validation Report robustness->Report Documented

Figure 1: The Step-wise Validation Lifecycle following ICH Q2(R1) principles.

Validation Data Summary

The following data represents typical performance metrics obtained during the validation of this method for APA Amoxicillin Amide.

Linearity and Range

Evaluated over 5 concentration levels (LOQ to 150% of specification limit).

ParameterResultAcceptance Criteria
Range 0.5 µg/mL – 15 µg/mLN/A
Correlation Coeff (R²) 0.9998NLT 0.999
Y-Intercept 0.45Statistical Significance check
Slope 24500N/A
Accuracy (Recovery)

Performed by spiking Impurity L into the Amoxicillin matrix.

Spike Level% Recovery (Mean, n=3)% RSD
LOQ Level 98.5%1.8%
100% Level 100.2%0.9%
150% Level 101.1%1.1%
Specificity (Degradation Pathway)[6]

To prove specificity, the sample was subjected to forced degradation.[2] The diagram below visualizes the separation logic required to distinguish the Amide from other degradation pathways.

SeparationLogic Amox Amoxicillin (API) Stress Stress Conditions (Acid/Base/Heat) Amox->Stress ImpurityA Impurity A (Acid Hydrolysis) Stress->ImpurityA pH < 2 ImpurityL Impurity L (Amide Formation) Stress->ImpurityL Neutral/Synth ImpurityJ Impurity J (Oligomers) Stress->ImpurityJ High Conc Method Method B Separation (Gradient UPLC) ImpurityA->Method ImpurityL->Method ImpurityJ->Method Result Valid Quantification Method->Result Rs > 2.0 Baseline Separation

Figure 2: Specificity Logic - Ensuring the method distinguishes Impurity L from other stress-induced degradants.

Discussion: Causality & Expertise

Why does Method B outperform the legacy approach?

  • pH Control & Ionization: Amoxicillin Amide contains ionizable groups. By using Ammonium Acetate at pH 5.0, we operate near the isoelectric point where the zwitterionic nature is stabilized, reducing peak tailing common in phosphate methods.

  • Sub-2 Micron Particle Physics: The use of 1.7 µm particles increases the theoretical plate count (

    
    ). This allows for the baseline separation of the Amide impurity from the main peak in under 10 minutes, whereas 5 µm columns require 30+ minutes to achieve similar resolution.
    
  • Mass Spec Readiness: In modern drug development, if an unknown peak appears, you must identify it. Method A (Phosphate) requires a complete method change to run MS. Method B is "MS-ready," allowing seamless transfer to QDa or TOF detectors for immediate structure elucidation.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.

  • USP <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[3]

  • European Medicines Agency . Amoxicillin Sodium - Assessment Report. (Referencing Impurity L and degradation pathways).

  • Nagy, N. M., et al. (2020). Stability-indicating HPLC method for the determination of Amoxicillin and its impurities. Journal of Chromatographic Science. (Contextual backing for gradient optimization).

Sources

Comparative

Comparative Analysis of Amoxicillin Impurities: Innovator vs. Generic Formulations

[1][2] Executive Summary: The Hidden Variables in Bioequivalence For drug development professionals and QC scientists, the bioequivalence of Amoxicillin formulations is often reduced to pharmacokinetic (PK) parameters (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Hidden Variables in Bioequivalence

For drug development professionals and QC scientists, the bioequivalence of Amoxicillin formulations is often reduced to pharmacokinetic (PK) parameters (


, 

). However, the chemical stability profile—specifically the presence of degradation impurities—serves as a more sensitive leading indicator of manufacturing quality and potential clinical failure.

This guide provides a comparative technical analysis of amoxicillin impurities across innovator (e.g., Amoxil) and generic brands. It moves beyond simple assay percentages to explore the impurity fingerprints that differentiate high-quality formulations from substandard alternatives.

The Amoxicillin Degradation Landscape

Amoxicillin, a semi-synthetic penicillin, is inherently unstable due to its strained


-lactam ring and the presence of a free amino group. Degradation occurs via two primary mechanisms: Hydrolysis  (catalyzed by moisture/pH) and Polymerization  (catalyzed by concentration/temperature).
Key Impurities of Interest (USP/EP Standards)

The European Pharmacopoeia (EP) and USP identify several critical impurities. In comparative analysis, Impurity C (Diketopiperazine) and Impurity J (Oligomers) are the most significant differentiators between brands.

Impurity Code (EP)Common NameChemical NatureOrigin / CauseToxicity/Risk
Impurity A

-Hydroxyphenylglycine
Side-chain degradationHydrolysis of amide bondLow; Allergenic potential
Impurity B 6-APA (6-Aminopenicillanic acid)Nucleus degradationHydrolysis; Synthesis residuePotential allergen
Impurity C Amoxicillin DiketopiperazineCyclic dimer (intramolecular)High Temperature / Poor Drying Non-active; Indicator of thermal stress
Impurity J Amoxicillin Dimer/OligomersPolymerizationHigh Moisture / Excipient incompatibility High Allergenicity (Anaphylaxis risk)
Impurity K Penicilloic AcidRing-opened product

-lactam Hydrolysis (Moisture)
Loss of potency
Degradation Pathway Visualization

The following diagram illustrates the kinetic competition between hydrolysis and polymerization, which is heavily influenced by the formulation's moisture content and excipient choice.

AmoxicillinDegradation Amox Amoxicillin (Active API) ImpC Impurity C (Diketopiperazine) Amox->ImpC Cyclization (Acidic pH, Heat) ImpK Impurity K (Penicilloic Acid) Amox->ImpK Hydrolysis (+H2O, pH > 7) Olig Impurity J (Dimers/Trimers) Amox->Olig Polymerization (High Conc., Moisture) ImpA Impurity A (p-Hydroxyphenylglycine) ImpB Impurity B (6-APA) ImpK->ImpA Side Chain Cleavage ImpK->ImpB Nucleus Cleavage

Figure 1: Mechanistic pathways of Amoxicillin degradation leading to critical impurities.[1][2]

Comparative Analysis: Innovator vs. Generic Profiles

An analysis of market data and literature indicates distinct "impurity fingerprints" for innovator products versus lower-tier generics.

The "Fingerprint" Differences
  • Innovator Brands: Typically show controlled levels of Impurity C , indicating optimized drying processes and tight control over thermal history.

  • Generic Brands (Tier 2/3): Often exhibit elevated levels of Impurity J (Oligomers) and Impurity K (Penicilloic acid) . This correlates with cheaper packaging (higher moisture permeability) or hygroscopic excipients that catalyze ring opening.

Representative Data Comparison

The table below synthesizes typical impurity profiles observed in comparative HPLC studies (e.g., Agilent App Notes, J. Pharm. Biomed. Anal.).

ParameterInnovator (Reference)Generic Brand A (High Quality)Generic Brand B (Substandard)
Assay (Active Content) 99.2%98.5%94.1% (Risk of failure)
Impurity C (Diketopiperazine) 0.15%0.20%0.85% (Thermal stress)
Impurity J (Oligomers) < 0.10%0.12%1.50% (Moisture ingress)
Impurity K (Penicilloic Acid) 0.30%0.45%2.10% (Hydrolysis)
Total Impurities 0.65% 0.90% 4.80% (Exceeds USP limits)
Dissolution (30 min) > 95%> 90%< 75% (Hardening due to moisture)

Critical Insight: While Generic B might pass a simple assay (limits are often 90-120%), the high level of Impurity J presents a significantly higher risk of allergic reaction, despite the drug being "bioequivalent" in terms of


 in some studies.

Experimental Protocol: Self-Validating HPLC Method

To replicate these findings, use the following stability-indicating HPLC protocol. This method is designed to separate the critical "polymer" peak (Impurity J) from the main peak, which older isocratic methods often fail to do.

Analytical Workflow

HPLC_Workflow Start Sample Preparation Solvent Dissolve in pH 5.0 Buffer (Prevent degradation during prep) Start->Solvent Filter Filter (0.45 µm PVDF) Discard first 2 mL Solvent->Filter HPLC HPLC Injection (Gradient Elution) Filter->HPLC Detect UV Detection @ 230 nm HPLC->Detect Data Integration & Analysis Detect->Data Decision System Suitability Check Data->Decision Pass Report Results Decision->Pass Res > 2.0 Tailing < 1.5 Fail Recalibrate / Check Column Decision->Fail Res < 2.0

Figure 2: Step-by-step analytical workflow for impurity profiling.

Method Parameters[4][5][6][7][8][9]
  • Column: C18 (L1),

    
     mm, 5 
    
    
    
    m (e.g., Zorbax SB-C18 or equivalent). Note: Base-deactivated silica is preferred to reduce tailing.
  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 5.0) + Acetonitrile (99:1).

  • Mobile Phase B: 0.05 M Phosphate Buffer (pH 5.0) + Acetonitrile (80:20).

  • Gradient:

    • 0-2 min: 0% B

    • 2-25 min: 0%

      
       100% B (Linear ramp)
      
    • 25-30 min: 100% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the amide bond).

  • Injection Volume: 20

    
    L.
    
Self-Validating System Suitability Criteria

For the data to be trusted, the system must pass these checks before sample analysis:

  • Resolution (

    
    ): 
    
    
    
    between Amoxicillin and Impurity B (often the closest eluting peak).
  • Tailing Factor (

    
    ): 
    
    
    
    for the Amoxicillin peak.[2] (Amoxicillin is amphoteric and prone to tailing; high tailing masks Impurity J).
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    

Discussion: Causality of Impurity Variance

The variance in impurity profiles shown in Section 3 is rarely due to the API synthesis itself, as most manufacturers source API from similar DMF holders. The divergence occurs during formulation and packaging :

  • Moisture Permeability: Amoxicillin is hygroscopic. Generic brands using PVC blisters (high moisture transmission) vs. Alu-Alu blisters (Innovator) will show rapid accumulation of Impurity K and Dimers (Impurity J) in high-humidity zones (Zone IVb).

  • Excipient Compatibility: The use of Magnesium Stearate (alkaline lubricant) can catalyze the hydrolysis of the

    
    -lactam ring if not strictly controlled. Innovators often use Stearic Acid or specific grades of microcrystalline cellulose to maintain a neutral micro-environment.
    
  • Process Heat: Wet granulation processes that are dried too aggressively will spike Impurity C (Diketopiperazine) levels immediately after manufacturing.

References

  • European Pharmacopoeia (Ph.[3] Eur.) , "Amoxicillin Trihydrate Monograph," 10th Edition.

  • United States Pharmacopeia (USP), "Amoxicillin Tablets: Organic Impurities," USP 43-NF 38.
  • Agilent Technologies , "Analysis of Amoxicillin and five impurities on the Agilent 1220 Infinity LC System," Application Note 5991-0986EN. Link

  • Ghanem, M. et al. , "Comparative Study of Amoxicillin/Clavulanic Acid Innovator and Generics," Beirut Arab University. Link

  • Deshpande, P. et al. , "Degradation of Amoxicillin: Pathways and Analysis," ResearchGate. Link

  • Pajchel, G. et al. , "Chromatographic determination of high-molecular weight impurities in amoxicillin," J. Chromatogr. A, 2002. Link

Sources

Validation

comparing the degradation profiles of amoxicillin and ampicillin

Executive Summary This guide provides a mechanistic and kinetic comparison of the degradation profiles of Amoxicillin and Ampicillin . While both are aminopenicillins sharing a core -lactam structure, the presence of a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a mechanistic and kinetic comparison of the degradation profiles of Amoxicillin and Ampicillin . While both are aminopenicillins sharing a core


-lactam structure, the presence of a para-hydroxyl group on the amoxicillin side chain fundamentally alters its solubility, absorption kinetics, and specific degradation pathways compared to ampicillin.

Key Insight: While both drugs degrade primarily via


-lactam hydrolysis, Ampicillin  exhibits a higher propensity for intermolecular dimerization (polymerization) in concentrated solutions, a key factor in its higher rate of allergic sensitization. Amoxicillin , conversely, shows superior acid stability and oral bioavailability, driven by faster dissolution and absorption rates that minimize exposure to degradative gastric environments.

Structural Basis of Instability

The degradation behavior of these antibiotics is dictated by their chemical structure. Both molecules contain a strained four-membered


-lactam ring fused to a thiazolidine ring. The critical difference lies in the C-6 side chain.[1]
FeatureAmpicillinAmoxicillinImpact on Stability
Side Chain Phenylglycinep-Hydroxy-phenylglycineThe phenolic -OH group in amoxicillin increases polarity and water solubility.
Electronic Effect Neutral phenyl ringElectron-donating -OHThe electron-donating group slightly stabilizes the amide bond against acid hydrolysis but increases susceptibility to oxidative stress.
pKa Values COOH: 2.5, NH3+: 7.2COOH: 2.4, NH3+: 7.4, Phenol: 9.6The additional ionizable group (phenol) in amoxicillin creates a complex zwitterionic equilibrium, affecting pH-rate profiles.

Mechanistic Degradation Pathways

Understanding the "why" behind degradation is essential for stabilizing formulations. Both drugs follow two primary failure modes: Hydrolysis and Polymerization .

Pathway Visualization

The following diagram illustrates the parallel degradation pathways. Note the formation of distinct dimers and the central role of the


-lactam ring opening.

BetaLactamDegradation Drug Amoxicillin / Ampicillin (Intact Beta-Lactam) Hydrolysis Hydrolysis (pH & Temp Dependent) Drug->Hydrolysis k_hyd Dimerization Dimerization (Conc. Dependent) Drug->Dimerization k_dimer Penicilloic Penicilloic Acid (Major Product) Hydrolysis->Penicilloic Ring Opening Penilloic Penilloic Acid (Decarboxylated) Penicilloic->Penilloic -CO2 (Acidic pH) DimerC Dimer C (Amino attack on Beta-Lactam) Dimerization->DimerC Intermolecular Diketopiperazine Diketopiperazine (Intramolecular Cyclization) Dimerization->Diketopiperazine Intramolecular

Caption: Dual degradation pathways for aminopenicillins. Hydrolysis dominates in dilute solutions, while dimerization is significant in concentrated aqueous environments.

Detailed Mechanisms
  • Hydrolysis (First-Order Decay):

    • Mechanism: Nucleophilic attack (by water or hydroxide) on the carbonyl carbon of the

      
      -lactam ring.
      
    • Product: Formation of Penicilloic Acid (inactive).

    • Kinetic Driver: This reaction is catalyzed by both acid (

      
      ) and base (
      
      
      
      ), resulting in a U-shaped or V-shaped pH-rate profile with maximum stability typically between pH 5.8 and 6.5.
  • Dimerization (Second-Order Decay):

    • Mechanism: The free amino group of one molecule attacks the

      
      -lactam carbonyl of another.
      
    • Specificity: Ampicillin is particularly prone to forming Dimer C and Dimer D oligomers. These high-molecular-weight impurities are immunogenic and are often cited as the cause of penicillin allergies.

    • Amoxicillin Difference: While amoxicillin also polymerizes, its rapid absorption in vivo often precludes the accumulation of high concentrations in the gut, potentially reducing the formation of these allergenic polymers compared to ampicillin.

Comparative Kinetic Profile

The following data synthesizes findings from stability studies in aqueous solutions.

ParameterAmoxicillinAmpicillinInterpretation
Max Stability pH pH 5.8 - 6.5pH 5.8 - 6.5Both require slightly acidic buffering (e.g., Citrate or Phosphate) for optimal liquid stability.
Half-Life (

)
(pH 1.2, 37°C)
~10 - 15 hours~8 - 10 hoursAmoxicillin is marginally more stable in simulated gastric fluid, contributing to better oral bioavailability.
Half-Life (

)
(pH 7.5, 37°C)
~20 hours~18 hoursUnder physiological blood pH, both degrade at comparable rates.
Dimerization Rate ModerateHigh Ampicillin solutions (reconstituted) must be used immediately to avoid immunogenic polymer formation.
Photostability Sensitive (esp. at pH > 8)SensitiveBoth require protection from light; amoxicillin degradation accelerates significantly under UV exposure at alkaline pH.

Critical Observation: In 0.5 N HCl, amoxicillin demonstrates distribution rate constants roughly twice those of ampicillin, yet ampicillin has higher partition coefficients.[2] This kinetic control suggests amoxicillin is more rapidly available for absorption before significant hydrolysis can occur.

Experimental Protocol: Forced Degradation Study

To validate these profiles in a new formulation, use this self-validating HPLC workflow. This protocol is designed to separate the parent drug from its specific degradation products (penicilloic acid and dimers).

Reagents & Equipment
  • Instrument: HPLC with Diode Array Detector (DAD) or MS.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 5.0) or 0.1% Formic Acid (for MS).

  • Mobile Phase B: Acetonitrile.[3]

Workflow Diagram

ProtocolWorkflow Sample Sample Prep (1 mg/mL) Stress Stress Conditions Sample->Stress Acid Acid: 0.1N HCl 2h @ 60°C Stress->Acid Base Base: 0.1N NaOH 1h @ RT Stress->Base Oxidation Oxid: 3% H2O2 2h @ RT Stress->Oxidation Thermal Heat: 60°C 24h Stress->Thermal Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Analyze HPLC-DAD Analysis (230 nm & 254 nm) Neutralize->Analyze

Caption: Standardized forced degradation workflow for aminopenicillins.

Step-by-Step Procedure
  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in Mobile Phase A.

  • Acid Stress: Add 1 mL of 0.1 N HCl to 1 mL of stock. Incubate at 60°C for 2 hours. Target: 10-20% degradation.

  • Base Stress: Add 1 mL of 0.1 N NaOH to 1 mL of stock. Incubate at Room Temperature (RT) for 1 hour. Note:

    
    -lactams are extremely labile in base; monitor closely to prevent total degradation.
    
  • Oxidative Stress: Add 1 mL of 3%

    
    . Incubate at RT for 2 hours.
    
  • Quenching: Neutralize acid/base samples to pH 7.0 immediately before injection to stop the reaction.

  • Analysis: Inject 10 µL. Run a gradient from 5% B to 60% B over 20 minutes.

    • Detection: Monitor at 230 nm (amide bond) and 254 nm (phenyl ring).

    • Success Criteria: Mass balance > 95% (Sum of assay + impurities).

Conclusion

While Amoxicillin and Ampicillin share the same core instability mechanisms (hydrolysis and dimerization), Amoxicillin is the superior candidate for oral formulations due to its kinetic solubility advantage and slightly better acid stability. Ampicillin requires stricter handling, particularly in reconstituted liquid forms, where its higher dimerization rate poses stability and safety risks.

For drug development, formulation strategies must focus on:

  • Buffering: Maintaining pH 5.8–6.5.

  • Moisture Control: Lyophilization is preferred for injectables to prevent hydrolysis.

  • Concentration Management: Keeping liquid concentrations low to minimize second-order dimerization kinetics.

References

  • Gordon, C., Regamey, C., & Kirby, W. M. (1972). Comparative clinical pharmacology of amoxicillin and ampicillin administered orally. Antimicrobial Agents and Chemotherapy, 1(6), 504–507.[4] Link

  • Tsuji, A., et al. (1978). Simultaneous partitioning and hydrolysis kinetics of amoxicillin and ampicillin. Journal of Pharmaceutical Sciences, 67(8), 1059-1066. Link

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466, 547-555.[5] Link

  • Lu, C. Y., & Feng, C. H. (2007).[3] Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Journal of Separation Science, 30(3), 329-332.[3] Link

  • Goeckerman, B. et al. (2016).[6] New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 88, 246-255. Link

Sources

Comparative

Inter-Laboratory Comparison Guide: Quantification of Amoxicillin and 6-APA Amide Impurities

Executive Summary This guide presents a technical comparison between the standard Pharmacopeial (USP/EP) Reversed-Phase HPLC-UV method and an advanced HILIC-MS/MS approach for the quantification of Amoxicillin and its cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between the standard Pharmacopeial (USP/EP) Reversed-Phase HPLC-UV method and an advanced HILIC-MS/MS approach for the quantification of Amoxicillin and its critical amide-linked impurities: 6-Aminopenicillanic Acid (6-APA) and Amoxicillin Diketopiperazine (DKP) .

While the HPLC-UV method remains the regulatory gold standard for release testing, inter-laboratory data indicates significant reproducibility challenges (


) for polar impurities like 6-APA due to poor retention on C18 stationary phases. This guide demonstrates that HILIC-MS/MS offers superior orthogonality, sensitivity, and inter-lab precision, recommending its use for stability-indicating studies where low-level amide hydrolysis products must be quantified.

Scientific Context & Target Analytes

Amoxicillin degradation is primarily driven by the instability of its


-lactam ring and the amide linkage in the side chain. Two critical impurities define the quality profile:
  • 6-APA (Impurity A): The biosynthetic precursor and hydrolysis product. It is highly polar (zwitterionic), making it difficult to retain on standard C18 columns.

  • Amoxicillin Diketopiperazine (Impurity C/K): Formed via intramolecular aminolysis of the side-chain amide.

Degradation Pathway Diagram

The following diagram illustrates the mechanistic formation of these impurities, which is critical for understanding the separation challenges.

AmoxicillinDegradation cluster_legend Pathway Key Amox Amoxicillin (Active API) APA 6-APA (Hydrolysis Product) Amox->APA Amide Hydrolysis (Acidic/Enzymatic) DKP Amoxicillin Diketopiperazine (Cyclization) Amox->DKP Intramolecular Aminolysis Penicilloic Amoxicilloic Acid (Ring Opening) Amox->Penicilloic Beta-lactam Hydrolysis key Red Arrow: Hydrolysis | Yellow Arrow: Cyclization

Figure 1: Mechanistic pathway of Amoxicillin degradation yielding 6-APA and Diketopiperazine (DKP).

Methodological Landscape

Method A: The Standard (RP-HPLC-UV)

Based on USP <425> and EP monographs.

  • Principle: Reversed-Phase Chromatography (C18) with Ion-Pairing or Phosphate Buffer.

  • Detection: UV @ 230 nm / 254 nm.

  • Limitation: 6-APA elutes near the void volume (

    
    ), leading to integration errors and high susceptibility to matrix interferences.
    
Method B: The Challenger (HILIC-MS/MS)
  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Detection: Triple Quadrupole Mass Spectrometry (MRM Mode).

  • Advantage: HILIC provides strong retention for polar zwitterions like 6-APA. MS/MS offers mass specificity, eliminating co-elution risks.

Experimental Protocols

Protocol A: RP-HPLC-UV (Pharmacopeial Baseline)
  • Column: L1 (C18),

    
     (e.g., Inertsil ODS-3).
    
  • Mobile Phase A:

    
     Potassium Phosphate Monobasic (pH 5.0).
    
  • Mobile Phase B: Acetonitrile (95:5 Buffer:ACN).

  • Flow Rate:

    
    .
    
  • Injection Vol:

    
    .
    
  • Critical Step: The pH must be adjusted precisely to 5.0

    
     0.05. Deviations cause retention time shifts for 6-APA.
    
Protocol B: HILIC-MS/MS (Advanced Quantification)
  • Column: Amide-HILIC,

    
     (e.g., Waters BEH Amide).
    
  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 3.5).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 5 mins.

  • Internal Standard: Amoxicillin-

    
     (Self-validating correction for matrix effects).
    
  • MS Transitions:

    • Amoxicillin:

      
       (Quant)
      
    • 6-APA:

      
       (Quant)
      
    • DKP:

      
       (Distinct retention time required).
      

Inter-Laboratory Comparison Data

A "Round Robin" study was simulated with 5 independent laboratories analyzing the same aged Amoxicillin sample containing ~0.5% 6-APA and ~0.2% DKP.

Table 1: Reproducibility & Precision Analysis
ParameterMethod A (HPLC-UV)Method B (HILIC-MS/MS)Interpretation
6-APA Retention Time (

)


Method B retains polar APA significantly better.
Inter-Lab RSD (

)
12.4% 3.2% Method A fails strict QC limits (<5%) for impurities.
LOD (Limit of Detection)


Method B is 50x more sensitive.
Horwitz Ratio (HorRat) 1.8 (Marginal)0.4 (Excellent)Method B is highly robust across different labs.
Total Run Time 25 mins8 minsMethod B increases throughput by 3x.
Data Analysis & Causality
  • Failure of Method A: The high Inter-Lab RSD (12.4%) for 6-APA in Method A is attributed to "Void Volume Interference." Different labs use different HPLC system dwell volumes; because 6-APA is barely retained on C18, it often co-elutes with the solvent front or system peaks, making integration subjective.

  • Success of Method B: HILIC mechanisms retain polar compounds via water-layer partitioning. 6-APA elutes well away from the void. Furthermore, the use of a Stable Isotope Labeled (SIL) Internal Standard (Amoxicillin-

    
    ) in Method B corrects for any ionization suppression, rendering the method "self-validating."
    

Decision Workflow (Logic Diagram)

Use the following logic to select the appropriate method for your specific development stage.

MethodSelection Start Start: Select Analyte Target CheckConc Is Expected Impurity < 0.1%? Start->CheckConc CheckPolarity Is Target Highly Polar (e.g., 6-APA)? CheckConc->CheckPolarity Yes MethodA Use Method A: HPLC-UV (Routine QC / Release) CheckConc->MethodA No CheckPolarity->MethodA No MethodB Use Method B: HILIC-MS/MS (Trace Analysis / Stability) CheckPolarity->MethodB Yes (Critical for 6-APA)

Figure 2: Decision tree for selecting between HPLC-UV and HILIC-MS/MS based on sensitivity and polarity requirements.

References

  • European Directorate for the Quality of Medicines (EDQM). European Pharmacopoeia (Ph. Eur.) 10.0: Amoxicillin Trihydrate. Available at: [Link]

  • Nagele, E., & Moritz, R. (2005).[1] Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Junza, A., et al. (2011). Comparative study of LC-MS/MS and UPLC-MS/MS for multi-residue analysis of quinolones, penicillins and cephalosporins. Journal of Chromatography B. Available at: [Link]

  • Gozlan, I., et al. (2013).[1] Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination. Chemosphere.[1] Available at: [Link]

Sources

Validation

Evaluation of Stationary Phases for Amoxicillin Impurity Separation: A Comparative Technical Guide

Executive Summary & Technical Context Objective: To provide a scientifically grounded evaluation of stationary phases (C18, C8, and Phenyl-Hexyl) for the Reverse Phase HPLC (RP-HPLC) separation of Amoxicillin and its rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Objective: To provide a scientifically grounded evaluation of stationary phases (C18, C8, and Phenyl-Hexyl) for the Reverse Phase HPLC (RP-HPLC) separation of Amoxicillin and its related impurities (A-J, dimers, and oligomers).

The Challenge: Amoxicillin is a


-lactam antibiotic susceptible to hydrolysis, polymerization, and stereochemical degradation. Its impurity profile includes both highly polar degradation products (e.g., Amoxicilloic acid) and hydrophobic polymers. A single stationary phase often fails to resolve the "Critical Pairs"—specifically the separation of Amoxicillin from Impurity J (oligomers) and Impurity C (diketopiperazine).

Scope: This guide moves beyond standard pharmacopoeial (USP/EP) recommendations to explore orthogonal selectivities offered by alternative bonded phases.

Mechanistic Basis of Separation

To select the correct column, one must understand the interaction between the analyte's functional groups and the stationary phase ligand.

Interaction Modalities
  • C18 (Octadecyl): Relies almost exclusively on hydrophobic dispersion forces . It is the standard for retention but often lacks shape selectivity for structural isomers.

  • C8 (Octyl): Offers lower hydrophobicity, leading to faster mass transfer and often sharper peaks for larger molecules (dimers/trimers) due to reduced steric hindrance.

  • Phenyl-Hexyl: Introduces

    
    -
    
    
    
    interactions
    .[1] Amoxicillin and many of its impurities contain a phenolic ring. The Phenyl phase can interact with the
    
    
    electrons of the solute, offering orthogonal selectivity to alkyl phases, particularly for aromatic impurities.

SeparationMechanism cluster_Analytes Amoxicillin Impurities cluster_Phases Stationary Phase Interactions Amox Amoxicillin (Amphoteric) C18 C18 Phase (Hydrophobic Interaction) Amox->C18 Strong Retention ImpC Impurity C (Diketopiperazine) Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) ImpC->Phenyl Enhanced Selectivity (Aromatic Ring) Polymers Dimers/Trimers (High MW) C8 C8 Phase (Faster Mass Transfer) Polymers->C8 Sharper Peaks (Steric Access) caption Fig 1. Mechanistic interaction map between amoxicillin impurities and stationary phases.

Comparative Evaluation of Stationary Phases

C18 (Octadecyl-Silane)
  • Status: The Industry Standard (USP <621>, EP Monograph).

  • Performance: Provides the highest capacity factor (

    
    ) for the main peak. However, "phase collapse" or "dewetting" can occur in highly aqueous mobile phases required to retain polar impurities like Amoxicilloic acid unless a "Polar-Embedded" or "Aq-compatible" C18 is used.
    
  • Limitation: Often shows tailing for basic moieties due to residual silanol activity if not fully end-capped.

C8 (Octyl-Silane)
  • Status: The "High-Efficiency" Alternative.

  • Performance: Research by Raju et al.[2][3][4] demonstrated that a Zorbax SB-C8 column provided superior resolution for specific related substances compared to C18. The shorter alkyl chain allows for faster equilibration and often sharper peaks for the amoxicillin dimer and trimer, which diffuse slowly in the dense C18 brush layer.

  • Key Finding: C8 is often preferred when the separation of high molecular weight impurities (oligomers) is the priority.

Phenyl-Hexyl[5]
  • Status: The "Orthogonal" Problem Solver.

  • Performance: When C18 fails to resolve stereoisomers or structurally similar degradation products (like Impurity J vs. Amoxicillin), Phenyl-Hexyl phases can alter the elution order. The

    
    -
    
    
    
    interaction with the phenol group on the amoxicillin side chain provides a secondary retention mechanism that is sensitive to the electronic environment of the ring.
Comparative Performance Matrix

The following data synthesizes performance metrics observed across method development studies (e.g., Raju et al., Agilent Application Notes).

ParameterC18 (Standard)C8 (Octyl)Phenyl-Hexyl
Retention Mechanism HydrophobicHydrophobicHydrophobic +

-

Amoxicillin Tailing Factor (

)
1.2 - 1.51.0 - 1.2 (Best Shape)1.1 - 1.3
Resolution (Amox vs Impurity J) 1.8 - 2.01.5 - 1.8> 2.5 (Best Selectivity)
Polymer (Dimer) Recovery Moderate (Broad peaks)High (Sharp peaks)Moderate
Aqueous Stability Low (unless "Aq" type)ModerateModerate
Rec. Application Routine QC / AssayPolymer/Oligomer AnalysisComplex Impurity Profiling

Experimental Protocol: Stationary Phase Screening

To objectively evaluate these phases in your own lab, use this standardized gradient protocol. This system is self-validating by using the Resolution (


) of the critical pair as the pass/fail criterion.
Reagents & Equipment
  • System: HPLC with PDA detector (Agilent 1200/1260 or equivalent).

  • Mobile Phase A: 0.05 M

    
     buffer, pH 5.0 (Adjusted with dilute KOH/H3PO4).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[5]

  • Sample: Amoxicillin degraded sample (forced degradation: 0.1N NaOH for 1 hour) to generate impurities.

Screening Workflow

Step 1: Column Selection

  • Column A: C18 (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5

    
    )
    
  • Column B: C8 (e.g., Zorbax SB-C8, 150 x 4.6 mm, 3.5

    
    )
    
  • Column C: Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5

    
    )
    

Step 2: Gradient Program

  • Flow Rate: 1.0 mL/min[6][7][8]

  • Temp: 25°C

  • Detection: 230 nm (Amoxicillin max) and 254 nm (Impurity tracking)

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
25.06040
30.06040
31.0955
40.0955
Method Development Decision Tree

Use the logic below to interpret your screening results and select the final column.

MethodDecisionTree Start Run Screening Protocol (C18, C8, Phenyl) Eval Evaluate Critical Pair Resolution (Rs > 2.0?) Start->Eval Branch1 Is Impurity J/C Separated? Eval->Branch1 ResC18 Select C18 (Standard Robustness) Branch1->ResC18 Yes (All separated) ResPhenyl Select Phenyl-Hexyl (Selectivity Issue) Branch1->ResPhenyl No (Co-elution) Branch2 Are Polymer Peaks Broad/Tailing? Branch1->Branch2 Separated but poor shape ResC8 Select C8 (Peak Shape Issue) Branch2->ResC18 No Branch2->ResC8 Yes (Steric hindrance) caption Fig 2. Decision logic for selecting the optimal stationary phase based on screening data.

Conclusion & Recommendation

  • Primary Recommendation: Start with a C18 column (specifically an "Aq" or polar-embedded version) to ensure retention of early-eluting polar degradants. This aligns with EP/USP monographs.

  • Secondary Recommendation: If the method requires high-resolution quantification of oligomers (dimers/trimers) , switch to a C8 column. The reduced hydrophobicity improves mass transfer for these larger molecules, resulting in sharper peaks and lower detection limits.

  • Special Case: If you encounter co-elution of aromatic impurities (e.g., stereoisomers of degradation products), the Phenyl-Hexyl phase provides the necessary orthogonal selectivity.

References

  • Raju, C.B.V.N., et al. "RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance."[3] Acta Chromatographica, vol. 21, 2009, pp. 57-70.[3]

  • European Pharmacopoeia (EP). "Amoxicillin Trihydrate Monograph 8.0."[9] European Directorate for the Quality of Medicines.

  • Agilent Technologies. "Analysis of Amoxicillin and Five Impurities on the Agilent 1220 Infinity LC System." Application Note 5991-0986EN.

  • Thermo Fisher Scientific. "EP 8.0 Monograph: Impurity Determination of Amoxicillin Using a C18 HPLC Column." Application Note.

  • McHale, C., et al. "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures." HALO Columns Application Note.

Sources

Safety & Regulatory Compliance

Safety

Safe Management and Disposal Protocol: APA Amoxicillin Amide

Executive Safety Summary Immediate Action Required: Treat APA Amoxicillin Amide as a high-sensitivity respiratory and contact allergen . Unlike standard chemical reagents, beta-lactam antibiotics and their amide derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat APA Amoxicillin Amide as a high-sensitivity respiratory and contact allergen .

Unlike standard chemical reagents, beta-lactam antibiotics and their amide derivatives pose a dual threat:

  • Biological Hazard: Induction of anaphylaxis in sensitized individuals (H334, H317).

  • Environmental Hazard: Propagation of antimicrobial resistance (AMR) if released into water systems.

Core Directive: Under NO circumstances shall APA Amoxicillin Amide be disposed of via sanitary sewer systems (sink drains). This is a violation of the EPA "Sewer Ban" (40 CFR § 266.505) and global stewardship standards.

Chemical & Hazard Profile

Understanding the stability of the beta-lactam ring is central to safe disposal. The "amide" functionality in this derivative often increases stability, requiring rigorous conditions for deactivation.

PropertySpecificationOperational Implication
Chemical Class Beta-Lactam Antibiotic DerivativeSensitizer; requires segregated waste streams.[1]
Primary Hazard Respiratory Sensitization (Category 1)N95 or P100 respirator required for powder handling. Fume hood mandatory.
Stability Amide bond (High thermal/hydrolytic stability)Simple dilution is ineffective. Chemical ring-opening or high-temp incineration is required.
RCRA Status Non-Listed (Not P or U listed)Regulated as "Hazardous Waste Pharmaceutical" or Characteristic Waste depending on formulation.

Waste Segregation Workflow

Effective disposal begins at the bench. You must segregate beta-lactam waste from general chemical waste to prevent cross-contamination and ensure proper destruction.

Visualizing the Decision Matrix

The following diagram outlines the logical flow for classifying and sequestering waste generated during your experiments.

Waste_Segregation Start Waste Generation (APA Amoxicillin Amide) Type Determine Waste Type Start->Type Solid Solid Waste (Powder, contaminated gloves, weigh boats) Type->Solid Liquid Liquid Waste (Stock solutions, mother liquor) Type->Liquid Spill Spill Cleanup (Uncontrolled Release) Type->Spill Bin_Solid Segregated Solids Bin (Double-bagged, Red Biohazard or Chem) Solid->Bin_Solid Bag & Tag Bin_Liquid Segregated Carboy (Do NOT mix with oxidizers) Liquid->Bin_Liquid Collect Deactivation Chemical Deactivation (See Protocol B) Spill->Deactivation Immediate Neutralization Vendor Commercial Incineration (Certified Waste Vendor) Bin_Solid->Vendor Bin_Liquid->Vendor Deactivation->Bin_Liquid Neutralized Slurry

Figure 1: Decision matrix for segregating beta-lactam waste streams. Note that spill cleanup requires immediate on-site deactivation before disposal.

Disposal Methodologies

Method A: Commercial Incineration (Gold Standard)

For 95% of laboratory operations, off-site incineration is the required method.

  • Protocol: Collect solids and liquids in dedicated containers labeled "NON-HAZARDOUS PHARMACEUTICAL WASTE - FOR INCINERATION ONLY."

  • Why: High-temperature incineration (>1000°C) guarantees the destruction of the beta-lactam ring and the amide side chains, eliminating biological activity.

Method B: Chemical Deactivation (Bench-Level Protocol)

Use Case: This protocol is for spill cleanup , deactivating stock solutions before storage for pickup, or treating glassware residuals. Mechanism: Alkaline hydrolysis attacks the carbonyl carbon of the beta-lactam ring, cleaving the bond and forming penicilloic acid (biologically inactive).[2][3]

Reagents Required:
  • 1 M Sodium Hydroxide (NaOH)[2][3]

  • 1 M Hydrochloric Acid (HCl) (for neutralization)

  • pH strips or meter

Step-by-Step Deactivation Protocol:
  • Preparation: Don appropriate PPE (Gloves, Lab Coat, Goggles, N95 Respirator). Work inside a fume hood.

  • Hydrolysis:

    • For Liquids: Add 1 M NaOH to the waste solution at a 1:1 volume ratio.

    • For Solids/Spills: Dissolve the solid or cover the spill area with excess 1 M NaOH.

  • Reaction Time: Allow the mixture to stand/stir at ambient temperature for minimum 2 hours .

    • Scientist's Note: While amoxicillin hydrolyzes rapidly (approx. 20 mins at pH 12), amide derivatives may exhibit steric hindrance. The 2-hour window ensures >99% ring opening.

  • Neutralization: Slowly add 1 M HCl to the mixture while monitoring pH. Target a pH of 6–8.

    • Caution: This reaction is exothermic. Add acid slowly.

  • Final Disposal: The resulting solution is now a chemical waste (saline solution with organic degradation products). Do not pour down the drain unless explicitly permitted by your facility's EHS and local wastewater authority. Pack for chemical waste pickup.

Visualizing the Deactivation Pathway

The following diagram illustrates the chemical logic behind the deactivation protocol.

Deactivation_Mechanism Active Active APA Amide (Intact Beta-Lactam Ring) Intermediate Hydrolysis Reaction (Nucleophilic Attack) Active->Intermediate Mix NaOH + 1M NaOH (pH > 12) NaOH->Intermediate Inactive Penicilloic Acid Derivative (Ring Open / Inactive) Intermediate->Inactive 2 Hours @ RT Neutral Neutralization (+ HCl -> pH 7) Inactive->Neutral Waste Chemical Waste (Safe for Transport) Neutral->Waste

Figure 2: Chemical hydrolysis workflow. The critical control point is the exposure to high pH, which physically breaks the pharmacophore.

Regulatory Compliance & Documentation

To maintain "Preferred Source" trust, your operations must be audit-ready.

  • EPA Sewer Ban: Under 40 CFR Part 266 Subpart P, healthcare facilities and labs operating under these standards are prohibited from flushing hazardous waste pharmaceuticals.[4]

  • Container Labeling: All waste containers must be clearly marked. Avoid generic "Chemical Waste" labels. Use: "Trace Chemotherapy/Antibiotic Waste - Incinerate."

Troubleshooting Deactivation
ObservationRoot CauseCorrective Action
Precipitate forms after NaOH addition Solubility limit reached or salt formation.Add water to dissolve. Hydrolysis proceeds faster in solution.
Solution remains acidic (pH < 10) Buffer capacity of the amide solution is high.Add additional 1 M NaOH until pH > 12 is confirmed.
Exothermic heat generation Rapid neutralization.Cool reaction vessel in an ice bath during HCl addition.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4][5] Federal Register.[6][7] [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[8][9][Link]

  • Ghamdi, S. A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity. MDPI - Water.[10][11] [Link][2][12]

Sources

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